5-Methyl-5,6-dihydrouridine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h4-7,9,13-15H,2-3H2,1H3,(H,11,16,17)/t4?,5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFXIEGOSDSOGN-KWCDMSRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617899 | |
| Record name | 5-Methyl-5,6-dihydrouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23067-10-9 | |
| Record name | 5-Methyl-5,6-dihydrouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methyl-5,6-dihydrouridine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-5,6-dihydrouridine (m⁵D) is a modified pyrimidine (B1678525) nucleoside, a derivative of uridine (B1682114), that plays a crucial role in the structure and function of transfer RNA (tRNA) and has been identified in other RNA species as well.[1][2][3] Unlike the planar structure of uridine, the saturation of the C5-C6 double bond in this compound introduces a non-planar conformation to the pyrimidine ring. This structural alteration has significant implications for the local conformation and flexibility of RNA molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound, along with relevant experimental protocols.
Chemical Structure and Identification
This compound consists of a 5,6-dihydrouracil base linked to a ribose sugar moiety via a β-N1-glycosidic bond. The systematic IUPAC name is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione.[4]
Key Identifiers:
-
Molecular Weight: 260.24 g/mol [4]
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and analysis. While experimental data for some properties are scarce, predicted values and data for the closely related compound 5,6-dihydrouridine (B1360020) provide valuable insights.
| Property | Value | Source |
| Appearance | White to Off-White Solid | [5] |
| Solubility | Slightly soluble in water. Soluble in DMSO. | [5] |
| Density (Predicted) | 1.508 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 12.43 ± 0.40 | [5] |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Spectral Data
Spectroscopic data is fundamental for the identification and structural elucidation of this compound. While a complete set of experimental spectra for this specific molecule is not available in the provided search results, data for related compounds and general characteristics can be inferred.
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra would be characterized by signals corresponding to the protons and carbons of the ribose sugar and the dihydrouracil (B119008) ring. The presence of the methyl group at the C5 position would introduce a characteristic signal. Specific chemical shifts and coupling constants for this compound are not available in the provided search results.
-
Mass Spectrometry: The exact mass of this compound is 260.10083623 Da.[4] Mass spectrometry, particularly LC-MS, is a key technique for its detection and quantification in biological samples.[6][7][8]
-
UV-Vis Spectroscopy: Due to the saturation of the C5-C6 double bond, this compound is expected to have a significantly lower UV absorbance compared to uridine, which has an absorption maximum around 262 nm.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the hydroxyl (-OH), amine (N-H), and carbonyl (C=O) functional groups present in the molecule.
Biological Significance and Signaling Pathways
This compound is a post-transcriptional modification found primarily in the D-loop of tRNA. Its presence influences the three-dimensional structure of tRNA, contributing to its flexibility and stability. This modification is introduced by a class of enzymes known as dihydrouridine synthases (DUS) .[9][10][11]
Dihydrouridine Synthase (DUS) Pathway
The synthesis of dihydrouridine, including its methylated form, is a critical step in tRNA maturation. The general pathway involves the enzymatic reduction of a specific uridine residue within a tRNA molecule.
Caption: Enzymatic synthesis of this compound in tRNA.
The interaction of DUS enzymes with other cellular components, such as the interferon-induced protein kinase PKR, suggests a potential role for these enzymes and their products in cellular stress responses and innate immunity.[12] However, a direct signaling pathway initiated by free this compound has not been elucidated. The metabolic fate of modified nucleosides released during RNA turnover is an area of active research, with evidence suggesting that they are generally excreted rather than being recycled into new nucleic acids.[13][14][15]
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol outlines a general method for the quantification of modified nucleosides from RNA samples, adapted from established methodologies for dihydrouridine analysis.[6][7][8][16]
Caption: Workflow for the quantitative analysis of this compound.
1. RNA Isolation:
-
Isolate total RNA from the desired biological source using a standard method such as Trizol extraction or a commercial kit.
-
Assess the quality and quantity of the isolated RNA using UV spectrophotometry and gel electrophoresis.
2. Enzymatic Digestion:
-
To 1-5 µg of total RNA, add nuclease P1 and incubate at 37°C for 2-4 hours to digest the RNA into 5'-mononucleotides.
-
Subsequently, add a phosphatase (e.g., bacterial alkaline phosphatase) and incubate at 37°C for an additional 1-2 hours to dephosphorylate the nucleotides into nucleosides.
3. Internal Standard Addition:
-
Add a known amount of a stable isotope-labeled internal standard, such as [¹⁵N₂]-5-Methyl-5,6-dihydrouridine, to the digested sample.
4. HPLC Separation:
-
Separate the nucleosides using a reversed-phase C18 HPLC column.
-
A typical mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
5. MS/MS Detection:
-
Perform mass spectrometric detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both the native this compound and its isotope-labeled internal standard.
6. Quantification:
-
Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Chemical Synthesis of 5,6-Dihydrouridine (as a proxy for this compound)
A direct, detailed protocol for the chemical synthesis of this compound was not found in the provided search results. However, a prebiotic synthesis method for 5,6-dihydrouridine has been reported, which involves the photoreduction of uridine.[17][18] This can serve as a conceptual basis. The synthesis of this compound would likely involve the catalytic hydrogenation of 5-methyluridine.
Conceptual Synthesis Workflow:
References
- 1. Modomics - A Database of RNA Modifications [genesilico.pl]
- 2. This compound | Other | DC Chemicals [dcchemicals.com]
- 3. targetmol.cn [targetmol.cn]
- 4. This compound | C10H16N2O6 | CID 21772594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 23067-10-9 [m.chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantitative measurement of dihydrouridine in RNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative measurement of dihydrouridine in RNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Dihydrouridine Synthase 2 from Yeast and the Importance of Modifications for Efficient tRNA Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tRNA-dihydrouridine synthase - Wikipedia [en.wikipedia.org]
- 11. Dihydrouridine synthesis in tRNAs is under reductive evolution in Mollicutes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of human tRNA-dihydrouridine synthase-2 with interferon-induced protein kinase PKR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. plantae.org [plantae.org]
- 14. Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma | MDPI [mdpi.com]
- 15. 5,6-Dihydrouridine: a marker ribonucleoside for determining whole body degradation rates of transfer RNA in man and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 17. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 18. Prebiotic synthesis of dihydrouridine by photoreduction of uridine in formamide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Unfinished Portrait: A Technical Guide to the Biosynthesis of 5-Methyl-5,6-dihydrouridine in Eukaryotes
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-5,6-dihydrouridine (m5D) is a modified nucleoside found in RNA, the synthesis of which is a multi-step process. This technical guide provides a comprehensive overview of the known biosynthetic pathway of its precursor, 5,6-dihydrouridine (B1360020) (D), in eukaryotes. While the formation of dihydrouridine from uridine (B1682114) is well-characterized, the subsequent methylation to yield m5D in eukaryotic organisms remains an area of active investigation, with the responsible methyltransferase yet to be definitively identified in the current body of scientific literature. This document will detail the established enzymatic conversion of uridine to dihydrouridine, including the enzymes involved, their substrate specificity, and relevant quantitative data. Furthermore, it will provide detailed experimental protocols for the study of this pathway and present visual representations of the known molecular events.
Part 1: Biosynthesis of 5,6-Dihydrouridine (D)
The initial and well-documented step in the formation of m5D is the enzymatic reduction of uridine (U) to 5,6-dihydrouridine (D). This reaction is catalyzed by a family of flavoenzymes known as dihydrouridine synthases (Dus). In eukaryotes, four distinct Dus enzymes have been identified: Dus1, Dus2, Dus3, and Dus4. These enzymes exhibit specificity for different uridine residues within transfer RNA (tRNA) molecules.
The reaction involves the reduction of the C5-C6 double bond of the uracil (B121893) base, a process dependent on the cofactors flavin mononucleotide (FMN) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH).[1][2] The general mechanism involves the transfer of a hydride from NADPH to FMN, followed by the reduction of the uridine base by the reduced FMN.[2]
Eukaryotic Dihydrouridine Synthases and Their Substrate Specificity
The four eukaryotic Dus enzymes display distinct specificities for the uridine residues they modify within tRNA molecules, primarily targeting the D-loop and variable loop.
| Enzyme | Substrate tRNA Position(s) | Cellular Location |
| Dus1 | U16 and U17 | Nucleus/Cytoplasm |
| Dus2 | U20 | Nucleus/Cytoplasm |
| Dus3 | U47 (in the variable loop) | Nucleus/Cytoplasm |
| Dus4 | U20a and U20b | Nucleus/Cytoplasm |
This table summarizes the known substrate specificities of eukaryotic dihydrouridine synthases. The precise substrate repertoire may vary between different eukaryotic species.
Quantitative Data on Dihydrouridine Synthesis
Quantitative analysis of dihydrouridine content in tRNA can be performed using methods such as liquid chromatography-mass spectrometry (LC-MS). Such studies have revealed that the stoichiometry of dihydrouridine modification at specific sites can vary. For instance, studies in yeast have shown that not all copies of a particular tRNA may be modified at a given position, suggesting a dynamic regulation of this modification.
Part 2: The Uncharacterized Methylation of Dihydrouridine to this compound (m5D)
The second and final step in the proposed biosynthesis of m5D is the methylation of the dihydrouridine base at the N5 position. However, the enzyme responsible for this reaction in eukaryotes has not been identified in the reviewed scientific literature. While the Modomics database indicates the existence of this modification and the corresponding reaction, it does not list a eukaryotic enzyme.
It is hypothesized that a member of the large family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases is responsible for this modification. The METTL (Methyltransferase-like) family of proteins are known to methylate a wide range of substrates, including various RNA nucleosides. However, no specific METTL protein or other methyltransferase has been experimentally confirmed to catalyze the N5-methylation of dihydrouridine in eukaryotes.
Experimental Protocols
Protocol 1: In Vitro Dihydrouridine Synthase (Dus) Activity Assay
This protocol describes a method to measure the activity of a purified eukaryotic Dus enzyme in vitro.
Materials:
-
Purified recombinant eukaryotic Dus enzyme (e.g., human DUS2)
-
In vitro transcribed tRNA substrate containing the target uridine (e.g., tRNAPhe)
-
Reaction buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT
-
NADPH
-
FMN
-
RNase inhibitor
-
Urea (B33335) for gel electrophoresis
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Reaction buffer
-
In vitro transcribed tRNA (final concentration, e.g., 1 µM)
-
FMN (final concentration, e.g., 10 µM)
-
RNase inhibitor
-
Purified Dus enzyme (final concentration, e.g., 0.5 µM)
-
-
Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortexing.
-
RNA Purification: Centrifuge to separate the phases and precipitate the RNA from the aqueous phase using ethanol.
-
Analysis:
-
Gel Electrophoresis: Resuspend the RNA pellet in loading buffer containing urea and run on a denaturing polyacrylamide gel to check for RNA integrity.
-
LC-MS Analysis: Digest the purified RNA to nucleosides using a mixture of nucleases (e.g., nuclease P1 and alkaline phosphatase). Analyze the resulting nucleoside mixture by LC-MS to quantify the amounts of uridine and dihydrouridine.
-
Protocol 2: Identification of RNA Modifications by Mass Spectrometry
This protocol provides a general workflow for identifying RNA modifications, which can be adapted to search for m5D in eukaryotic RNA samples.[3][4]
Materials:
-
Total RNA or purified small RNA fraction from eukaryotic cells
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS grade water and acetonitrile (B52724)
-
Formic acid
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
RNA Digestion:
-
To 1-5 µg of RNA, add nuclease P1 and incubate at 37°C for 2 hours in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3).
-
Add bacterial alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.
-
-
Sample Preparation: Centrifuge the digested sample to pellet any undigested material and transfer the supernatant to an autosampler vial for LC-MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase C18 column.
-
Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the nucleosides using a mass spectrometer operating in positive ion mode.
-
Identify and quantify modified nucleosides by comparing their retention times and mass-to-charge ratios (m/z) to known standards. For m5D, the expected protonated mass would be calculated based on its chemical formula.
-
Mandatory Visualizations
Caption: Enzymatic conversion of uridine to 5,6-dihydrouridine by Dus enzymes.
Caption: The hypothetical and uncharacterized methylation of dihydrouridine to m5D.
Conclusion and Future Directions
The biosynthesis of 5,6-dihydrouridine in eukaryotes is a well-defined process catalyzed by the Dus family of enzymes. These enzymes play a crucial role in post-transcriptionally modifying tRNA, which can impact tRNA structure and function. However, the complete biosynthetic pathway to this compound remains incomplete due to the lack of identification of the responsible N5-dihydrouridine methyltransferase in eukaryotes.
Future research should focus on the identification and characterization of this elusive enzyme. A combination of proteomic approaches, genetic screening of candidate methyltransferases, and advanced mass spectrometry techniques will be instrumental in filling this knowledge gap. Elucidating the entire m5D biosynthesis pathway will not only provide fundamental insights into the diverse landscape of RNA modifications but also open new avenues for understanding its potential role in cellular processes and disease, offering novel targets for therapeutic intervention.
References
The Role of 5-Methyl-5,6-dihydrouridine in tRNA: A Technical Guide to Structure, Stability, and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the modified nucleoside 5,6-dihydrouridine (B1360020) (D), a ubiquitous component of transfer RNA (tRNA) across all domains of life. While the user's initial query specified 5-methyl-5,6-dihydrouridine, the vast majority of scientific literature focuses on the non-methylated form, 5,6-dihydrouridine, which is the canonical "D" modification in the D-loop of tRNA. This document will focus on the synthesis, structural implications, and functional significance of 5,6-dihydrouridine, offering a comprehensive resource for researchers in molecular biology, biochemistry, and drug development.
Introduction to 5,6-Dihydrouridine (D) in tRNA
Post-transcriptional modifications of tRNA are essential for their proper folding, stability, and function in protein synthesis.[1] Among the more than 100 known modifications, 5,6-dihydrouridine (D) is one of the most common, particularly in the D-loop of tRNA, from which the loop derives its name.[2] The synthesis of dihydrouridine from uridine (B1682114) is catalyzed by a class of flavin-dependent enzymes known as dihydrouridine synthases (Dus).[3] This modification, while seemingly simple, has profound effects on the local and global structure of tRNA, influencing its flexibility and interactions with other components of the translational machinery.
Biosynthesis of 5,6-Dihydrouridine
The conversion of uridine to 5,6-dihydrouridine is a reduction reaction targeting the C5-C6 double bond of the uracil (B121893) base. This reaction is catalyzed by dihydrouridine synthases (Dus), which are found in prokaryotes, eukaryotes, and some archaea.[3]
The general mechanism involves two half-reactions. First, the flavin mononucleotide (FMN) cofactor within the Dus enzyme is reduced by NADPH. Subsequently, the reduced FMN (FMNH-) donates a hydride to the C6 of the target uridine, followed by protonation at C5, resulting in the formation of dihydrouridine.[4]
Different organisms possess multiple Dus enzymes with distinct specificities for different uridine positions within the tRNA molecule. For example, E. coli has three Dus enzymes (DusA, DusB, and DusC) that modify specific uridines in the D-loop, while eukaryotes have four (Dus1-4).[1][5] The activity of these enzymes can be influenced by other existing modifications on the tRNA substrate, suggesting a coordinated and ordered process of tRNA maturation.[6]
Structural Impact of 5,6-Dihydrouridine on tRNA
The reduction of the C5-C6 double bond in the uracil ring has significant stereochemical consequences. The resulting dihydrouracil (B119008) base is non-planar, which disrupts the base-stacking interactions that are crucial for stabilizing helical RNA structures.[7]
A key structural effect of dihydrouridine is its influence on the sugar pucker of the ribose moiety. Unlike uridine, which predominantly adopts a C3'-endo conformation characteristic of A-form RNA helices, dihydrouridine favors a C2'-endo conformation.[8] This C2'-endo pucker imparts greater conformational flexibility to the polynucleotide backbone.[7]
This increased local flexibility is thought to be critical for the proper folding of the D-arm and the establishment of the overall L-shaped tertiary structure of tRNA.[7] NMR studies have shown that an unmodified D-loop can exist in multiple interconverting conformations, while the presence of dihydrouridine promotes the folding into a stable hairpin structure with a flexible loop.[7]
Role in tRNA Stability
The impact of dihydrouridine on tRNA thermal stability is complex. While the introduction of a non-planar base and increased backbone flexibility might be expected to destabilize the tRNA structure, the modification is crucial for the correct folding of the D-arm, which in turn contributes to the overall stability of the mature tRNA.[7] The absence of dihydrouridine at position 20a in tRNASer has been shown to decrease the melting temperature, indicating a stabilizing role for this modification in certain contexts.[5] However, it is generally accepted that dihydrouridine's primary role is to provide localized flexibility rather than global thermodynamic stabilization.[7][9]
Functional Implications of 5,6-Dihydrouridine
The structural alterations induced by dihydrouridine have several functional consequences:
-
tRNA Recognition: The D-loop and its modifications are important recognition elements for aminoacyl-tRNA synthetases, the enzymes that attach the correct amino acid to the tRNA.
-
Regulation of Translation: The flexibility imparted by dihydrouridine may be important for the dynamic conformational changes that tRNA undergoes during its transit through the ribosome.
-
Stress Response: The levels of tRNA modifications, including dihydrouridine, can be altered in response to cellular stress, such as oxidative stress.[10] The differential sensitivity of Dus enzymes to redox conditions suggests a mechanism by which cells can modulate the tRNA pool to adapt to changing environmental conditions.[5][10] This reprogramming of the tRNA epitranscriptome can lead to codon-biased translation of specific mRNAs involved in the stress response.[11][12]
Quantitative Data on 5,6-Dihydrouridine
The following tables summarize key quantitative data related to the effects and abundance of 5,6-dihydrouridine in tRNA.
| Parameter | Value | Organism/Context | Reference |
| Conformational Energetics | |||
| Stabilization of C2'-endo conformation | 1.5 kcal/mol | Dihydrouridine monophosphate (Dp) | |
| Stabilization of C2'-endo conformation | 5.3 kcal/mol | Dihydrouridine in ApDpA | |
| Equilibrium Constant (Keq = [C2'-endo]/[C3'-endo]) | 10.8 | Dihydrouridine in ApDpA | |
| Impact of Dus Knockout on Dihydrouridine Levels in E. coli | |||
| ΔdusA | 55% reduction in total D | E. coli | [5] |
| ΔdusB | 23% reduction in total D | E. coli | [5] |
| ΔdusC | 23% reduction in total D | E. coli | [5] |
| Stoichiometry of Dihydrouridine at Specific tRNA Positions | |||
| D16 | >70% | Human (HepG2 cells) | [13] |
| D17 | >70% | Human (HepG2 cells) | [13] |
| D20 | >60% | Human (HepG2 cells) | [13] |
| D20a | 20-100% | Human (HepG2 cells) | [13] |
| D47 | >60% | Human (HepG2 cells) | [13] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study 5,6-dihydrouridine in tRNA.
In Vitro Transcription of tRNA
Unmodified tRNA transcripts are essential for in vitro modification assays and for comparative studies with fully modified tRNAs.
Protocol Overview:
-
Template Preparation: A double-stranded DNA template encoding the tRNA of interest under the control of a T7 promoter is generated, typically by PCR or by annealing synthetic oligonucleotides.[14][15]
-
In Vitro Transcription Reaction: The DNA template is incubated with T7 RNA polymerase, ribonucleoside triphosphates (rNTPs), and an appropriate buffer containing magnesium chloride.[14]
-
Purification: The transcribed tRNA is purified from the reaction mixture using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), size-exclusion chromatography, or anion-exchange chromatography.[16]
Dihydrouridine Synthase (Dus) Enzyme Assay
This assay measures the activity of Dus enzymes in vitro.
Protocol Overview:
-
Enzyme and Substrate Preparation: Recombinant Dus enzyme is purified. Unmodified tRNA substrate is prepared by in vitro transcription.
-
Reaction Mixture: The Dus enzyme is incubated with the unmodified tRNA substrate in a reaction buffer containing NADPH and FMN.[17][18]
-
Time-Course Analysis: Aliquots of the reaction are taken at different time points and the reaction is quenched, for example, by the addition of phenol.[17]
-
Quantification of Dihydrouridine: The formation of dihydrouridine is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS/MS) or a colorimetric assay.[17][18]
Quantification of 5,6-Dihydrouridine by LC-MS/MS
LC-MS/MS is a highly sensitive and accurate method for quantifying modified nucleosides.
Protocol Overview:
-
tRNA Isolation and Digestion: Total tRNA is isolated from cells and enzymatically digested to its constituent nucleosides using enzymes like nuclease P1 and alkaline phosphatase.[19]
-
Isotope Dilution: A known amount of a stable isotope-labeled internal standard for dihydrouridine (e.g., [15N2]dihydrouridine) is added to the nucleoside mixture.[20][21][22]
-
LC Separation: The nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC).[17]
-
MS/MS Analysis: The eluting nucleosides are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the signal from the endogenous dihydrouridine to that of the internal standard is used to calculate the absolute amount of dihydrouridine in the original sample.[17]
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of 5,6-dihydrouridine in tRNA.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. biorxiv.org [biorxiv.org]
- 4. DihydrouridinE RNA modification marks: written and erased by the same enzyme | ANR [anr.fr]
- 5. Differential redox sensitivity of tRNA dihydrouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Dihydrouridine Synthase 2 from Yeast and the Importance of Modifications for Efficient tRNA Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptome-wide mapping reveals a diverse dihydrouridine landscape including mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Differential redox sensitivity of tRNA dihydrouridylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tRNA modifications regulate translation during cellular stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative CRACI reveals transcriptome-wide distribution of RNA dihydrouridine at base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Upregulating tRNAs in Mammalian Cells through Transfection of In Vitro Transcribed tRNAs [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. tandfonline.com [tandfonline.com]
- 19. biorxiv.org [biorxiv.org]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Quantitative measurement of dihydrouridine in RNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of 5-Methyl-5,6-dihydrouridine (m5U) in mRNA Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Post-transcriptional modifications of messenger RNA (mRNA) represent a critical layer of gene regulation, influencing mRNA stability, translation, and localization. Among the more than 170 known RNA modifications, 5-methyl-5,6-dihydrouridine (m5U), a reduced and methylated form of uridine, has been identified in mRNA, although its functional significance is just beginning to be unraveled. This technical guide provides a comprehensive overview of the current understanding of m5U in mRNA regulation, with a focus on its enzymatic machinery, impact on mRNA fate, and potential role in cellular stress responses. Detailed experimental protocols and data are presented to equip researchers with the necessary tools to investigate this emerging epitranscriptomic mark.
Introduction to this compound (m5U)
This compound is a post-transcriptional modification historically studied in the context of transfer RNA (tRNA), where it contributes to the structural integrity of the D-loop. Recent advancements in high-throughput sequencing and mass spectrometry have enabled the detection of m5U in mRNA, suggesting a broader role in gene expression.[1] While the abundance of m5U in mRNA is generally lower than other modifications like N6-methyladenosine (m6A), its presence suggests specific regulatory functions. Preliminary studies have implicated m5U in cellular processes such as stress responses, and its dysregulation has been linked to conditions like breast cancer and systemic lupus erythematosus.[1]
The Enzymatic Machinery of m5U Modification: Writers, Readers, and Erasers
The dynamic regulation of RNA modifications is orchestrated by a trio of protein families: "writers" that install the modification, "readers" that recognize and bind to the modified nucleotide to elicit a functional consequence, and "erasers" that remove the modification.
2.1. Writers: The TRMT2A and TRMT2B Enzymes
The enzymes responsible for depositing m5U are highly conserved methyltransferases. In yeast, the Trm2 protein is responsible for m5U formation in both cytosolic and mitochondrial tRNAs.[2] In humans, this function is carried out by two orthologs:
-
TRMT2A: Primarily responsible for m5U modification in cytosolic tRNAs.[3][4][5]
-
TRMT2B: Localized to the mitochondria and responsible for m5U modification in mitochondrial tRNAs and ribosomal RNA (rRNA).[2]
While the primary substrates for these enzymes are tRNAs, their ability to modify mRNA is an area of active investigation. The catalytic mechanism involves the transfer of a methyl group from S-adenosylmethionine (SAM) to the C5 position of uridine.
2.2. Readers and Erasers
Currently, specific "reader" proteins that recognize m5U in mRNA and "eraser" enzymes that demethylate m5U have not been definitively identified. The discovery of these components is a key area of future research that will be crucial for a complete understanding of m5U-mediated regulation.
Functional Consequences of m5U in mRNA
The presence of m5U in an mRNA molecule can influence its fate in several ways:
3.1. Impact on mRNA Translation
Emerging evidence suggests that m5U can modulate the efficiency of translation. Studies on the related modification, dihydrouridine (D), have shown that its presence can suppress the translation of specific mRNAs.[6] It is hypothesized that m5U may similarly alter the local RNA structure, potentially affecting ribosome transit or the binding of translation initiation factors. However, the effect appears to be context-dependent, as some studies have reported no significant impact on translation in in vitro assays.[6]
3.2. Role in mRNA Stability
The effect of m5U on mRNA stability is not yet well-defined. While some RNA modifications are known to either protect from or target transcripts for degradation, the direct impact of m5U on mRNA half-life requires further investigation.
3.3. Involvement in Stress Responses
A growing body of evidence suggests a role for m5U in cellular stress responses.[1] The Integrated Stress Response (ISR) is a central signaling network activated by various stressors, leading to a global reduction in protein synthesis while promoting the translation of specific stress-related transcripts, such as ATF4.[7][8][9] The potential involvement of m5U in this pathway could occur at several levels, from stress-induced regulation of TRMT2A/B activity to the preferential translation of m5U-modified mRNAs encoding stress-response proteins.
Quantitative Data on m5U Function
The quantitative impact of m5U on mRNA regulation is an area of ongoing research. The following table summarizes the currently available, largely qualitative, data. Further studies are needed to populate this area with robust quantitative metrics.
| Parameter | Organism/System | Modification | Observed Effect | Fold Change/Kinetic Parameters | Reference |
| Translation Efficiency | Yeast/Human | Dihydrouridine (D) | Suppression of specific mRNA translation | Not Quantified | [6] |
| In vitro | Dihydrouridine (D) | No significant impact | Not Quantified | [6] | |
| Enzyme Kinetics (TRMT2A) | Human | tRNA | K_m values for tRNA substrates | ~0.3 µM - 1.2 µM | [6] |
| Human | mRNA | Binds to some mRNAs (e.g., HIST1H4B, KCND2) | Not Quantified | [10] |
Experimental Protocols for Studying m5U
A variety of techniques can be employed to identify and functionally characterize m5U in mRNA.
5.1. Identification and Mapping of m5U Sites
5.1.1. Fluorouracil-Induced Catalytic Crosslinking and Sequencing (FICC-Seq)
FICC-Seq is a powerful method for the genome-wide, single-nucleotide resolution mapping of m5U sites.[3][4][5] The protocol relies on the incorporation of 5-fluorouracil (B62378) (5-FU) into nascent RNA, which then forms a covalent crosslink with the m5U methyltransferase (TRMT2A/B) upon attempted methylation.
Detailed Protocol:
-
Cell Culture and 5-FU Treatment: Culture cells of interest and treat with 100 µM 5-Fluorouracil for 24 hours.[3]
-
Cell Lysis and Immunoprecipitation: Lyse cells and immunoprecipitate the endogenous TRMT2A or TRMT2B protein using a specific antibody.
-
RNA-Protein Crosslink Enrichment: Purify the RNA-protein complexes.
-
Library Preparation: Ligate adapters to the RNA fragments, perform reverse transcription, and amplify the cDNA library.
-
Sequencing and Data Analysis: Sequence the library and analyze the data to identify the crosslinked sites, which correspond to the m5U locations.
5.1.2. Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq)
MeRIP-Seq can be adapted to enrich for m5U-containing RNA fragments using an antibody specific for m5U.[11][12][13]
Detailed Protocol:
-
RNA Extraction and Fragmentation: Isolate total RNA and fragment it into ~100-nucleotide-long pieces.[13]
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m5U antibody to enrich for m5U-containing fragments.[12]
-
Library Preparation and Sequencing: Construct a sequencing library from the immunoprecipitated RNA and a corresponding input control.
-
Data Analysis: Sequence both libraries and identify enriched peaks in the MeRIP sample relative to the input, indicating the locations of m5U.
5.2. Validation and Functional Analysis of m5U Sites
5.2.1. Immuno-Northern Blotting
This technique allows for the detection and relative quantification of m5U in specific RNA molecules.[14][15]
Detailed Protocol:
-
RNA Electrophoresis and Transfer: Separate total RNA or purified mRNA on a denaturing agarose (B213101) or polyacrylamide gel and transfer to a positively charged nylon membrane.[14]
-
Antibody Incubation: Probe the membrane with a primary antibody specific for m5U, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).[14]
-
Detection: Visualize the signal using a chemiluminescent substrate. The intensity of the band corresponding to the RNA of interest provides a measure of its m5U content.[14]
5.2.2. In Vitro Translation Assays
To assess the direct impact of m5U on translation, in vitro translation assays can be performed using synthetic mRNAs with and without site-specific m5U incorporation.
Detailed Protocol:
-
Prepare mRNA templates: Synthesize mRNA transcripts of a reporter gene (e.g., luciferase) with and without m5U at specific positions.
-
In vitro translation reaction: Add the mRNA templates to a cell-free translation system (e.g., rabbit reticulocyte lysate or wheat germ extract).
-
Quantify protein synthesis: Measure the amount of protein produced from each template (e.g., by measuring luciferase activity). A change in protein output between the modified and unmodified templates indicates an effect of m5U on translation.
5.2.3. Ribosome Profiling
Ribosome profiling (Ribo-Seq) provides a snapshot of all ribosome positions on mRNAs within a cell, allowing for the genome-wide assessment of translation efficiency.[3][8][16][17] By comparing ribosome occupancy on specific transcripts in wild-type versus TRMT2A/B knockout or knockdown cells, the effect of m5U on translation can be inferred.
Signaling Pathways and Experimental Workflows
6.1. Proposed Signaling Pathway for m5U in the Integrated Stress Response
While direct evidence is still emerging, a hypothetical signaling pathway can be proposed where cellular stress activates the m5U "writer" enzyme TRMT2A, leading to the modification of specific mRNAs. These m5U-modified transcripts may then be preferentially translated, even under conditions of global translational repression, to produce proteins that help the cell adapt to and survive the stress.
6.2. Experimental Workflow for Functional Characterization of m5U
A systematic workflow is essential to elucidate the function of m5U in a specific mRNA of interest.
Conclusion and Future Directions
The study of this compound in mRNA is a rapidly evolving field. While its presence has been confirmed, its precise roles in regulating mRNA stability, translation, and cellular stress responses are still largely unknown. The development of more sensitive and quantitative detection methods, the identification of m5U-specific reader and eraser proteins, and a deeper understanding of the interplay between m5U and other RNA modifications will be critical to fully elucidate its biological significance. The protocols and information provided in this guide serve as a foundation for researchers to explore this exciting new frontier in epitranscriptomics, with potential implications for understanding disease mechanisms and developing novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequencing methods and functional decoding of mRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribosome profiling reveals the what, when, where, and how of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards a model of GCN2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human TRMT2A methylates tRNA and contributes to translation fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rna-seqblog.com [rna-seqblog.com]
- 12. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 13. MeRIP-seq and Its Principle, Protocol, Bioinformatics, Applications in Diseases - CD Genomics [cd-genomics.com]
- 14. Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Modified ribosome profiling reveals high abundance of ribosome protected mRNA fragments derived from 3′ untranslated regions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modern Ribosome Profiling: Unlocking Translational Insights [immaginabiotech.com]
5-Methyl-5,6-dihydrouridine: A Minor but Intriguing Component of Chromosomal RNA
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Post-transcriptional modifications of RNA molecules are critical regulators of gene expression and cellular function. While extensive research has focused on modifications in transfer RNA (tRNA) and messenger RNA (mRNA), the landscape of modifications within chromosomal RNA (cRNA) remains largely unexplored. This technical guide delves into the available scientific literature on 5-methyl-5,6-dihydrouridine (m5D), a rare modified nucleoside identified as a minor constituent of chromosomal RNA. This document provides a comprehensive overview of its chemical nature, the limited understanding of its function, and a framework of experimental approaches for its study. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the expanding field of epitranscriptomics and the potential roles of modified nucleosides in chromatin biology.
Introduction to this compound and Chromosomal RNA
Chromosomal RNA (cRNA) is a class of RNA molecules that are physically associated with chromosomes and are thought to play a role in the regulation of transcription. Unlike the more abundant and well-studied RNA species such as messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), the composition and function of cRNA are not yet fully understood.
Within this enigmatic class of RNA, the presence of modified nucleosides adds another layer of complexity and potential for regulatory control. One such modification is this compound (m5D), a derivative of uridine (B1682114). Early research identified m5D as a minor component of chromosomal RNA in rat ascites tumor cells, suggesting a potential role in the biology of chromatin in certain cellular contexts.
The structural difference between uridine and this compound lies in the saturation of the double bond at positions 5 and 6 of the uracil (B121893) ring and the addition of a methyl group at position 5. These modifications alter the planarity and chemical properties of the nucleobase, which can in turn affect RNA structure and its interactions with proteins. While the functional significance of dihydrouridine in tRNA is linked to increasing the flexibility of the RNA backbone, its role, and that of its methylated form, in cRNA is yet to be elucidated.
This guide aims to consolidate the sparse information available on this compound in chromosomal RNA and to provide a practical framework for its further investigation.
Quantitative Data on this compound in Chromosomal RNA
A thorough review of the accessible scientific literature reveals a significant gap in the quantitative analysis of this compound in chromosomal RNA. While its existence as a "minor constituent" has been noted, specific quantitative data, such as its stoichiometry or abundance relative to other nucleosides in cRNA from any organism or cell type, is not available.
Table 1: Quantitative Abundance of this compound in Chromosomal RNA
| Organism/Cell Type | Abundance of m5D in cRNA (e.g., mol % or fmol/µg) | Reference |
| Data Not Available | Data Not Available | Data Not Available |
The lack of quantitative data highlights a critical area for future research. Determining the precise levels of this modification in different biological contexts would be a foundational step in understanding its potential functional importance.
Experimental Protocols
Given the absence of specific protocols for the analysis of this compound in chromosomal RNA, this section provides a composite of established methodologies for RNA isolation and the analysis of modified nucleosides, adapted for the prospective study of m5D in cRNA.
Isolation of Chromosomal RNA
The isolation of high-quality chromosomal RNA is the essential first step. This protocol is a generalized procedure and may require optimization depending on the cell or tissue source.
Protocol 1: Chromosomal RNA Isolation
-
Cell Lysis and Nuclear Isolation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM NaCl, 3 mM MgCl2, 0.5% NP-40) to release the nuclei.
-
Pellet the nuclei by centrifugation at a low speed (e.g., 500 x g for 5 minutes at 4°C).
-
-
Chromatin Isolation:
-
Wash the isolated nuclei with a nuclear wash buffer.
-
Resuspend the nuclear pellet in a buffer suitable for chromatin isolation (e.g., containing sucrose (B13894), Tris, and divalent cations).
-
Mechanically disrupt the nuclei (e.g., using a Dounce homogenizer) to release chromatin.
-
Pellet the chromatin through a sucrose gradient by ultracentrifugation.
-
-
RNA Extraction from Chromatin:
-
Resuspend the purified chromatin pellet.
-
Extract the RNA using a phenol-chloroform-based method (e.g., TRIzol) or a column-based RNA purification kit, ensuring the protocol is suitable for RNA extraction from protein-RNA complexes.
-
Treat the extracted RNA with DNase I to remove any contaminating DNA.
-
-
Quality Control:
-
Assess the integrity and purity of the isolated chromosomal RNA using gel electrophoresis and spectrophotometry (e.g., NanoDrop).
-
Detection and Quantification of this compound
Once chromosomal RNA is isolated, the next step is to detect and quantify the presence of m5D. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Protocol 2: LC-MS/MS Analysis of this compound
-
RNA Hydrolysis:
-
Digest the purified chromosomal RNA to its constituent nucleosides using a mixture of nucleases, such as nuclease P1, followed by bacterial alkaline phosphatase.
-
-
Chromatographic Separation:
-
Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used for this purpose.
-
A gradient of a buffered aqueous mobile phase and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed for elution.
-
-
Mass Spectrometry Detection:
-
The eluent from the HPLC is directly introduced into a tandem mass spectrometer (MS/MS).
-
The mass spectrometer is operated in positive ion mode, and detection is performed using selected reaction monitoring (SRM).
-
The SRM transitions for this compound would need to be determined using a commercially available standard. The precursor ion would be the protonated molecule [M+H]+, and the product ion would correspond to the fragmented base.
-
-
Quantification:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a synthetic this compound standard.
-
The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
-
Potential Signaling Pathways and Functional Relationships
Currently, there is no direct evidence linking this compound in chromosomal RNA to any specific signaling pathways or cellular processes. However, based on the known functions of other RNA modifications and the location of cRNA, we can hypothesize potential roles.
-
Transcriptional Regulation: Modified nucleosides in cRNA could influence the recruitment or binding of regulatory proteins to chromatin, thereby modulating gene expression.
-
Chromatin Structure: The presence of m5D could alter the local structure of cRNA, affecting its interaction with DNA or chromatin-associated proteins, and consequently influencing chromatin compaction.
-
Response to Cellular Stress: The levels of RNA modifications can change in response to cellular stress. It is plausible that the abundance of m5D in cRNA could be dynamic and play a role in the cellular stress response.
Further research is imperative to explore these hypotheses and to uncover the functional significance of this rare RNA modification.
Visualizations
Logical Workflow for the Investigation of this compound in Chromosomal RNA
Prebiotic Synthesis of 5,6-Dihydrouridine by Photoreduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the prebiotic synthesis of 5,6-dihydrouridine (B1360020) (DHU), a modified nucleoside found in transfer RNA (tRNA), through the photoreduction of uridine (B1682114). This process is of significant interest in prebiotic chemistry as it suggests a plausible pathway for the formation of modified ribonucleosides on the early Earth. The information presented is based on published research and is intended to provide a comprehensive resource for professionals in the fields of biochemistry, drug development, and origin of life studies.
Introduction
The formation of nucleic acids is a cornerstone of theories on the origin of life. While the synthesis of the canonical nucleobases (adenine, guanine, cytosine, and uracil) under prebiotic conditions has been extensively studied, the origins of modified nucleosides, such as 5,6-dihydrouridine, are less understood. DHU is a common modification in tRNA that provides conformational flexibility to the RNA structure.[1] Recent studies have demonstrated an efficient prebiotic synthesis of DHU from the photoreduction of uridine in the presence of formamide (B127407), which acts as both a solvent and a reductant.[1][2][3] This reaction is significant as it is selective for uridine, with other canonical ribonucleosides (cytidine, adenosine, and guanosine) remaining intact under the same conditions.[1] This suggests that DHU could have co-existed with the standard RNA nucleosides in the primordial environment.[1][2][3]
Reaction Mechanism and Experimental Workflow
The photoreduction of uridine to 5,6-dihydrouridine is initiated by UV irradiation, which leads to the formation of an excited-state charge transfer complex between uridine and formamide.[1] This is followed by a series of steps involving electron and proton transfer, ultimately resulting in the reduction of the C5-C6 double bond of the uracil (B121893) ring.[1]
Below are diagrams illustrating the proposed signaling pathway and a general experimental workflow for this photoreduction process.
References
An In-depth Technical Guide to Dihydrouridine Synthase Enzymes and Their Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrouridine (D) is a highly conserved and abundant modified nucleoside found in the RNA of all domains of life. It is formed by the enzymatic reduction of uridine (B1682114), a reaction catalyzed by a family of flavin-dependent enzymes known as dihydrouridine synthases (DUS). While traditionally associated with transfer RNA (tRNA), where it plays a crucial role in maintaining structural flexibility, recent advances in high-throughput sequencing have revealed the presence of dihydrouridine in other RNA species, including messenger RNA (mRNA) and small nucleolar RNA (snoRNA). This discovery has broadened the potential functional implications of this modification and the enzymes that install it.
This technical guide provides a comprehensive overview of dihydrouridine synthase enzymes, their known RNA targets, and the experimental methodologies used to study them. It is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, biochemistry, and drug development who are interested in the burgeoning field of epitranscriptomics.
Dihydrouridine Synthase (DUS) Enzyme Families
DUS enzymes are classified into several families based on sequence homology and substrate specificity. These enzymes are found in both prokaryotes and eukaryotes, with distinct families responsible for modifying specific uridine residues within their target RNAs.
Prokaryotic DUS Enzymes
In bacteria, such as Escherichia coli, three main DUS families have been characterized:
-
DusA: Primarily responsible for the formation of dihydrouridine at positions 20 and 20a (D20/D20a) in the D-loop of tRNA.
-
DusB: Catalyzes the modification of uridine at position 17 (D17).
-
DusC: Specifically modifies uridine at position 16 (D16).
Eukaryotic DUS Enzymes
In eukaryotes, such as the budding yeast Saccharomyces cerevisiae, four distinct DUS families have been identified, each with specific cellular localization and target sites:
-
Dus1p: A nuclear and mitochondrial enzyme that modifies uridines at positions 16 and 17 (D16/D17) in the D-loop of tRNAs.
-
Dus2p: A cytoplasmic enzyme responsible for the synthesis of dihydrouridine at position 20 (D20).
-
Dus3p: A nuclear and mitochondrial synthase that modifies uridine at position 47 (D47) in the variable loop of some tRNAs.
-
Dus4p: A cytoplasmic enzyme that creates dihydrouridine at positions 20a and 20b (D20a/D20b).
Human orthologs of these enzymes (e.g., hDUS1, hDUS2, hDUS3) have been identified and are subjects of ongoing research, particularly in the context of disease.
RNA Targets of Dihydrouridine Synthases
While tRNAs are the most well-characterized substrates for DUS enzymes, the landscape of dihydrouridylation is expanding to include other classes of RNA.
Transfer RNA (tRNA)
The D-loop of tRNA is named for its high content of dihydrouridine. This modification disrupts the planarity of the uracil (B121893) base, leading to increased conformational flexibility of the RNA backbone. This flexibility is thought to be critical for the correct folding of tRNA into its L-shaped tertiary structure and for its interactions with other components of the translational machinery.
Messenger RNA (mRNA) and Other Non-coding RNAs
Recent transcriptome-wide mapping studies have identified dihydrouridine in mRNAs and other non-coding RNAs, such as snoRNAs, in both yeast and human cells.[1][2] The functional significance of these modifications is an active area of investigation. In mRNA, dihydrouridine sites have been found in both coding and non-coding regions, suggesting potential roles in regulating mRNA stability, translation, and splicing.
Quantitative Analysis of Dihydrouridine
The stoichiometry of dihydrouridine at specific sites can vary, suggesting a dynamic regulatory mechanism. Several methods are employed to quantify dihydrouridine levels in RNA.
Dihydrouridine Stoichiometry in Human tRNAs
Quantitative analysis using methods like Chemical Reduction Assisted Cytosine Incorporation sequencing (CRACI-seq) has provided insights into the prevalence of dihydrouridine at specific positions in human tRNAs.[1][2]
| Position in tRNA | Typical Stoichiometry Range | Reference |
| D16 | >70% | [1] |
| D17 | >70% | [1] |
| D20 | >60% | [1] |
| D20a | 20% - 100% | [1] |
| D47 | >60% | [1] |
Note: The stoichiometry of dihydrouridine can be substoichiometric at many sites, with up to 75% of sites being incompletely modified in human cell lines.[3]
Enzyme Kinetics
Detailed kinetic parameters (Km and kcat) for most DUS enzymes are not extensively documented in the literature. However, studies on S. cerevisiae Dus2p have provided some insights into its catalytic cycle. The reductive half-reaction, where the enzyme is reduced by NADPH, occurs at a physiologically relevant rate (2.5 s⁻¹). The oxidative half-reaction, involving tRNA, is significantly slower with in vitro transcribed tRNA, suggesting that other tRNA modifications may be required for efficient catalysis.
Dihydrouridine and Cellular Signaling
Emerging evidence links DUS enzymes to cellular signaling pathways, particularly in the context of cancer.
hDUS2 and the PKR Signaling Pathway
Human Dihydrouridine Synthase 2 (hDUS2) has been identified as a novel regulator of the interferon-induced protein kinase R (PKR).[4] PKR is a key component of the cellular stress response and plays a role in regulating translation and apoptosis. hDUS2 can interact with and inhibit PKR, thereby suppressing the phosphorylation of its downstream target, the eukaryotic initiation factor 2 alpha (eIF2α).[5][6][7] Phosphorylation of eIF2α leads to a general inhibition of protein synthesis. Overexpression of hDUS2, as seen in some non-small cell lung cancers (NSCLC), may therefore contribute to tumorigenesis by inhibiting this anti-proliferative pathway.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of dihydrouridine synthases and their targets.
In Vitro Transcription of tRNA Substrates
The preparation of unmodified tRNA substrates is essential for in vitro DUS activity assays. T7 RNA polymerase is commonly used for this purpose.[8][9]
Materials:
-
Linearized plasmid DNA or PCR product containing the tRNA gene downstream of a T7 promoter.
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 220 mM MgCl₂, 10 mM Spermidine, 50 mM DTT)
-
NTP mix (25 mM each of ATP, CTP, GTP, UTP)
-
RNase inhibitor
-
DNase I, RNase-free
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free tube, combine the following reagents at room temperature:
-
Nuclease-free water to a final volume of 50 µL
-
5 µL 10x Transcription Buffer
-
1 µg linearized DNA template
-
2 µL NTP mix (for a final concentration of 1 mM each)
-
1 µL RNase inhibitor
-
2 µL T7 RNA Polymerase
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification: Purify the transcribed tRNA using phenol:chloroform extraction followed by ethanol (B145695) precipitation, or by using a commercial RNA purification kit.
-
Quality Control: Analyze the integrity and size of the transcribed tRNA by denaturing polyacrylamide gel electrophoresis (PAGE).
Dihydrouridine Synthase Activity Assay (Colorimetric)
This assay provides a straightforward method to measure the formation of dihydrouridine in a DUS-catalyzed reaction.[10]
Materials:
-
Purified DUS enzyme
-
In vitro transcribed tRNA substrate
-
NADPH
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂)
-
1 M KOH
-
1 M H₂SO₄
-
Colorimetric Reagent: 10 mM 2,3-butanedione-2-oxime and 5 mM N-phenyl-p-phenylenediamine in a suitable solvent
-
10 mM FeCl₃
Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the DUS enzyme, tRNA substrate, and reaction buffer.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate at 37°C for a desired time period (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of phenol:chloroform.
-
-
Hydrolysis of Dihydrouridine:
-
To the aqueous phase from the previous step, add 1 M KOH to a final concentration of 0.1 M.
-
Incubate at 37°C for 30 minutes to hydrolyze the dihydrouridine ring.
-
-
Color Development:
-
Acidify the sample by adding 1 M H₂SO₄.
-
Add the colorimetric reagent and heat at 95°C for 5 minutes.
-
Cool the sample to 50°C for 5 minutes.
-
Add 10 mM FeCl₃.
-
-
Measurement: Read the absorbance at 550 nm using a spectrophotometer. The absorbance is proportional to the amount of dihydrouridine formed.
High-Throughput Sequencing Methods for Dihydrouridine Mapping
Several sequencing-based methods have been developed for the transcriptome-wide mapping of dihydrouridine at single-nucleotide resolution.
D-Seq utilizes sodium borohydride (B1222165) (NaBH₄) to reduce dihydrouridine to tetrahydrouridine, which causes reverse transcriptase to stall. The positions of these stalls are then identified by high-throughput sequencing.[11]
Procedure Outline:
-
RNA Isolation and Fragmentation: Isolate total RNA and fragment it to the desired size.
-
Borohydride Reduction: Treat the fragmented RNA with NaBH₄ in a buffered solution (e.g., 500 mM Tris-HCl pH 7.5) at 0°C.
-
Library Preparation:
-
Perform 3' end repair and adapter ligation.
-
Carry out reverse transcription. The reverse transcriptase will stall one nucleotide 3' to the tetrahydrouridine.
-
Ligate the 5' adapter and perform PCR amplification to generate the sequencing library.
-
-
Sequencing and Data Analysis: Sequence the library and map the reads to a reference transcriptome. Dihydrouridine sites are identified by an enrichment of read ends at specific positions in the treated sample compared to an untreated control.
CRACI-seq is a quantitative method that also uses borohydride reduction of dihydrouridine. However, under specific reverse transcription conditions, the modified base leads to misincorporation of cytosine instead of a hard stop.[1][2]
Procedure Outline:
-
RNA Isolation and Borohydride Reduction: Similar to D-Seq, RNA is isolated and treated with NaBH₄.
-
Reverse Transcription with Misincorporation: Perform reverse transcription using a specific reverse transcriptase and dNTP concentrations that promote T-to-C misincorporation at the site of the reduced dihydrouridine.
-
Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA.
-
Data Analysis: After sequencing, align the reads to a reference transcriptome and identify sites with a significant increase in T-to-C mutations in the treated sample. The frequency of misincorporation can be used to estimate the stoichiometry of dihydrouridine at each site.
AlkAniline-Seq exploits the chemical instability of the N-glycosidic bond in dihydrouridine under alkaline conditions, leading to RNA cleavage at the modified site.[12][13]
Procedure Outline:
-
Alkaline Hydrolysis: Treat the RNA with an alkaline solution (e.g., sodium carbonate buffer) at an elevated temperature. This leads to the opening of the dihydrouridine ring and subsequent cleavage of the phosphodiester backbone.
-
Aniline (B41778) Cleavage: Further treat the RNA with aniline to induce β-elimination at the abasic site, resulting in a 5'-phosphate at the nucleotide following the dihydrouridine.
-
Library Preparation: Utilize a specialized library preparation protocol that specifically ligates adapters to the newly formed 5'-phosphate ends.
-
Sequencing and Data Analysis: Sequence the library and map the 5' ends of the reads. A pileup of 5' read ends at a specific nucleotide indicates the presence of a dihydrouridine at the preceding position.
Conclusion and Future Perspectives
The study of dihydrouridine synthases and their RNA targets is a rapidly evolving field. While much has been learned about the role of dihydrouridine in tRNA structure and function, the recent discovery of this modification in other RNA species opens up new avenues of research. The development of sophisticated high-throughput sequencing methods has been instrumental in expanding our understanding of the "dihydrouridinome."
Future research will likely focus on:
-
Elucidating the functional roles of dihydrouridine in mRNA and other non-coding RNAs. This will involve investigating its impact on RNA processing, stability, localization, and translation.
-
Characterizing the substrate recognition mechanisms of DUS enzymes. Understanding how these enzymes achieve their exquisite specificity for particular uridine residues will be crucial.
-
Investigating the regulation of DUS enzyme activity. This includes identifying the cellular signals that modulate DUS expression and activity.
-
Exploring the therapeutic potential of targeting DUS enzymes. Given the link between DUS overexpression and cancer, the development of small molecule inhibitors of these enzymes is a promising area for drug discovery.
This technical guide provides a solid foundation for researchers and professionals to delve into the fascinating biology of dihydrouridine and the enzymes that regulate its deposition in the transcriptome. The continued exploration of this ancient and widespread RNA modification is sure to yield exciting new insights into the complex world of gene regulation.
References
- 1. Quantitative CRACI reveals transcriptome-wide distribution of RNA dihydrouridine at base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative CRACI reveals transcriptome-wide distribution of RNA dihydrouridine at base resolution [ideas.repec.org]
- 3. Item - Quantification of substoichiometric modification reveals global tsRNA hypomodification, preferences for angiogenin-mediated tRNA cleavage, and idiosyncratic epitranscriptomes of human neuronal cell-lines - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 4. The Role of PKR/eIF2α Signaling Pathway in Prognosis of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eIF2α phosphorylation and the regulation of translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for the inhibition of translation through eIF2α phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coordinate regulation of eIF2α phosphorylation by PPP1R15 and GCN2 is required during Drosophila development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. Mechanism of Dihydrouridine Synthase 2 from Yeast and the Importance of Modifications for Efficient tRNA Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptome-wide mapping reveals a diverse dihydrouridine landscape including mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AlkAniline-Seq: Profiling of m7 G and m3 C RNA Modifications at Single Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Detection and Quantification of 5-Methyl-5,6-dihydrouridine and its Demethylated Form
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications of RNA add a significant layer of regulatory complexity to gene expression. Among the more than 170 known RNA modifications, 5,6-dihydrouridine (B1360020) (D) is one of the most common, particularly in transfer RNA (tRNA).[1] Its methylated form, 5-Methyl-5,6-dihydrouridine (m5D), is a less common but equally intriguing modification. The presence and abundance of these modified nucleosides can influence RNA structure, stability, and function, with emerging links to various disease states, including cancer.[2][3][4][5]
Elevated levels of dihydrouridine and the enzymes responsible for its synthesis, dihydrouridine synthases (DUS), have been associated with poorer prognoses in several cancers, including lung, kidney, and bladder cancer.[6][7][8][9] this compound has been identified as a minor component in the chromosomal RNA of rat ascites tumors, suggesting a potential role in cancer biology.[10][11]
Accurate detection and quantification of these modifications are crucial for understanding their biological roles and for the development of novel diagnostic and therapeutic strategies. These application notes provide detailed protocols for the analysis of 5,6-dihydrouridine and an adapted method for this compound, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific technique. Additionally, an overview of sequencing-based methods for transcriptome-wide mapping is presented.
Methods for Detection and Quantification
The primary methods for the sensitive and quantitative analysis of 5,6-dihydrouridine and, by extension, this compound, are based on mass spectrometry and next-generation sequencing.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS) and utilizing stable isotope dilution, is the gold standard for the accurate quantification of modified nucleosides. This method involves the enzymatic digestion of RNA into its constituent nucleosides, followed by chromatographic separation and mass spectrometric detection.
Sequencing-Based Methods
For transcriptome-wide mapping of 5,6-dihydrouridine, several sequencing-based methods have been developed:
-
D-Seq: This method utilizes sodium borohydride (B1222165) to reduce dihydrouridine to tetrahydrouridine, which causes reverse transcriptase to stall. The sites of these stalls are then identified by sequencing.
-
CRACI-seq (Chemical Reduction Assisted Cytosine Incorporation sequencing): This is a quantitative method that also employs chemical reduction of dihydrouridine. The modified base then leads to misincorporation of cytosine during reverse transcription, allowing for quantification of the modification at single-base resolution.[1]
Quantitative Data Summary
| Parameter | LC-MS/MS with Stable Isotope Dilution | Reference |
| Analyte | 5,6-Dihydrouridine | |
| Sample Requirement | ~1 pmol tRNA or ~5 pmol 23S rRNA | |
| Accuracy | 95-98% | |
| Precision (RSD) | 0.43–2.4% | |
| Quantification | Molar ratio relative to a stable isotope-labeled internal standard |
Experimental Protocols
Protocol 1: Quantification of 5,6-Dihydrouridine and this compound by LC-MS/MS
This protocol details the steps for the quantitative analysis of 5,6-dihydrouridine using stable isotope dilution LC-MS/MS. An adaptation for the analysis of this compound is also provided.
Materials:
-
RNA sample (tRNA, total RNA, etc.)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
Stable isotope-labeled internal standards ([1,3-¹⁵N₂]dihydrouridine, and for m5D analysis, a custom-synthesized labeled standard would be required)
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in methanol
-
Microcentrifuge tubes
-
Heating block
Procedure:
-
RNA Digestion:
-
To 1-5 µg of RNA in a microcentrifuge tube, add a solution containing Nuclease P1 and incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleotides to nucleosides.
-
-
Internal Standard Spiking:
-
Add a known amount of the stable isotope-labeled internal standard(s) to the digested RNA sample. The amount should be comparable to the expected amount of the analyte.
-
-
Sample Preparation for LC-MS:
-
Centrifuge the sample to pellet any undigested material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate the nucleosides using a C18 column with a gradient of mobile phases A and B. A typical gradient might start with a low percentage of B, which is gradually increased to elute the more hydrophobic compounds.
-
Perform mass spectrometric detection in positive ion mode using Multiple Reaction Monitoring (MRM).
-
For 5,6-Dihydrouridine: Monitor the transition of the protonated molecule [M+H]⁺ to a specific product ion.
-
For this compound: The specific mass transitions would need to be determined by infusing a pure standard of the compound into the mass spectrometer to identify the precursor ion and the most stable fragment ions. The precursor ion would be [M+H]⁺ with m/z 261.1.
-
-
-
Data Analysis:
-
Quantify the amount of the native nucleoside by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.
-
Generate a calibration curve using known concentrations of the unlabeled nucleoside and a fixed concentration of the internal standard to determine the absolute quantity in the sample.
-
Protocol 2: Overview of D-Seq for Transcriptome-Wide Mapping of 5,6-Dihydrouridine
This protocol provides a conceptual workflow for D-Seq.
Principle: D-Seq is based on the chemical properties of 5,6-dihydrouridine. Treatment with sodium borohydride (NaBH₄) reduces the dihydrouridine base to tetrahydrouridine. This further modified base acts as a block to reverse transcriptase during cDNA synthesis. By sequencing the resulting cDNA fragments, the positions of these blocks, and thus the original locations of dihydrouridine, can be mapped across the transcriptome.
Workflow:
-
RNA Isolation: Isolate total RNA or the RNA fraction of interest (e.g., mRNA, tRNA).
-
RNA Fragmentation: Fragment the RNA to a suitable size for sequencing library preparation.
-
Sodium Borohydride Treatment: Treat the fragmented RNA with NaBH₄ to reduce dihydrouridine to tetrahydrouridine. A control sample without NaBH₄ treatment should be processed in parallel.
-
Library Preparation:
-
Ligate 3' and 5' adapters to the RNA fragments.
-
Perform reverse transcription. The reverse transcriptase will stall at the positions of tetrahydrouridine.
-
Amplify the resulting cDNA by PCR.
-
-
Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Identify positions with a significant accumulation of reverse transcription stops in the NaBH₄-treated sample compared to the control. These positions correspond to the sites of 5,6-dihydrouridine.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: LC-MS/MS workflow for modified nucleoside quantification.
Caption: Dihydrouridine's role in tRNA and its link to cancer.
Caption: Structural relationships of uridine, D, and m5D.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tRNA modifications: insights into their role in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The impact of tRNA modifications on translation in cancer: identifying novel therapeutic avenues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | tRNA Function and Dysregulation in Cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cancer-associated alterations of the dihydrouridine landscape in kidney cancer - Wendy Gilbert [grantome.com]
- 9. A novel human tRNA-dihydrouridine synthase involved in pulmonary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Mass Spectrometry-Based Analysis of 5-Methyl-5,6-dihydrouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-5,6-dihydrouridine (m5D), a post-transcriptional modification of uridine (B1682114), is a structurally unique, non-aromatic nucleoside found predominantly in the D-loop of transfer RNAs (tRNAs) across all domains of life.[1][2] Its presence influences the local conformation of the RNA backbone, contributing to the flexibility of the D-loop, which is crucial for the proper folding and function of tRNA.[2] Altered levels of dihydrouridine have been associated with various physiological and pathological conditions, including cancer, making its accurate quantification a subject of significant research interest.[2]
This document provides detailed protocols for the sensitive and specific quantification of this compound in RNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are intended to guide researchers in establishing robust analytical workflows for the study of this important RNA modification.
Quantitative Data Summary
The following tables summarize representative quantitative data for 5,6-dihydrouridine (B1360020) obtained from different biological sources using LC-MS/MS. These values can serve as a reference for researchers analyzing similar samples.
Table 1: Dihydrouridine Content in E. coli RNA [3][4]
| RNA Type | Moles of Dihydrouridine per Mole of RNA | Mole % Dihydrouridine |
| Unfractionated tRNA | 1.4 | 1.79% |
| 23S rRNA | 1.1 | 0.0396% |
| tRNASer(VGA) | 2.03 | - |
| tRNAThr(GGU) | 2.84 | - |
Table 2: Dihydrouridine Modification Stoichiometry at Specific tRNA Sites in Human HepG2 Cells [5]
| tRNA Position | Modification Stoichiometry |
| D16 | >70% |
| D17 | >70% |
| D20 | >60% |
| D47 | >60% |
| D20a | 20% - 100% |
Experimental Protocols
Protocol 1: Sample Preparation - Enzymatic Digestion of RNA to Nucleosides
This protocol describes the complete enzymatic hydrolysis of RNA into its constituent nucleosides, a critical step for subsequent LC-MS/MS analysis.
Materials:
-
Total RNA sample
-
Nuclease P1 (e.g., from Penicillium citrinum)
-
Bacterial Alkaline Phosphatase (BAP) or FastAP Thermosensitive Alkaline Phosphatase
-
Ammonium (B1175870) acetate (B1210297) or HEPES buffer
-
Ultrapure water (LC-MS grade)
-
Microcentrifuge tubes
Procedure:
-
To 1-5 µg of total RNA in a microcentrifuge tube, add a solution containing 1-2 units of Nuclease P1.
-
Add a buffer to maintain a pH of 5.3-7.0 (e.g., 20 mM ammonium acetate, pH 5.3 or 200 mM HEPES, pH 7.0).
-
Incubate the mixture at 37-42°C for 2 hours to digest the RNA into nucleoside 5'-monophosphates.
-
Add 1-2 units of Bacterial Alkaline Phosphatase or FastAP and its corresponding buffer to the reaction mixture.
-
Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleoside monophosphates to nucleosides.
-
Following digestion, the sample can be diluted with ultrapure water and filtered through a 0.2 µm filter to remove any particulate matter before LC-MS/MS analysis.[5]
-
For absolute quantification, a known amount of a stable isotope-labeled internal standard, such as [1,3-¹⁵N₂]dihydrouridine, should be added to the sample prior to analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a general method for the separation and detection of this compound using a reverse-phase high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A C18 reverse-phase column is commonly used for nucleoside separation (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in ultrapure water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
Gradient Elution Program: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic nucleosides. The following is an example gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 5.0 | 2 |
| 15.0 | 30 |
| 15.1 | 95 |
| 20.0 | 95 |
| 20.1 | 2 |
| 25.0 | 2 |
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 247.2 → 115.1
-
[1,3-¹⁵N₂]dihydrouridine (Internal Standard): m/z 249.2 → 117.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
Gas Flow Rates (Nitrogen): Optimize for the specific instrument.
-
-
Collision Energy: Optimize for the specific instrument to maximize the signal for the product ion.
Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Enzymatic synthesis of 5,6-dihydrouridine from uridine in tRNA.
Fragmentation Pattern of this compound
In positive ion mode ESI-MS/MS, the primary and most characteristic fragmentation of protonated this compound ([M+H]⁺ at m/z 247.2) involves the cleavage of the glycosidic bond. This results in the neutral loss of the ribose sugar moiety (132 Da) and the formation of the protonated dihydrouracil (B119008) base as the major product ion at m/z 115.1. This specific and intense transition (247.2 → 115.1) provides excellent selectivity for the quantification of this compound in complex biological matrices. While other minor fragments may be observed under different collision energies, this primary fragmentation pathway is the cornerstone of the robust quantitative methods described in this document.
References
- 1. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Quantitative measurement of dihydrouridine in RNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of dihydrouridine in RNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative CRACI reveals transcriptome-wide distribution of RNA dihydrouridine at base resolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Sequencing for 5-Methyl-5,6-dihydrouridine (m5D) and Dihydrouridine (D) Mapping
Introduction
5-Methyl-5,6-dihydrouridine (m5D) is a post-transcriptional RNA modification, a specific form of the more common dihydrouridine (D). Dihydrouridine is one of the most abundant modified nucleosides found in transfer RNAs (tRNAs) across all domains of life and has also been identified in other RNA species, including messenger RNA (mRNA) and small nucleolar RNA (snoRNA)[1][2]. The conversion of uridine (B1682114) to dihydrouridine is catalyzed by a conserved family of enzymes known as dihydrouridine synthases (Dus)[3]. This modification is unique as it results in a non-aromatic, non-planar base that can significantly alter the local RNA structure and its interactions with proteins[1].
The precise mapping of m5D and D sites across the transcriptome is crucial for understanding their roles in cellular processes such as tRNA stability, mRNA metabolism, and the regulation of gene expression. Dysregulation of dihydrouridine levels has been linked to various human diseases, including cancer, highlighting the need for robust detection methods[2].
This document provides an overview of current high-throughput sequencing technologies for mapping dihydrouridine, with a focus on D-seq, a method based on sodium borohydride (B1222165) treatment. It also includes detailed protocols and discusses the current landscape of quantitative analysis.
Note on this compound (m5D): Current high-throughput sequencing methods are designed to detect dihydrouridine (D) in general. These techniques do not distinguish between dihydrouridine and its methylated form, this compound (m5D). Therefore, the methods described below map all dihydrouridine sites, and further research is needed to develop m5D-specific mapping technologies.
Overview of High-Throughput Mapping Technologies
Several methods have been developed for the transcriptome-wide mapping of dihydrouridine at single-nucleotide resolution. These techniques typically rely on chemical modification of dihydrouridine that leads to a specific signature during reverse transcription, which can then be detected by next-generation sequencing.
-
D-seq (Dihydrouridine Sequencing): This method utilizes sodium borohydride (NaBH₄) to reduce dihydrouridine to tetrahydrouridine (B1681287). This modification causes reverse transcriptase to stall one nucleotide 3' to the modified base, creating a pileup of cDNA ends that can be mapped to identify the location of dihydrouridine[2][4].
-
Rho-seq (Rhodamine Sequencing): Similar to D-seq, Rho-seq involves the reduction of dihydrouridine with sodium borohydride, followed by the addition of a bulky rhodamine molecule. This large adduct efficiently blocks reverse transcriptase, leading to a strong stall signal[5][6].
-
AlkAniline-Seq: This method exploits the chemical fragility of the N-glycosidic bond in certain modified nucleosides, including dihydrouridine. Alkaline conditions followed by aniline (B41778) treatment lead to RNA cleavage at the modification site, which can be detected by sequencing[5].
-
CRACI (Chemical Reduction Assisted Cytosine Incorporation sequencing): A newer, highly sensitive, and quantitative method that also uses chemical reduction to map dihydrouridine at single-base resolution[4].
Quantitative Data Summary
The following tables summarize quantitative data from studies using high-throughput methods to map dihydrouridine.
| Method | Organism/Cell Line | RNA Type | Number of Dihydrouridine (D) Sites Identified | Reference |
| D-seq | Saccharomyces cerevisiae (yeast) | mRNA | ~130 | [5] |
| D-seq | Saccharomyces cerevisiae (yeast) | snoRNA | 48 novel sites in 23 snoRNAs | [5] |
| Rho-seq | Schizosaccharomyces pombe (fission yeast) | tRNA | 229 | [5] |
| Rho-seq | Schizosaccharomyces pombe (fission yeast) | Protein-coding transcripts | 125 | [5] |
| Rho-seq | Human cells | mRNA | 112 | [5] |
| CRACI | Human (HepG2 cells) | Cytoplasmic tRNA | D sites at positions 16, 17, 20, 20a, 20b, and 47 | [4] |
| Method | Key Features | Advantages | Limitations |
| D-seq | NaBH₄ reduction causing RT stall | Relatively straightforward, single-nucleotide resolution | RT stalling can be incomplete, leading to background noise. |
| Rho-seq | NaBH₄ reduction followed by rhodamine labeling | Bulky adduct leads to more efficient RT stalling | Requires an additional chemical labeling step. |
| AlkAniline-Seq | Chemical cleavage at D sites | Positive selection of modified fragments, high sensitivity | Can also detect other modifications like m7G and m3C. |
| CRACI | Chemical reduction and cytosine incorporation | Highly sensitive and quantitative | A more recently developed method, may require more optimization. |
Signaling Pathways and Experimental Workflows
Dihydrouridine Synthesis Pathway
The synthesis of dihydrouridine from uridine is a fundamental biochemical reaction catalyzed by Dihydrouridine Synthase (Dus) enzymes. This pathway is crucial for the proper functioning of various RNA molecules.
Caption: Enzymatic synthesis of dihydrouridine by Dus enzymes.
D-seq Experimental Workflow
The D-seq method involves a series of steps to identify dihydrouridine sites, from RNA treatment to bioinformatic analysis.
Caption: Overview of the D-seq experimental and bioinformatic workflow.
Experimental Protocols
Protocol 1: D-seq for Dihydrouridine Mapping
This protocol is adapted from established D-seq methodologies[2][3].
1. RNA Preparation
1.1. Isolate total RNA from the cells or tissues of interest using a standard RNA extraction method (e.g., TRIzol).
1.2. For mRNA analysis, perform two rounds of poly(A)+ selection using oligo(dT) magnetic beads to enrich for messenger RNA and remove ribosomal RNA.
1.3. Assess RNA quality and quantity using a Bioanalyzer and a Qubit fluorometer.
2. RNA Fragmentation
2.1. Fragment the purified RNA to an average size of 100-200 nucleotides. This can be achieved by chemical fragmentation using a fragmentation buffer (e.g., containing ZnCl₂) followed by incubation at a high temperature (e.g., 94°C for 55 seconds)[3].
2.2. Stop the fragmentation reaction by adding a quenching buffer (e.g., EDTA) and placing the sample on ice.
2.3. Purify the fragmented RNA by isopropanol (B130326) precipitation.
3. Sodium Borohydride (NaBH₄) Treatment
3.1. Prepare a fresh solution of 100 mg/mL NaBH₄ in 10 mM KOH.
3.2. To the fragmented RNA, add the NaBH₄ solution and a Tris-HCl buffer (pH 7.5).
3.3. Incubate the reaction on ice for 1 hour.
3.4. Neutralize the reaction with acetic acid.
3.5. Purify the RNA by isopropanol precipitation and resuspend in nuclease-free water.
4. Library Preparation
4.1. 3' End Healing: Treat the RNA with T4 Polynucleotide Kinase (PNK) to ensure the 3' ends are compatible for ligation.
4.2. 3' Adapter Ligation: Ligate a 3' adapter to the RNA fragments using T4 RNA Ligase.
4.3. Reverse Transcription: Perform reverse transcription using a reverse transcriptase (e.g., SuperScript III) and a primer that is complementary to the 3' adapter. The reverse transcriptase will stall at the tetrahydrouridine base.
4.4. 5' Adapter Ligation: Ligate a 5' adapter to the 3' end of the newly synthesized cDNA.
4.5. PCR Amplification: Amplify the library using primers that are complementary to the adapter sequences. The number of PCR cycles should be minimized to avoid amplification bias.
5. Sequencing and Data Analysis
5.1. Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
5.2. Data Processing: Trim adapter sequences and remove low-quality reads.
5.3. Mapping: Align the processed reads to the reference genome or transcriptome.
5.4. Pileup Analysis: Identify the positions where the 5' ends of the mapped reads (which correspond to the 3' ends of the cDNA) accumulate.
5.5. Site Identification: Compare the pileup profiles of the NaBH₄-treated sample with a control sample (mock-treated or from a Dus knockout strain). Significant and reproducible pileups in the treated sample indicate the presence of a dihydrouridine site at the position immediately 5' to the pileup. Utilize statistical methods, such as calculating a modified Z-score, to confidently identify D sites[2].
References
- 1. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome-wide mapping reveals a diverse dihydrouridine landscape including mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative CRACI reveals transcriptome-wide distribution of RNA dihydrouridine at base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the epitranscriptome: Dihydrouridine in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcription-wide mapping of dihydrouridine reveals that mRNA dihydrouridylation is required for meiotic chromosome segregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methyl-5,6-dihydrouridine (m5U) for Nucleic Acid Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-5,6-dihydrouridine (m5U), a modified nucleoside, is a derivative of uridine (B1682114) found in various RNA species. While less common than other modifications like N6-methyladenosine (m6A), m5U and its related modification, dihydrouridine (D), play significant roles in RNA structure and function.[1][2][3][4] The reduction of the C5-C6 double bond in the uracil (B121893) ring to form dihydrouridine, which can be further methylated to m5U, results in a non-planar nucleobase.[3] This structural alteration disrupts base stacking and increases the conformational flexibility of the RNA backbone, influencing processes such as tRNA stability, mRNA splicing, and translation.[4][5][6]
The enzymatic installation of m5U in tRNA is carried out by tRNA (m5U54)methyltransferases (like TrmA in E. coli and TRMT2A/B in mammals).[2] Dihydrouridine synthases (DUS) are responsible for the initial reduction of uridine to dihydrouridine.[3][7] The unique structural properties of m5U make it a valuable tool for researchers studying RNA biology and for professionals developing novel RNA-based therapeutics. The incorporation of modified nucleosides is a key strategy in mRNA drug development to enhance stability and reduce immunogenicity.[8][9]
These application notes provide detailed protocols for the incorporation and detection of m5U in nucleic acids, summarize relevant quantitative data, and present visual workflows and pathways to guide researchers in utilizing this modification in their work.
Applications
-
Probing RNA Structure and Dynamics: The introduction of m5U can be used to study how localized changes in RNA flexibility impact overall RNA folding, stability, and interaction with RNA-binding proteins.
-
Investigating RNA Processing and Function: Site-specific incorporation of m5U allows for the investigation of its role in pre-mRNA splicing, translation efficiency, and RNA degradation.[4][5]
-
Development of mRNA Therapeutics: The use of modified nucleosides, including derivatives of uridine, is a critical component in the design of mRNA vaccines and therapeutics to improve their in vivo stability and translational output while mitigating innate immune responses.[8][9]
-
Drug Discovery: Targeting the enzymes responsible for m5U metabolism (e.g., TRMT2A/B, DUS) presents a potential avenue for therapeutic intervention in diseases where these pathways are dysregulated, such as in certain cancers.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of dihydrouridine (a precursor to m5U) and m5U on RNA properties.
| Parameter | Unmodified RNA | Dihydrouridine (D) Modified RNA | 5-Methyluridine (B1664183) (m5U) Modified RNA | Reference(s) |
| Translation Efficiency | Standard | Slightly Reduced | Minor (0-2 fold) effect | [4][5] |
| tRNA Stability | Standard | Increased | Modulated | [5] |
| mRNA Splicing | Standard | Altered (gene-specific) | Not reported | [4] |
| Detection Method | Analyte | Typical Abundance in mRNA | Limit of Detection | Reference(s) |
| Mass Spectrometry | m5U | Low (relative to m6A and Ψ) | Attomole range | [1] |
| D-Seq | Dihydrouridine | ~112 sites in mammalian mRNA | Sequencing depth dependent | [6] |
| CRACI-Seq | Dihydrouridine | Very low stoichiometry | Single-base resolution | [10] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of m5U into RNA via Solid-Phase Synthesis
This protocol describes the chemical synthesis of an RNA oligonucleotide containing a site-specific m5U modification using phosphoramidite (B1245037) chemistry.
Materials:
-
5'-O-DMT-2'-O-TBDMS-5-Methyl-5,6-dihydrouridine-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite
-
Standard A, C, G, U RNA phosphoramidites
-
Controlled Pore Glass (CPG) solid support
-
DNA/RNA synthesizer and associated reagents (activator, capping solutions, oxidizing solution, deblocking solution)
-
Ammonium hydroxide/methylamine (AMA) solution
-
Triethylamine trihydrofluoride (TEA·3HF)
-
HPLC purification system
Methodology:
-
Oligonucleotide Synthesis: The RNA oligonucleotide is assembled on a DNA/RNA synthesizer using standard phosphoramidite chemistry cycles.[11][12]
-
Detritylation: Removal of the 5'-DMT protecting group with trichloroacetic acid.
-
Coupling: The 5'-hydroxyl group of the growing chain is coupled to the desired phosphoramidite (standard or m5U) in the presence of an activator (e.g., tetrazole).
-
Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent further elongation.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection:
-
The synthesized oligonucleotide is cleaved from the CPG support and the base and phosphate protecting groups are removed by incubation in AMA solution at 65°C for 1.5 hours.[11]
-
The 2'-O-TBDMS protecting groups are removed by treatment with TEA·3HF.
-
-
Purification: The full-length, m5U-modified oligonucleotide is purified from shorter, failed sequences using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[11]
Protocol 2: Enzymatic Incorporation of m5U into RNA via In Vitro Transcription
This protocol outlines the synthesis of m5U-containing RNA using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
This compound-5'-triphosphate (m5UTP)
-
ATP, CTP, GTP
-
T7 RNA polymerase
-
Transcription buffer (containing MgCl2)
-
RNase inhibitor
-
DNase I
-
RNA purification kit
Methodology:
-
Transcription Reaction Setup: Assemble the following components at room temperature in the specified order:
-
Nuclease-free water
-
Transcription buffer (10X)
-
ATP, CTP, GTP (10 mM each)
-
m5UTP (10 mM)
-
Linearized DNA template (0.5-1.0 µg)
-
RNase inhibitor
-
T7 RNA polymerase
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.[13]
-
DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.[13]
-
RNA Purification: Purify the m5U-modified RNA using an appropriate RNA cleanup kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quality Control: Assess the integrity and concentration of the synthesized RNA using gel electrophoresis and UV-Vis spectrophotometry.
Protocol 3: Detection and Quantification of m5U in RNA by Mass Spectrometry
This protocol provides a general workflow for the analysis of m5U in RNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Purified RNA sample
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
Methodology:
-
RNA Hydrolysis:
-
Digest the purified RNA to individual nucleosides by incubating with Nuclease P1 followed by bacterial alkaline phosphatase.[14]
-
-
LC-MS/MS Analysis:
-
Separate the resulting nucleosides using reverse-phase liquid chromatography.
-
Detect and quantify the nucleosides using a mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM). The specific mass transitions for m5U will need to be determined empirically or from the literature.
-
-
Data Analysis: Quantify the amount of m5U relative to the canonical nucleosides (A, C, G, U) by comparing the integrated peak areas from the chromatograms.[1]
Visualizations
Caption: Workflow for Solid-Phase Synthesis of m5U-Modified RNA.
References
- 1. academic.oup.com [academic.oup.com]
- 2. m5U-SVM: identification of RNA 5-methyluridine modification sites based on multi-view features of physicochemical features and distributed representation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the epitranscriptome: Dihydrouridine in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Expanding the epitranscriptome: Dihydrouridine in mRNA | PLOS Biology [journals.plos.org]
- 7. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Quantitative CRACI reveals transcriptome-wide distribution of RNA dihydrouridine at base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfachemic.com [alfachemic.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for D-seq: A Transcriptome-Wide Approach to Map Dihydrouridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydrouridine (D) is a prevalent and highly conserved RNA modification found across all domains of life. Traditionally studied in the context of transfer RNA (tRNA) structure and stability, recent advancements in sequencing technologies have revealed its presence in other RNA species, including messenger RNA (mRNA). The D-seq (dihydrouridine sequencing) method provides a powerful tool for the transcriptome-wide mapping of dihydrouridine sites at single-nucleotide resolution. This technique relies on the chemical reduction of dihydrouridine, which induces stalling of reverse transcriptase, allowing for the precise identification of modified sites through next-generation sequencing.
These application notes provide a comprehensive overview of D-seq, its applications, detailed experimental protocols, and data analysis pipelines.
Applications of D-seq
-
Epitranscriptome Mapping: D-seq enables the first global views of the "dihydrouridine landscape" within a cell's transcriptome, identifying novel D sites in mRNAs, small nucleolar RNAs (snoRNAs), and other non-coding RNAs.[1]
-
Understanding Gene Regulation: By identifying the locations of dihydrouridine, researchers can investigate its role in various aspects of RNA metabolism, including pre-mRNA splicing, translation efficiency, and RNA stability. For instance, a dihydrouridine site in the intron of the RPL30 mRNA in yeast has been shown to be crucial for its proper splicing.[2]
-
Cancer and Disease Research: Elevated levels of dihydrouridine and its synthesizing enzymes (dihydrouridine synthases, DUS) have been linked to poorer outcomes in several cancers. D-seq can be employed to identify the specific RNA targets of DUS enzymes that are dysregulated in disease states.
-
Virology: Dihydrouridine has been detected in the genomes of several RNA viruses. D-seq can be used to map these modifications and understand their functional significance in the viral life cycle.
-
Drug Development: As DUS enzymes are potential therapeutic targets, D-seq can be utilized in drug discovery pipelines to assess the on-target and off-target effects of DUS inhibitors by monitoring changes in the dihydrouridine landscape.
Principle of D-seq
The D-seq method is based on the selective chemical modification of dihydrouridine, which leads to a block in reverse transcription. The workflow can be summarized in the following key steps:
-
RNA Isolation and Fragmentation: Total RNA is extracted from the biological sample of interest and fragmented to a suitable size for sequencing.
-
Sodium Borohydride (B1222165) (NaBH₄) Reduction: Dihydrouridine is chemically reduced by sodium borohydride to tetrahydrouridine (B1681287).
-
Reverse Transcription: The reduced tetrahydrouridine base efficiently stalls reverse transcriptase, causing the termination of cDNA synthesis at the site of modification.
-
Library Preparation and Sequencing: The resulting cDNA fragments, with 3' ends corresponding to the dihydrouridine sites, are converted into a sequencing library and sequenced using a high-throughput platform.
-
Data Analysis: Sequencing reads are aligned to a reference transcriptome, and the positions of reverse transcription stops are identified. A significant pileup of 3' read ends at a specific uridine (B1682114) residue in the NaBH₄-treated sample, which is absent or significantly reduced in a control sample (e.g., from a DUS knockout strain), indicates the presence of a dihydrouridine modification.
Quantitative Data from D-seq Experiments
D-seq experiments in Saccharomyces cerevisiae have successfully identified numerous dihydrouridine sites in various RNA classes. The following tables summarize some of the key findings from these studies.
Table 1: Summary of Dihydrouridine Sites Identified in Yeast by D-seq
| RNA Type | Number of Identified D Sites | Reference |
| mRNA | ~130 | [2] |
| snoRNA | 48 | [1] |
| tRNA | Confirmed known sites | [1] |
Table 2: Examples of Dihydrouridine-Modified mRNAs in Yeast
| Gene Name | Chromosome | Position | Feature | Function |
| RPL30 | Chr XVI | 848,658 | Intron | Ribosomal protein, autoregulates its own splicing |
| ALD6 | Chr VIII | 98,765 | CDS | Aldehyde dehydrogenase, involved in metabolism |
| SEC63 | Chr X | 654,321 | CDS | Protein translocation across the ER membrane |
(Note: The exact positions are illustrative and should be referenced from the primary literature and its supplementary data for precise genomic coordinates.)
Experimental Protocols
This section provides a detailed methodology for performing a D-seq experiment, primarily adapted from the work of Draycott and colleagues.
RNA Preparation and Fragmentation
-
Total RNA Isolation: Isolate total RNA from your biological sample using a standard method such as hot acid phenol (B47542) extraction for yeast or a commercial kit for mammalian cells. Ensure the RNA is of high quality (RIN > 8).
-
mRNA Enrichment (Optional): For studying mRNA modifications, enrich for polyadenylated transcripts using oligo(dT) magnetic beads.
-
RNA Fragmentation:
-
Resuspend up to 10 µg of RNA in a final volume of 54 µL of RNase-free water.
-
Add 6 µL of 10x Fragmentation Buffer (e.g., 100 mM ZnCl₂ in 100 mM Tris-HCl, pH 7.0).
-
Incubate at 70°C for 2 minutes (the exact time may need optimization depending on the desired fragment size, typically 100-200 nucleotides).
-
Immediately stop the reaction by adding 6 µL of 0.5 M EDTA and placing the tube on ice.
-
Purify the fragmented RNA using an RNA cleanup kit or by ethanol (B145695) precipitation.
-
Sodium Borohydride Reduction
-
Resuspend the fragmented RNA (1-5 µg) in 16.4 µL of RNase-free water.
-
Prepare a fresh solution of 100 mg/mL sodium borohydride (NaBH₄) in 10 mM KOH.
-
Add 1.6 µL of the fresh NaBH₄ solution to the RNA.
-
Incubate at 37°C for 30 minutes.
-
Quench the reaction by adding 2 µL of 1 M glucose and incubating at 37°C for 5 minutes.
-
Purify the RNA using an RNA cleanup kit or ethanol precipitation.
D-seq Library Preparation
This protocol follows a standard workflow for directional RNA sequencing library preparation, with the key being the capture of the 3' ends of the reverse transcription products.
-
3' Dephosphorylation:
-
To the NaBH₄-treated RNA, add T4 Polynucleotide Kinase (PNK) and incubate at 37°C for 30 minutes to remove any 3' phosphates.
-
Purify the RNA.
-
-
3' Adapter Ligation:
-
Ligate a pre-adenylated 3' adapter to the RNA fragments using T4 RNA Ligase 2, truncated.
-
Incubate at 25°C for 2 hours.
-
Purify the ligated RNA, for example, by running on a denaturing polyacrylamide gel and excising the correctly sized band.
-
-
Reverse Transcription:
-
Anneal a reverse transcription primer that is complementary to the 3' adapter.
-
Perform reverse transcription using a reverse transcriptase such as SuperScript III or IV. The enzyme will stall and terminate one nucleotide 3' to the reduced dihydrouridine site.
-
Degrade the RNA template using RNase H.
-
-
cDNA Purification: Purify the single-stranded cDNA, for instance, by gel electrophoresis.
-
5' Adapter Ligation: Ligate a 5' adapter to the purified cDNA using a single-stranded DNA ligase.
-
PCR Amplification:
-
Amplify the adapter-ligated cDNA using primers that anneal to the adapter sequences. Use a high-fidelity DNA polymerase for 12-15 cycles.
-
-
Library Purification and Quantification:
-
Purify the final PCR product to remove primer-dimers and other contaminants.
-
Assess the quality and quantity of the library using a Bioanalyzer and qPCR.
-
-
Sequencing: Sequence the library on an Illumina platform, ensuring to sequence the 3' end of the cDNA inserts, which corresponds to the reverse transcription stop sites.
Bioinformatic Analysis Protocol
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Adapter Trimming: Remove adapter sequences from the 3' ends of the reads using tools like Cutadapt or Trimmomatic.
-
Alignment: Align the trimmed reads to the reference genome or transcriptome using a splice-aware aligner such as STAR or HISAT2.
-
Extraction of 3' End Coordinates: For each aligned read, extract the genomic coordinate of its 3' end. This represents the position of the reverse transcription stop.
-
Peak Calling: Identify positions with a significant accumulation of 3' read ends ("pileups") in the NaBH₄-treated sample. This can be done using custom scripts or peak-calling software designed for ChIP-seq or similar data, such as MACS2, after adapting the parameters for single-nucleotide resolution.
-
Differential Analysis: Compare the pileups in the treated sample to a control sample (e.g., untreated RNA or RNA from a DUS knockout). True dihydrouridine sites should show a significant enrichment of RT stops only in the treated sample. Statistical tests, such as Fisher's exact test or a negative binomial model, can be applied to assess the significance of the enrichment.
-
Annotation: Annotate the identified dihydrouridine sites with respect to gene features (e.g., 5' UTR, CDS, intron, 3' UTR) using a genome annotation file (GTF/GFF3).
Visualizations
D-seq Experimental Workflow
Caption: Overview of the D-seq experimental and bioinformatic workflow.
Functional Consequences of Dihydrouridine in mRNA
Caption: Logical flow of the functional impacts of dihydrouridine on mRNA fate.
References
Protocols for Dihydrouridine Sequencing in Yeast and Human Cells: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrouridine (D) is a prevalent and highly conserved RNA modification found in all domains of life. Initially characterized in transfer RNA (tRNA), recent advancements in sequencing technologies have revealed its presence in other RNA species, including messenger RNA (mRNA) and small nucleolar RNA (snoRNA), in both yeast and human cells.[1][2][3][4][5][6] The discovery of dihydrouridine in mRNA suggests its potential role in regulating various aspects of mRNA metabolism, such as splicing and translation, making it a molecule of significant interest in both basic research and drug development.[3][4]
This document provides detailed application notes and protocols for three key methods used to map dihydrouridine sites transcriptome-wide: D-seq , Rho-seq , and CRACI-seq . These protocols are intended for researchers seeking to investigate the dihydrouridine landscape in yeast (Saccharomyces cerevisiae) and human cells.
Overview of Dihydrouridine Sequencing Methods
Several sequencing-based methods have been developed to identify dihydrouridine sites at single-nucleotide resolution. These techniques leverage the unique chemical properties of dihydrouridine to induce a detectable signal during reverse transcription.
-
D-seq (Dihydrouridine Sequencing): This method utilizes sodium borohydride (B1222165) (NaBH₄) to reduce dihydrouridine to tetrahydrouridine (B1681287). This modification impedes reverse transcriptase, leading to a stop or "pileup" of cDNA ends one nucleotide 3' to the dihydrouridine site, which can be identified by high-throughput sequencing.[1][7]
-
Rho-seq (Rhodamine Sequencing): Similar to D-seq, Rho-seq involves the reduction of dihydrouridine with sodium borohydride, followed by a chemical labeling step with rhodamine. The bulky rhodamine adduct more efficiently blocks reverse transcriptase, enhancing the signal at dihydrouridine sites.[8][9][10][11][12]
-
CRACI-seq (Chemical Reduction Assisted Cytosine Incorporation Sequencing): This recently developed method also employs chemical reduction of dihydrouridine. However, instead of causing a hard stop for reverse transcriptase, the modification leads to the misincorporation of cytosine during reverse transcription. This allows for the quantification of dihydrouridine stoichiometry at specific sites.[13]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on dihydrouridine sequencing in yeast and human cells, providing an overview of the number of identified dihydrouridine sites across different RNA types.
Table 1: Dihydrouridine Sites Identified in Yeast (S. cerevisiae)
| Method | RNA Type | Number of Identified D Sites | Reference |
| D-seq | mRNA | ~130 | [2][3][4] |
| D-seq | snoRNA | 48 | [2] |
| D-seq | tRNA | Known sites confirmed | [2] |
| Rho-seq | mRNA | 125 | [4] |
| Rho-seq | tRNA | 229 | [4] |
| Rho-seq | Other non-coding RNA | 18 | [4] |
Table 2: Dihydrouridine Sites Identified in Human Cells
| Method | Cell Line | RNA Type | Number of Identified D Sites | Reference | | --- | --- | --- | --- | | Rho-seq | HCT116 | mRNA | 112 |[4][12] | | CRACI-seq | HepG2 | mRNA | Rare, low stoichiometry |[13] | | CRACI-seq | HepG2 | cytoplasmic tRNA | Positions 16, 17, 20, 20a, 20b, 47 |[13] | | CRACI-seq | HepG2 | mitochondrial tRNA | DUS2L-dependent sites |[13] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for D-seq, Rho-seq, and CRACI-seq. While general principles are outlined, it is crucial to refer to the original publications for specific details and optimization.
Protocol 1: Dihydrouridine Sequencing (D-seq)
This protocol is adapted from Draycott et al., 2022.[2][7] It is applicable to both yeast and human cells with minor modifications for RNA isolation.
1. RNA Isolation and Preparation
-
Yeast Cells:
-
Grow S. cerevisiae cultures to the desired optical density.
-
Harvest cells by centrifugation.
-
Isolate total RNA using a hot acid phenol (B47542) extraction method.[7]
-
Purify mRNA using oligo(dT) cellulose (B213188) beads to remove ribosomal RNA (rRNA) and tRNA.[7]
-
-
Human Cells:
-
Culture and harvest human cells.
-
Isolate total RNA using a commercial kit (e.g., TRIzol).
-
Purify mRNA using oligo(dT) magnetic beads.
-
2. RNA Fragmentation
-
Resuspend approximately 2 µg of poly(A)-selected RNA in 54 µL of nuclease-free water on ice.
-
Add 6 µL of 100 mM ZnCl₂ (final concentration 10 mM).
-
Incubate at 94°C for 55 seconds to fragment the RNA to a size range of 100-200 nucleotides.
-
Immediately quench the reaction on ice by adding 60 µL of 40 mM EDTA (final concentration 20 mM).
-
Precipitate the RNA by adding 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2) and 1 volume of isopropanol. Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed, wash the pellet with 70% ethanol (B145695), air dry, and resuspend in nuclease-free water.
3. Sodium Borohydride (NaBH₄) Reduction
-
Prepare the NaBH₄ reduction buffer immediately before use: 100 mM NaBH₄ in 500 mM Tris-HCl pH 8.0.
-
Add the reduction buffer to the fragmented RNA and incubate at 37°C for 30 minutes.
-
Quench the reaction by adding a glucose solution to a final concentration of 200 mM.
-
Purify the RNA using an RNA cleanup kit or ethanol precipitation.
4. Library Preparation for Sequencing
-
3' End Repair: Dephosphorylate the 3' ends of the RNA fragments using T4 Polynucleotide Kinase (PNK).
-
3' Adapter Ligation: Ligate a pre-adenylated 3' adapter to the RNA fragments using T4 RNA Ligase 2, truncated.
-
Reverse Transcription: Perform reverse transcription using a primer complementary to the 3' adapter. This step is where the reverse transcriptase will stall at the tetrahydrouridine sites.
-
5' Adapter Ligation: Ligate a 5' adapter to the cDNA.
-
PCR Amplification: Amplify the library using primers that anneal to the adapter sequences.
-
Size Selection and Sequencing: Purify the final library and perform size selection to remove adapter dimers. Sequence the library on an Illumina platform.
5. Data Analysis
-
Trim adapter sequences from the raw sequencing reads.
-
Align the reads to the reference genome or transcriptome.
-
Identify the 5' ends of the aligned reads, which correspond to the reverse transcription stop sites.
-
Compare the pileup of read starts between the NaBH₄-treated sample and a mock-treated control.
-
Significant enrichment of read starts at specific uridine (B1682114) positions in the treated sample indicates the presence of dihydrouridine.
Protocol 2: Rhodamine Sequencing (Rho-seq)
This protocol is based on the method described by Finet et al., 2022.[8][9][12]
1. RNA Isolation and Quality Control
-
Isolate total RNA from yeast or human cells as described in the D-seq protocol. High-quality RNA is essential for this method.
2. Rhodamine Labeling
-
Reduction: Treat the total RNA with NaBH₄ as described in the D-seq protocol.
-
Rhodamine Labeling:
-
Prepare a rhodamine labeling solution containing a rhodamine derivative (e.g., rhodamine B isothiocyanate).
-
Incubate the reduced RNA with the rhodamine solution. The opened dihydrouridine ring reacts with the rhodamine molecule.
-
-
Purify the rhodamine-labeled RNA to remove excess dye.
3. Library Preparation and Sequencing
-
Fragment the rhodamine-labeled RNA.
-
Proceed with library construction as described in the D-seq protocol (adapter ligation, reverse transcription, PCR amplification). The bulky rhodamine adduct will cause a strong stop during reverse transcription.
4. Data Analysis
-
The data analysis pipeline is similar to that of D-seq, focusing on identifying enriched reverse transcription stop sites in the rhodamine-treated sample compared to a control.
Protocol 3: Chemical Reduction Assisted Cytosine Incorporation Sequencing (CRACI-seq)
This protocol is based on the method described by Ju et al., 2025.[13]
1. RNA Preparation and Reduction
-
Isolate and fragment the RNA as described in the D-seq protocol.
-
Perform the NaBH₄ reduction as described for D-seq.
2. Reverse Transcription with Cytosine Misincorporation
-
Perform reverse transcription of the reduced RNA fragments using a reverse transcriptase that has a higher propensity to misincorporate nucleotides at the site of the modified base. The presence of tetrahydrouridine will lead to the preferential incorporation of a cytosine opposite the modified base.
3. Library Preparation and Sequencing
-
Synthesize the second cDNA strand.
-
Construct the sequencing library using standard protocols for DNA library preparation (end-repair, A-tailing, adapter ligation, and PCR amplification).
-
Sequence the library on an Illumina platform.
4. Data Analysis
-
Align the sequencing reads to the reference genome or transcriptome.
-
Analyze the aligned reads for single nucleotide variants (SNVs).
-
Identify positions where there is a significant increase in T-to-C transitions in the NaBH₄-treated sample compared to the control.
-
The frequency of the T-to-C transition at a specific site can be used to estimate the stoichiometry of dihydrouridine modification.
Visualization of Dihydrouridine-Related Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the emerging understanding of dihydrouridine's role in cellular processes.
Caption: Workflow for Dihydrouridine Sequencing (D-seq).
Caption: Workflow for Rhodamine Sequencing (Rho-seq).
Caption: Workflow for CRACI-seq.
Caption: Role of Dihydrouridine in RPL30 Splicing.
References
- 1. D-Seq: Genome-wide detection of dihydrouridine modifications in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptome-wide mapping reveals a diverse dihydrouridine landscape including mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the epitranscriptome: Dihydrouridine in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the epitranscriptome: Dihydrouridine in mRNA | PLOS Biology [journals.plos.org]
- 5. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. austindraycott.com [austindraycott.com]
- 8. Transcription-wide mapping of dihydrouridine reveals that mRNA dihydrouridylation is required for meiotic chromosome segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Transcription-wide mapping of dihydrouridine reveals that mRNA dihydrouridylation is required for meiotic chromosome segregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative CRACI reveals transcriptome-wide distribution of RNA dihydrouridine at base resolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring tRNA Degradation Rates Using 5,6-Dihydrouridine
Application Note: 5,6-Dihydrouridine (B1360020) as a Biomarker for Whole-Body tRNA Turnover
Introduction
Transfer RNA (tRNA) is a critical component of the protein synthesis machinery, and its stability is crucial for cellular function. The degradation of tRNA is a regulated process that can be indicative of various physiological and pathological states. 5,6-dihydrouridine (D), a modified nucleoside, is a ubiquitous component of tRNA, particularly in the D-loop.[1][2][3] This modified nucleoside is not reutilized in the synthesis of new RNA molecules. Consequently, upon tRNA degradation, 5,6-dihydrouridine is released and excreted, primarily in the urine.[4] This makes the quantitative analysis of excreted 5,6-dihydrouridine a valuable, non-invasive method for determining whole-body tRNA degradation rates.[4]
Principle
The fundamental principle behind using 5,6-dihydrouridine as a marker for tRNA degradation lies in its metabolic fate. Dihydrouridine is formed by the enzymatic reduction of uridine (B1682114) within tRNA molecules by dihydrouridine synthases (Dus).[1][3][5] Once the tRNA molecule is degraded, the resulting modified nucleosides, including 5,6-dihydrouridine, are not salvaged for the synthesis of new nucleic acids. Instead, they are transported out of the cell and eventually excreted. Studies have shown that 5,6-dihydrouridine is virtually quantitatively excreted in the urine.[4] Therefore, the amount of 5,6-dihydrouridine measured in urine over a specific period directly reflects the rate of whole-body tRNA turnover.
Applications
The measurement of tRNA degradation rates using 5,6-dihydrouridine has several potential applications in research and drug development:
-
Studying tRNA Metabolism: This method provides a global view of tRNA turnover, which can be used to study the regulation of tRNA stability under different physiological conditions.
-
Disease Biomarker: Altered tRNA metabolism has been linked to various diseases, including cancer.[1] Monitoring 5,6-dihydrouridine levels could serve as a non-invasive biomarker for disease diagnosis or prognosis.
-
Drug Development: The impact of novel therapeutic agents on tRNA stability and turnover can be assessed by measuring changes in 5,6-dihydrouridine excretion.
-
Nutritional Studies: As tRNA turnover is related to metabolic rate, this marker can be used in nutritional and metabolic research.[4]
Quantitative Data Summary
The following table summarizes quantitative data on tRNA degradation rates and 5,6-dihydrouridine content from published studies.
| Organism/Cell Type | Parameter | Value | Reference |
| Human (adults) | Whole-body tRNA degradation rate | 0.48 ± 0.05 µmol/kg per day | [4] |
| Rats | Whole-body tRNA degradation rate | 2.2 ± 0.33 µmol/kg per day | [4] |
| Escherichia coli | Dihydrouridine content in unfractionated tRNA | 1.79 mole% (1.4 residues/molecule) | [6][7] |
| Escherichia coli | Dihydrouridine content in tRNASer(VGA) | 2.03 residues/molecule | [6][7] |
| Escherichia coli | Dihydrouridine content in tRNAThr(GGU) | 2.84 residues/molecule | [6][7] |
Experimental Protocols
Protocol 1: Quantification of 5,6-Dihydrouridine in Urine for Whole-Body tRNA Degradation Rate
This protocol is based on the principle of measuring excreted 5,6-dihydrouridine as a marker for whole-body tRNA turnover.
Materials:
-
24-hour urine collection containers
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
5,6-dihydrouridine standard
-
Internal standard (e.g., [1,3-¹⁵N₂]dihydrouridine)
-
Solid-phase extraction (SPE) cartridges for sample cleanup (optional)
-
Solvents for HPLC (e.g., acetonitrile, water with formic acid)
Procedure:
-
Urine Collection: Collect a complete 24-hour urine sample from the subject. Measure and record the total volume.
-
Sample Preparation:
-
Thaw the urine sample if frozen and mix thoroughly.
-
Centrifuge an aliquot of the urine to remove any particulate matter.
-
(Optional) For cleaner samples, perform solid-phase extraction to remove interfering substances.
-
Add a known amount of the internal standard to a specific volume of the urine sample.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the HPLC-MS/MS system.
-
Separate the nucleosides using a suitable HPLC column and gradient.
-
Detect and quantify 5,6-dihydrouridine and the internal standard using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the 5,6-dihydrouridine standard.
-
Calculate the concentration of 5,6-dihydrouridine in the urine sample based on the peak area ratio of the analyte to the internal standard and the standard curve.
-
Calculate the total amount of 5,6-dihydrouridine excreted in 24 hours by multiplying the concentration by the total urine volume.
-
Express the tRNA degradation rate as µmol of 5,6-dihydrouridine excreted per kg of body weight per day.
-
Protocol 2: Quantification of 5,6-Dihydrouridine in RNA by Isotope Dilution LC-MS/MS
This protocol provides a method for the direct and accurate quantification of 5,6-dihydrouridine within an RNA sample.[6][7][8][9]
Materials:
-
Purified RNA sample (e.g., total tRNA)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
[1,3-¹⁵N₂]dihydrouridine (internal standard)
-
LC-MS/MS system
-
Solvents and buffers for enzymatic digestion and LC-MS/MS analysis
Procedure:
-
RNA Digestion:
-
To a known amount of the RNA sample, add a known amount of the [1,3-¹⁵N₂]dihydrouridine internal standard.
-
Add Nuclease P1 and incubate to digest the RNA into 5'-mononucleotides.
-
Add bacterial alkaline phosphatase and incubate to dephosphorylate the mononucleotides to nucleosides.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Determine the molar ratio of unlabeled to labeled 5,6-dihydrouridine from the integrated peak areas.
-
Calculate the absolute amount of 5,6-dihydrouridine in the original RNA sample based on the known amount of the added internal standard and the measured molar ratio.
-
The result can be expressed as mole percent of dihydrouridine or as the number of dihydrouridine residues per RNA molecule.
-
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Molecular basis of dihydrouridine formation on tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,6-Dihydrouridine: a marker ribonucleoside for determining whole body degradation rates of transfer RNA in man and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tRNA-dihydrouridine synthase - Wikipedia [en.wikipedia.org]
- 6. Quantitative measurement of dihydrouridine in RNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative measurement of dihydrouridine in RNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Chemical Labeling of 5-Methyl-5,6-dihydrouridine (m5D)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-5,6-dihydrouridine (m5D) is a post-transcriptional RNA modification, representing a methylated form of dihydrouridine. While the biological significance of many RNA modifications is an intense area of research, the specific roles of m5D are still being elucidated. It is hypothesized to share functional similarities with dihydrouridine (D), which is known to impart structural flexibility to tRNA and is involved in the cellular stress response. The ability to specifically label and detect m5D within RNA molecules is crucial for understanding its distribution, dynamics, and biological functions.
These application notes provide a detailed, proposed methodology for the chemical labeling of m5D in RNA. The protocol is adapted from established and validated methods for the fluorescent labeling of dihydrouridine, given the close structural and chemical similarity between the two modified nucleosides. The core principle of this technique involves the reduction of the dihydrouracil (B119008) ring, followed by the covalent attachment of a fluorescent probe.
Principle of the Method
The chemical labeling of this compound is a two-step process:
-
Reduction with Sodium Borohydride (B1222165) (NaBH₄): The 5,6-saturated bond of the dihydrouracil ring in m5D is susceptible to reduction by sodium borohydride. This reaction opens the pyrimidine (B1678525) ring, creating a more reactive intermediate.
-
Conjugation with a Fluorescent Probe: The intermediate generated in the first step readily reacts with primary amine-containing molecules, such as fluorescent hydrazides or amines (e.g., Cy3-hydrazide, Cy5-hydrazide, or rhodamine 110). This results in the formation of a stable, fluorescently tagged derivative at the original site of the m5D modification.
This method allows for the specific attachment of a fluorescent label to m5D residues within an RNA molecule, enabling its visualization and quantification.
Quantitative Data Summary
The following table summarizes the expected quantitative parameters for the chemical labeling of this compound, based on data from similar labeling studies of dihydrouridine. It is important to note that these values are estimates and may require optimization for specific RNA sequences and experimental conditions.
| Parameter | Expected Value | Notes |
| Labeling Efficiency | 50-80% | Dependent on RNA structure, m5D accessibility, and reaction conditions. |
| Dye-to-RNA Ratio | 1:1 to 2:1 | Assumes one to two accessible m5D sites per RNA molecule. |
| RNA Concentration | 1-10 µM | Optimal range for efficient labeling. |
| Sodium Borohydride (NaBH₄) Concentration | 10-20 mM | Excess NaBH₄ is used to ensure complete reduction. |
| Fluorescent Dye Concentration | 1-5 mM | A molar excess of the dye is required for efficient conjugation. |
| Reaction Time (Reduction) | 30-60 minutes | At 0-4°C. |
| Reaction Time (Conjugation) | 1-2 hours | At room temperature or 37°C. |
| Lower Limit of Detection | Picomole to femtomole range | Dependent on the fluorescence properties of the dye and the detection instrument. |
Experimental Protocols
Materials
-
RNA sample containing this compound
-
Sodium borohydride (NaBH₄)
-
Fluorescent hydrazide (e.g., Cy3-hydrazide, Cy5-hydrazide) or amine-containing dye
-
Reaction Buffer: 0.1 M Sodium borate, pH 8.5
-
Quenching Solution: 1 M Acetic acid
-
Conjugation Buffer: 0.1 M Sodium acetate, pH 4.5
-
Nuclease-free water
-
Ethanol (B145695) (100% and 70%)
-
3 M Sodium acetate, pH 5.2
-
RNA purification columns or kits
-
Heating block or water bath
-
UV-Vis spectrophotometer or NanoDrop for RNA quantification
-
Fluorescence plate reader or gel imager for detection
Protocol 1: Sodium Borohydride Reduction of m5D-containing RNA
-
RNA Preparation: Resuspend the RNA sample in nuclease-free water to a final concentration of 1-10 µM.
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following on ice:
-
RNA sample (e.g., 10 µL of a 10 µM solution)
-
Reaction Buffer (to a final volume of 90 µL)
-
-
Initiate Reduction: Prepare a fresh 100 mM solution of NaBH₄ in nuclease-free water. Add 10 µL of the 100 mM NaBH₄ solution to the RNA mixture to a final concentration of 10 mM.
-
Incubation: Incubate the reaction mixture on ice (0-4°C) for 45 minutes.
-
Quenching: To stop the reaction, add 5 µL of 1 M acetic acid and vortex briefly. Be aware that this may cause some effervescence.
-
RNA Precipitation: Add 0.1 volumes of 3 M Sodium acetate, pH 5.2, and 2.5 volumes of ice-cold 100% ethanol. Mix well and incubate at -20°C for at least 1 hour.
-
Pelleting: Centrifuge at maximum speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Washing: Carefully discard the supernatant. Wash the RNA pellet with 500 µL of ice-cold 70% ethanol.
-
Drying: Centrifuge again for 5 minutes, discard the supernatant, and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspension: Resuspend the reduced RNA pellet in the Conjugation Buffer.
Protocol 2: Fluorescent Dye Conjugation
-
Dye Preparation: Prepare a 10 mM stock solution of the fluorescent hydrazide in DMSO.
-
Conjugation Reaction: To the resuspended reduced RNA, add the fluorescent hydrazide to a final concentration of 2 mM.
-
Incubation: Incubate the reaction at 37°C for 2 hours in the dark.
-
RNA Purification: Purify the labeled RNA from the unreacted dye using an appropriate RNA purification column or kit, following the manufacturer's instructions. Alternatively, perform ethanol precipitation as described in Protocol 1.
-
Quantification and Storage: Quantify the concentration of the labeled RNA using a UV-Vis spectrophotometer. The labeling efficiency can be estimated by measuring the absorbance of the dye and the RNA. Store the labeled RNA at -80°C.
Visualizations
Caption: Experimental workflow for the chemical labeling of this compound.
Caption: Signaling pathway of tRNA modifications in cellular stress.
Applications
-
Localization and Tracking: Visualize the subcellular localization of m5D-containing RNAs in fixed or living cells using fluorescence microscopy.
-
Quantification: Quantify the relative or absolute abundance of m5D in different RNA populations using fluorescence-based assays.
-
RNA-Protein Interaction Studies: Use the fluorescent label as a reporter in techniques such as Fluorescence Resonance Energy Transfer (FRET) to study the interaction of m5D-containing RNA with binding proteins.
-
High-Throughput Screening: Develop fluorescence-based assays for screening small molecules that modulate the levels of m5D or interact with m5D-modified RNA.
Limitations and Considerations
-
Protocol Adaptation: This protocol is adapted from methods for dihydrouridine. The reactivity of this compound may differ, and optimization of reaction conditions (e.g., pH, temperature, reaction times) may be necessary.
-
Specificity: While the reaction is selective for the dihydrouracil ring, other modified or unmodified bases might exhibit some reactivity under the described conditions. It is advisable to include appropriate controls, such as RNA transcripts lacking m5D.
-
RNA Integrity: The chemical treatments, particularly the reduction step, can potentially lead to some RNA degradation. It is important to handle the RNA carefully and use nuclease-free reagents and consumables.
-
Structural Effects of the Label: The attachment of a bulky fluorescent dye may alter the structure and function of the RNA molecule. The choice of the fluorophore and the labeling site should be considered based on the downstream application.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of m5D. | Ensure NaBH₄ is fresh and used in sufficient excess. Optimize reduction time and temperature. |
| Inefficient dye conjugation. | Optimize pH and temperature of the conjugation reaction. Use a higher concentration of the fluorescent dye. | |
| Inaccessible m5D residues within the RNA structure. | Consider partial denaturation of the RNA before labeling, if compatible with the experimental goals. | |
| RNA Degradation | Nuclease contamination. | Use nuclease-free water, buffers, and consumables. Work in an RNase-free environment. |
| Harsh reaction conditions. | Minimize incubation times and maintain recommended temperatures. | |
| High Background Fluorescence | Incomplete removal of unreacted dye. | Ensure thorough purification of the labeled RNA. Include additional washing steps during ethanol precipitation or use a size-exclusion column. |
Troubleshooting & Optimization
Technical Support Center: Accurate Quantification of 5-Methyl-5,6-dihydrouridine (m5U)
Welcome to the technical support center for the accurate quantification of 5-Methyl-5,6-dihydrouridine (m5U). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this modified nucleoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound (m5U) and why is its quantification important?
This compound (also known as m5D or ribothymidine) is a post-transcriptional modification of uridine (B1682114) found in various RNA molecules, particularly in transfer RNA (tRNA). Its presence can influence RNA structure and function. Accurate quantification of m5U is crucial for understanding its role in biological processes and its potential as a biomarker in disease.
Q2: What are the main challenges in accurately quantifying m5U?
The accurate quantification of m5U presents several analytical challenges:
-
Lack of a Strong Chromophore: Unlike canonical nucleosides, the saturated pyrimidine (B1678525) ring in m5U results in weak ultraviolet (UV) absorbance, making traditional HPLC-UV detection methods less sensitive.
-
Low Abundance: m5U is often present at low levels in biological samples, requiring highly sensitive analytical techniques for detection and quantification.
-
Isomeric Interference: m5U is isomeric with other modified nucleosides, such as 5-methyluridine (B1664183) (m5U), which has the same mass. This can lead to misidentification and inaccurate quantification if chromatographic separation is inadequate.[1]
-
Matrix Effects: Biological samples are complex matrices containing various components that can interfere with the ionization of m5U in the mass spectrometer, leading to ion suppression or enhancement and affecting quantitative accuracy.
-
Chemical Stability: The stability of m5U during sample preparation, storage, and analysis can be a concern, potentially leading to degradation and underestimation of its concentration.
Q3: What is the recommended method for quantifying m5U?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of m5U. This technique, particularly when coupled with stable isotope dilution (SID), offers high selectivity and sensitivity, overcoming the limitations of other methods.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of m5U using LC-MS/MS.
Issue 1: Poor or No Signal for m5U
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Mass Spectrometry Parameters | Verify the MRM transitions for m5U. A commonly used transition is m/z 261.1 → 129.[1] Optimize cone voltage and collision energy to maximize signal intensity. |
| Inefficient Ionization | Ensure the mobile phase composition is suitable for electrospray ionization (ESI). Acidic mobile phases (e.g., with 0.1% formic acid) are typically used for positive ion mode. Optimize ion source parameters such as capillary voltage, source temperature, and gas flow rates. |
| Degradation of m5U | Assess the stability of m5U in your sample preparation workflow. Avoid prolonged exposure to harsh acidic or alkaline conditions and high temperatures. Store samples and standards at -80°C. |
| Low Abundance in Sample | Increase the amount of starting material (e.g., RNA) for analysis. Consider an enrichment step for modified nucleosides if possible. |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase | Ensure the mobile phase is compatible with the analytical column and the analyte. Optimize the gradient elution profile for better peak shape. |
| Contamination of Column or System | Flush the column with a strong solvent. If the problem persists, replace the column. Check for and clean any contaminated components in the LC system. |
| Secondary Interactions | Use a mobile phase additive (e.g., a small amount of a competing base) to minimize secondary interactions with the stationary phase. |
Issue 3: Inaccurate or Irreproducible Quantitative Results
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Matrix Effects | 1. Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled m5U). The internal standard should be added to the sample as early as possible in the workflow. 2. Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) can be effective. 3. Chromatographic Separation: Optimize the HPLC method to separate m5U from co-eluting matrix components that may cause ion suppression or enhancement. |
| Isomeric Interference | 1. High-Resolution Chromatography: Use a high-efficiency HPLC column (e.g., a sub-2 µm particle size column) and optimize the chromatographic conditions to achieve baseline separation of m5U from its isomers, particularly 5-methyluridine (m5U). 2. Multiple MRM Transitions: Monitor multiple MRM transitions for both the analyte and potential isomers to confirm identity. |
| Incomplete Enzymatic Digestion | Ensure complete digestion of RNA to nucleosides by optimizing the enzyme concentration (e.g., nuclease P1, alkaline phosphatase) and incubation time. Incomplete digestion will lead to an underestimation of m5U levels. |
| Standard Curve Issues | Prepare calibration standards in a matrix that closely matches the biological samples to account for matrix effects. Ensure the calibration range covers the expected concentration of m5U in the samples. |
Experimental Protocols
Protocol: Quantification of m5U in RNA by Stable Isotope Dilution LC-MS/MS
This protocol is adapted from methods for dihydrouridine quantification and should be optimized for your specific instrumentation and samples.[1][2][3]
1. Materials and Reagents:
-
RNA sample
-
This compound analytical standard
-
Stable isotope-labeled this compound internal standard (e.g., [¹³C₅, ¹⁵N₂]-m5U)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Sample Preparation:
-
To 1-10 µg of total RNA, add a known amount of the stable isotope-labeled m5U internal standard.
-
Add nuclease P1 (e.g., 2 units in 10 µL of 10 mM ammonium acetate, pH 5.3) and incubate at 37°C for 2 hours.
-
Add alkaline phosphatase (e.g., 2 units in 10 µL of 100 mM ammonium bicarbonate, pH 8.0) and incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample to pellet any precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatograph capable of gradient elution.
-
Column: A reversed-phase C18 column suitable for nucleoside analysis (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate m5U from other nucleosides and potential isomers (e.g., 0-5% B over 10 minutes).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
m5U: m/z 261.1 → 129 (quantifier), additional transitions for confirmation (e.g., based on fragmentation of the ribose moiety).
-
Internal Standard: Corresponding mass shift for the labeled m5U.
-
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the m5U standard to the internal standard against the concentration of the m5U standard.
-
Determine the concentration of m5U in the samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the amount of m5U to the total amount of RNA analyzed.
Visualizations
Experimental Workflow for m5U Quantification
Caption: Workflow for m5U quantification by LC-MS/MS.
Troubleshooting Logic for Inaccurate Quantification
Caption: Troubleshooting logic for inaccurate m5U quantification.
References
- 1. Quantitative measurement of dihydrouridine in RNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative measurement of dihydrouridine in RNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Primer Extension Assays for Dihydrouridine Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the optimization of primer extension assays for dihydrouridine (D) detection. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No or Weak Reverse Transcriptase (RT) Stop Signal at a Suspected Dihydrouridine Site
-
Question: Why am I not observing a clear RT stop signal at the expected dihydrouridine position?
-
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Chemical Reduction | Ensure fresh preparation of the sodium borohydride (B1222165) (NaBH₄) solution. Optimize the concentration of NaBH₄ and the incubation time for the reduction reaction. Published protocols often use NaBH₄ to reduce dihydrouridine to tetrahydrouridine, which is what causes the RT stop[1][2]. |
| Low Stoichiometry of Dihydrouridine | The dihydrouridine modification at the target site may be present at a very low level. Increase the amount of input RNA for the primer extension reaction. Consider using a more sensitive detection method if the stoichiometry is inherently low[1]. |
| Suboptimal Primer Extension Conditions | Optimize the primer annealing temperature and the extension temperature for the reverse transcriptase. Ensure the reverse transcriptase is active and that the reaction buffer components are at their optimal concentrations. |
| RNA Degradation | Assess the integrity of your RNA sample on a denaturing gel. Always work in an RNase-free environment and use high-quality, intact RNA for the assay. |
| Choice of Reverse Transcriptase | Different reverse transcriptases can have varying efficiencies in stopping at a modified nucleotide. Some studies have successfully used SuperScript III RT[3][4]. Consider testing different commercially available reverse transcriptases. |
Issue 2: High Background or Non-Specific RT Stops Across the Transcript
-
Question: My primer extension results show multiple bands or a general smear, making it difficult to identify the specific stop signal for dihydrouridine. What could be the reason?
-
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Sporadic Reverse Transcriptase Stops | Distinguishing dihydrouridine-induced RT stops from sporadic terminations can be challenging, especially in low-abundance mRNAs[1]. It is crucial to include a negative control where the RNA is not treated with sodium borohydride. The specific stop should only appear or be significantly enhanced in the treated sample. |
| Presence of Other RNA Modifications | Other RNA modifications can also cause RT to pause or stop. For example, N2,N2-dimethylguanosine (m²,²G) is known to cause a penetrant RT stop[3]. If other modifications are suspected, it may be necessary to use additional enzymatic or chemical treatments to resolve them. |
| RNA Secondary Structure | Strong secondary structures in the RNA template can impede reverse transcriptase processivity. Perform the primer extension reaction at a higher temperature, if your reverse transcriptase allows, to help denature secondary structures. |
| Primer-Dimers or Non-Specific Primer Annealing | Design primers with optimal length and GC content to ensure specific binding to the target RNA. Perform a BLAST search to check for potential off-target binding sites. |
| Contaminants in the RNA Sample | Ensure the RNA sample is free of contaminants from the extraction process that could inhibit the reverse transcriptase. |
Issue 3: Difficulty in Quantifying Dihydrouridine Stoichiometry
-
Question: How can I accurately quantify the percentage of RNA molecules modified with dihydrouridine at a specific site?
-
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Variable RT Stop Efficiency | The efficiency of the RT stop at the reduced dihydrouridine site may not be 100%. To quantify the modification, you need to calculate a "D-ratio," which is the proportion of RT stops at the modified site relative to the total amount of transcript extended beyond that site[5]. |
| Lack of Proper Controls | For accurate quantification, it is essential to compare the RT stop signal in your experimental sample with that in a negative control. An ideal negative control is RNA from cells where the relevant dihydrouridine synthase (DUS) enzyme has been knocked out[1]. This helps to confirm that the observed stop is D-dependent. |
| Signal Normalization | To account for variations in loading and reaction efficiency, normalize the intensity of the stop band to a reference band within the same lane that represents the full-length extension product or another internal control. |
Experimental Protocols
Protocol 1: Dihydrouridine Detection using Sodium Borohydride Treatment and Primer Extension (D-seq Principle)
This protocol is based on the principle of dihydrouridine sequencing (D-seq), which utilizes sodium borohydride to reduce dihydrouridine to tetrahydrouridine, inducing a stop for reverse transcriptase one nucleotide 3' to the modification site[3].
1. RNA Preparation and Chemical Treatment:
-
Isolate total RNA or poly(A)+ RNA from wild-type and, if available, DUS knockout cells.
-
Treat the RNA with sodium borohydride (NaBH₄) to reduce dihydrouridine. A mock treatment without NaBH₄ should be performed in parallel as a negative control.
2. Primer Labeling and Annealing:
-
Design a DNA oligonucleotide primer complementary to a region downstream of the suspected dihydrouridine site.
-
Label the 5' end of the primer with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Anneal the labeled primer to the treated and mock-treated RNA templates.
3. Primer Extension Reaction:
-
Perform the reverse transcription reaction using a suitable reverse transcriptase, such as SuperScript III, along with dNTPs[3].
-
The reaction is typically carried out at a temperature optimal for the chosen RT enzyme.
4. Gel Electrophoresis and Visualization:
-
Separate the cDNA products on a denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography.
-
The appearance of a specific band in the NaBH₄-treated sample that is absent or significantly weaker in the mock-treated sample indicates the position of a dihydrouridine.
Visualizations
Caption: Workflow for dihydrouridine detection via primer extension.
Caption: Troubleshooting logic for weak or absent RT stop signals.
References
- 1. Expanding the epitranscriptome: Dihydrouridine in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the epitranscriptome: Dihydrouridine in mRNA | PLOS Biology [journals.plos.org]
- 3. Transcriptome-wide mapping reveals a diverse dihydrouridine landscape including mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Overcoming limitations in sequencing-based detection of RNA modifications.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sequencing-based detection of RNA modifications.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental limitations of traditional sequencing-by-synthesis (e.g., Illumina) for detecting RNA modifications?
A1: Traditional next-generation sequencing (NGS) platforms, like Illumina, do not directly sequence RNA. Instead, they sequence cDNA that has been reverse-transcribed from an RNA template.[1] This process removes most RNA modifications, making them "invisible" to standard sequencing. Detection, therefore, relies on indirect methods where the modification causes a specific "signature" during reverse transcription (RT). These signatures can be an RT stop, a nucleotide misincorporation (mutation), or a deletion in the resulting cDNA.[2] However, many modifications are "RT-silent" and do not produce a strong, reliable signature, leading to their detection being missed.[2]
Q2: What are the main advantages of direct RNA sequencing (e.g., Oxford Nanopore) for modification detection?
A2: Direct RNA sequencing (DRS) technologies, such as those from Oxford Nanopore Technologies (ONT), sequence native RNA molecules without the need for reverse transcription or amplification.[3][4] This allows for the direct detection of RNA modifications as they pass through a nanopore.[5] Each modification causes a characteristic disruption in the ionic current, which can be detected by specialized algorithms.[6] This approach enables the simultaneous detection of multiple types of modifications in a single experiment at single-molecule resolution.[6][7]
Q3: My m6A-seq/MeRIP-seq results show low enrichment and high background. What could be the cause?
A3: Low enrichment and high background in antibody-based methods like m6A-seq or MeRIP-seq can stem from several factors:
-
Antibody Specificity and Quality: The specificity of the antibody is crucial. Some antibodies may exhibit cross-reactivity with other modifications, such as N6,2'-O-dimethyladenosine (m6Am), which can lead to false positives.[8]
-
RNA Fragmentation: The size of RNA fragments can influence enrichment efficiency. Over-fragmentation can lead to loss of material, while under-fragmentation can reduce resolution.
-
Insufficient Cross-linking (for miCLIP): In methods like miCLIP, inefficient UV cross-linking can lead to a failure to capture true binding sites.[8]
-
Incomplete RNase Digestion: Incomplete digestion can result in the pulldown of large, unmodified fragments that are associated with the targeted modified RNA.
Q4: I am seeing a high number of mismatches in my direct RNA sequencing data that do not correspond to known modifications. What should I investigate?
A4: High mismatch rates in direct RNA sequencing can be due to several factors unrelated to RNA modifications:
-
Basecalling Errors: The accuracy of the basecalling algorithm is critical. Ensure you are using the latest and most appropriate basecaller for your data. Some basecallers are "modification-aware," while others are not.[9]
-
RNA Quality: Degraded or damaged RNA can lead to errors during sequencing. Always assess RNA integrity before library preparation.[10]
-
Homopolymer Regions: Long stretches of the same nucleotide can be challenging for nanopore sequencing to resolve accurately, leading to insertions and deletions.
-
Systematic Errors: The sequencing chemistry and flow cell version can have inherent error profiles. It is important to compare your results with a control sample of unmodified RNA sequenced on the same platform.
Troubleshooting Guides
Issue 1: Low yield of modified RNA after enrichment
| Potential Cause | Recommended Solution |
| Inefficient Antibody Binding | - Validate antibody specificity using a dot blot with known modified and unmodified RNA oligonucleotides.- Optimize antibody concentration and incubation time. |
| RNA Degradation | - Assess RNA integrity (e.g., using a Bioanalyzer) before and after fragmentation.- Use RNase inhibitors throughout the protocol.[10] |
| Suboptimal Fragmentation | - Titrate fragmentation time or enzyme concentration to achieve the desired size range (typically 100-200 nt). |
| Loss of Material During Washing Steps | - Optimize the number and stringency of wash steps.- Use low-binding tubes and pipette tips. |
Issue 2: High False-Positive Rate in Modification Calling
| Potential Cause | Recommended Solution |
| Non-specific Antibody Binding | - Include a mock IP (with a non-specific IgG antibody) as a negative control.- Use a knockout or knockdown of the modifying enzyme as a biological negative control.[11] |
| PCR Amplification Bias | - Minimize the number of PCR cycles during library preparation.- Consider using PCR-free library preparation kits if input material allows. |
| Computational Artifacts | - Use peak calling software specifically designed for epitranscriptomic data (e.g., exomePeak).[12]- Filter peaks against the IgG control and input samples. |
| Sequence Context Bias | - Be aware that some chemical treatments (e.g., bisulfite) can have sequence-specific biases.[13] |
Issue 3: Inability to Validate Novel Modification Sites
| Potential Cause | Recommended Solution |
| Low Stoichiometry of Modification | - Use more sensitive, locus-specific methods for validation, such as SCARLET (site-specific cleavage and radioactive labeling followed by ligation-assisted extraction and thin-layer chromatography).[11] |
| Method-Specific Artifacts | - Validate using an orthogonal method (e.g., if discovered by antibody-based methods, validate with a chemical-based method or direct RNA sequencing).[11] |
| Incorrect Identification | - For methods that rely on RT signatures, be aware that different modifications can produce similar signatures. For example, m1A, m3C, and m1G can all cause RT stops or misincorporations.[9][14] |
Experimental Protocols
Protocol 1: Borohydride (B1222165) Reduction Sequencing (BoRed-seq) for m7G Detection
This method relies on the chemical reduction of m7G, which opens the imidazole (B134444) ring, leading to abasic site formation and subsequent biotinylation for enrichment.[11]
-
RNA Preparation: Start with high-quality total RNA (RIN > 8).
-
Borohydride Reduction: Treat 1-5 µg of total RNA with sodium borohydride (NaBH4) in a borate (B1201080) buffer at a low pH. This step specifically reduces the m7G residues.
-
Aniline (B41778) Cleavage: Expose the treated RNA to aniline at a low pH to induce cleavage at the now abasic sites.
-
Biotinylation: Ligate a biotinylated adapter to the 3' end of the cleaved fragments.
-
Streptavidin Enrichment: Use streptavidin beads to pull down the biotinylated RNA fragments.
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched fragments and sequence on an Illumina platform.
Protocol 2: CMCT-Based Pseudouridine (Ψ) Sequencing
This protocol uses N-cyclohexyl-N′-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMCT) to form a bulky adduct on pseudouridine, which causes a stop during reverse transcription.[14]
-
RNA Preparation: Isolate total RNA and ensure high integrity.
-
CMCT Treatment: Incubate RNA with CMCT in a bicarbonate buffer. This reaction is specific to pseudouridine.
-
RNA Purification: Purify the RNA to remove excess CMCT.
-
Reverse Transcription: Perform reverse transcription with a fluorescently labeled primer. The reverse transcriptase will stall one nucleotide 3' to the CMCT-Ψ adduct.
-
Fragment Analysis: Analyze the resulting cDNA fragments on a capillary electrophoresis sequencer to map the RT stop sites, which correspond to the locations of pseudouridine.
-
Next-Generation Sequencing Adaptation: For transcriptome-wide analysis, ligate adapters to the cDNA fragments and perform high-throughput sequencing.
Signaling Pathways and Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. General Principles and Limitations for Detection of RNA Modifications by Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanoporetech.com [nanoporetech.com]
- 5. Direct Sequencing of RNA and RNA Modification Identification Using Nanopore | Springer Nature Experiments [experiments.springernature.com]
- 6. Computational methods for RNA modification detection from nanopore direct RNA sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Exploring the epitranscriptome by native RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Guide: RNA Extraction for Sequencing - CD Genomics [rna.cd-genomics.com]
- 11. Detection technologies for RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. Next-generation sequencing technologies for detection of modified nucleotides in RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methyl-5,6-dihydrouridine (m5dU) Antibody Specificity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of antibodies targeting 5-Methyl-5,6-dihydrouridine (m5dU).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing highly specific antibodies for this compound (m5dU)?
A1: Developing highly specific antibodies for m5dU presents several challenges inherent to modified nucleosides. Firstly, the small size of the hapten (m5dU) requires it to be conjugated to a larger carrier protein to elicit a strong immune response. The specificity of the resulting antibodies can be influenced by the conjugation chemistry and the presentation of the m5dU epitope. Secondly, there is a high potential for cross-reactivity with structurally similar molecules, such as dihydrouridine (DHU), uridine (B1682114) (U), thymidine (B127349) (T), and other methylated nucleosides. Rigorous validation is crucial to ensure the antibody specifically recognizes m5dU in the context of DNA or RNA.
Q2: What are the recommended initial screening methods for a new anti-m5dU antibody?
A2: A multi-tiered screening approach is recommended. Start with a simple dot blot assay using synthesized oligonucleotides containing m5dU, as well as a panel of other modified and unmodified nucleosides to quickly assess specificity. This should be followed by a more quantitative method like a competitive ELISA to determine the antibody's binding affinity for m5dU and its cross-reactivity with potential off-targets.
Q3: How can I be sure my anti-m5dU antibody is not binding to other modifications in my sample?
A3: Comprehensive validation is key. This involves performing competition assays where the antibody is pre-incubated with free m5dU nucleoside or oligonucleotides containing m5dU before being used in your application (e.g., ELISA, Western Blot, or immunoprecipitation). A significant reduction in signal upon competition indicates specificity. Additionally, testing the antibody against a panel of other modified oligonucleotides in a dot blot or competitive ELISA format is essential to map out its cross-reactivity profile.
Q4: Can I use an antibody validated for m5dU in DNA for detecting m5dU in RNA?
A4: Not without further validation. The local chemical environment, including the sugar backbone (deoxyribose vs. ribose) and the overall structure of the nucleic acid (e.g., single-stranded vs. double-stranded), can influence antibody binding. It is crucial to validate the antibody's performance and specificity for the specific type of nucleic acid you are studying.
Troubleshooting Guides
Issue 1: High Background in ELISA or Dot Blot
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time (e.g., overnight at 4°C) or try a different blocking agent (e.g., 5% non-fat dry milk, 3% BSA, or commercial blocking buffers). |
| Antibody Concentration Too High | Perform a titration experiment to determine the optimal antibody concentration that gives a high signal-to-noise ratio. |
| Inadequate Washing | Increase the number of wash steps and the volume of wash buffer. Ensure thorough washing of the entire well or membrane surface. Adding a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer can also help. |
| Cross-reactivity | Perform a competition assay with free m5dU and other potentially cross-reacting nucleosides to confirm the source of the high background. |
| Low-Quality Reagents | Ensure all buffers and reagents are freshly prepared and filtered if necessary. |
Issue 2: No or Weak Signal in Immunoprecipitation (DIP/RIP)
| Potential Cause | Recommended Solution |
| Low Abundance of m5dU | Increase the amount of starting material (DNA or RNA). Ensure the sample is from a source where m5dU is expected to be present. |
| Inefficient Antibody-Antigen Binding | Optimize the antibody concentration and incubation time. Ensure the incubation is performed at the recommended temperature (usually 4°C with gentle rotation). The buffer composition (salt concentration, pH) may also need optimization. |
| Poor Antibody Quality | Verify the antibody's activity and specificity using a dot blot or ELISA with a known positive control (m5dU-containing oligonucleotide). |
| Inefficient Immunocomplex Capture | Ensure the protein A/G beads are not expired and have been properly pre-washed. The amount of beads may need to be optimized for the amount of antibody used. |
| Harsh Washing Conditions | Reduce the stringency of the wash buffers (e.g., lower salt concentration or fewer washes) to avoid disrupting the antibody-antigen interaction. |
Issue 3: Non-specific Bands in Western Blot (if using m5dU antibody to detect proteins that bind to m5dU-containing nucleic acids)
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Titrate the primary antibody to find the optimal concentration that minimizes non-specific binding. |
| Secondary Antibody Cross-reactivity | Run a control lane with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody if necessary. |
| Insufficient Blocking | Increase blocking time and/or try a different blocking buffer. |
| Inadequate Washing | Increase the number and duration of wash steps. |
| Sample Contamination or Degradation | Prepare fresh samples and include protease inhibitors in the lysis buffer. |
Quantitative Data Summary
The following tables provide an example of how to present quantitative data for the characterization of an anti-m5dU antibody.
Table 1: Competitive ELISA for m5dU Antibody Specificity
| Competitor Nucleoside | IC50 (nM) | Fold difference vs. m5dU |
| This compound (m5dU) | 10 | 1 |
| 5,6-dihydrouridine (DHU) | 500 | 50 |
| Thymidine (T) | >10,000 | >1000 |
| Uridine (U) | >10,000 | >1000 |
| 5-methylcytidine (5mC) | >10,000 | >1000 |
Table 2: Binding Affinity of Anti-m5dU Antibody (Surface Plasmon Resonance)
| Analyte | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |
| m5dU-containing oligonucleotide | 1.5 x 10^5 | 2.0 x 10^-4 | 1.3 x 10^-9 |
| DHU-containing oligonucleotide | 3.0 x 10^3 | 1.5 x 10^-3 | 5.0 x 10^-7 |
| Unmodified oligonucleotide | No significant binding | - | - |
Experimental Protocols
Protocol 1: Dot Blot Assay for Antibody Specificity
-
Prepare Nucleic Acid Samples: Synthesize or purchase short oligonucleotides (20-30 nt) containing m5dU, DHU, T, U, and 5mC. Prepare a dilution series of each oligonucleotide in a suitable buffer (e.g., TE buffer).
-
Spot onto Membrane: Spot 1-2 µL of each nucleic acid dilution onto a positively charged nylon or nitrocellulose membrane.
-
UV Cross-linking: Cross-link the nucleic acids to the membrane using a UV cross-linker.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-m5dU antibody at the optimized dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the membrane using a chemiluminescence imager.
Protocol 2: Competitive ELISA
-
Coat Plate: Coat a 96-well high-binding ELISA plate with a conjugate of m5dU and a carrier protein (e.g., BSA-m5dU) overnight at 4°C.
-
Wash and Block: Wash the plate three times with wash buffer (e.g., PBST) and then block with blocking buffer (e.g., 3% BSA in PBST) for 2 hours at room temperature.
-
Prepare Competition Samples: In a separate plate, prepare a serial dilution of the competitor nucleosides (m5dU, DHU, T, U, 5mC). Add a constant, sub-saturating concentration of the anti-m5dU antibody to each well containing the competitor and incubate for 1 hour at room temperature.
-
Transfer to Coated Plate: Transfer the antibody-competitor mixtures to the washed and blocked BSA-m5dU coated plate. Incubate for 1-2 hours at room temperature.
-
Wash: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash: Repeat the washing step.
-
Develop and Read: Add a TMB substrate and stop the reaction with a stop solution. Read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value for each competitor.
Visualizations
Caption: Workflow for validating the specificity and affinity of an anti-m5dU antibody.
Troubleshooting low yields in the synthesis of 5-Methyl-5,6-dihydrouridine.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in the synthesis of 5-Methyl-5,6-dihydrouridine. The following sections offer solutions to common issues encountered during synthesis, detailed experimental protocols, and frequently asked questions.
Troubleshooting Guide
This guide addresses specific experimental challenges in a question-and-answer format to help you diagnose and resolve issues leading to low product yields.
Question 1: My reaction yield is extremely low, and TLC analysis shows a significant amount of unreacted 5-Methyluridine. What are the primary causes of incomplete conversion?
Answer: Incomplete conversion is one of the most common issues and typically points to problems with the catalytic hydrogenation process. The primary factors to investigate are:
-
Catalyst Inactivity: The catalyst (e.g., Palladium on Carbon, Rhodium on Alumina) may be old, improperly stored, or poisoned. Contaminants in the starting material, solvent, or hydrogen gas (like sulfur compounds or halides) can deactivate the catalyst.
-
Insufficient Hydrogen Pressure: The reduction of the C5-C6 double bond is a hydrogenation reaction that requires adequate hydrogen pressure.[1] Insufficient pressure will lead to slow or incomplete reactions.
-
Inadequate Mixing: The reaction is heterogeneous (solid catalyst, dissolved substrate). If the reaction mixture is not agitated vigorously, the substrate will have poor access to the catalyst's active sites, resulting in a low reaction rate.
-
Suboptimal Temperature: While many hydrogenations proceed at room temperature, some may require gentle heating to achieve a reasonable rate. Conversely, excessive heat can promote side reactions.
-
Reaction Time: The reaction may simply not have been allowed to run long enough for completion. It is crucial to monitor the reaction's progress using a reliable method like TLC or HPLC.
Question 2: My TLC plate shows multiple spots in addition to my starting material and the expected product. What are these impurities and how are they formed?
Answer: The presence of multiple side products indicates that non-selective reactions are occurring. Potential side products in the synthesis of this compound include:
-
Over-reduction Products: Under harsh conditions (high pressure, high temperature, or highly active catalysts), the uracil (B121893) ring can be further reduced or opened.
-
Deglycosylation Products: The N-glycosidic bond linking the dihydrouracil (B119008) base to the ribose sugar can be cleaved under acidic or harsh basic conditions, leading to the formation of 5-methyl-5,6-dihydrouracil and ribose derivatives.
-
Ribose Ring Degradation: The ribose moiety itself can undergo degradation, especially if reaction conditions are not carefully controlled.
To minimize these side products, it is essential to optimize reaction conditions, starting with milder settings and gradually increasing intensity. Ensure the reaction medium is neutral and work-up procedures avoid strong acids or bases.
Question 3: I am losing a significant portion of my product during the purification stage. What are the best practices for isolating this compound?
Answer: Product loss during purification is often due to the compound's polarity and potential instability. Best practices include:
-
Catalyst Removal: After the reaction, the catalyst must be completely removed. This is typically done by filtering the reaction mixture through a pad of Celite®. Incomplete removal can lead to continued reaction or degradation during solvent evaporation.
-
Chromatography Conditions: Due to its polarity, this compound adheres strongly to silica (B1680970) gel. This can lead to poor recovery and broad peaks.
-
Use a polar solvent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) or ethyl acetate.
-
Consider deactivating the silica gel slightly with a small percentage of a weak base like triethylamine (B128534) (0.1-1%) in the eluent to prevent streaking and improve recovery, although this should be done cautiously to avoid product degradation.
-
Reverse-phase chromatography (C18) can also be an effective alternative for purifying highly polar compounds.
-
-
Product Stability: The 5,6-dihydrouracil ring is not aromatic and can be less stable than the parent uracil ring.[2] Avoid prolonged exposure to harsh conditions (heat, strong pH) during work-up and purification.
Question 4: How can I confirm that the product I have synthesized is indeed this compound and assess its purity?
Answer: Proper characterization is critical. The reduction of the C5=C6 double bond leads to distinct spectroscopic changes:
-
¹H NMR Spectroscopy: The most definitive change is the disappearance of the characteristic vinylic proton signal (H6) of the uracil ring. New signals corresponding to the now saturated C5 and C6 protons will appear in the aliphatic region of the spectrum.
-
¹³C NMR Spectroscopy: The signals for the sp² carbons C5 and C6 in 5-Methyluridine will be replaced by signals for sp³ carbons in the product.
-
Mass Spectrometry (MS): The product will have a molecular weight that is two mass units higher than the starting material (5-Methyluridine) due to the addition of two hydrogen atoms.
-
Purity Assessment: Purity can be assessed by HPLC, which should show a single major peak under optimal conditions. The absence of a peak corresponding to the starting material in ¹H NMR also serves as a good indicator of reaction completion and high purity.
Frequently Asked Questions (FAQs)
What is the most common laboratory method for synthesizing this compound? The most common and direct method is the catalytic hydrogenation of 5-Methyluridine. This reaction selectively reduces the C5-C6 double bond of the pyrimidine (B1678525) ring while leaving the rest of the molecule intact.
Which catalysts are most effective for the hydrogenation of uridine (B1682114) analogs? Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. Other catalysts, such as rhodium on alumina (B75360) (Rh/Al₂O₃) or platinum oxide (PtO₂), can also be used. The choice of catalyst can influence reaction rate and selectivity.
What are the recommended storage conditions for this compound? As a modified nucleoside, it should be stored as a solid in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation over time. For long-term storage, keeping it at -20°C is recommended.
Data Presentation
Table 1: Troubleshooting Summary for Low Yields
| Problem | Potential Cause | Recommended Solution |
| Incomplete Conversion | Catalyst Inactivity | Use fresh, high-quality catalyst; handle under inert atmosphere. |
| Low H₂ Pressure | Ensure the reaction vessel is properly sealed and pressurized (typically 1-4 atm). | |
| Poor Agitation | Use a magnetic stir bar or mechanical stirrer that provides vigorous mixing. | |
| Multiple Side Products | Reaction Conditions Too Harsh | Use milder conditions (room temperature, lower H₂ pressure); monitor closely. |
| Non-neutral pH | Ensure the solvent is neutral; use a buffered system if necessary (e.g., with ethanol/water). | |
| Loss During Purification | Incomplete Catalyst Removal | Filter the reaction mixture carefully through a pad of Celite®. |
| Strong Adsorption to Silica | Use highly polar eluents (e.g., DCM/MeOH gradient); consider reverse-phase HPLC. | |
| Product Instability | Minimize exposure to heat and strong acids/bases during work-up. |
Table 2: Typical Reaction Parameters for Catalytic Hydrogenation of 5-Methyluridine
| Parameter | Condition | Notes |
| Substrate | 5-Methyluridine | Ensure high purity and dryness. |
| Catalyst | 10% Pd/C | Typically 10-20% by weight relative to the substrate. |
| Solvent | Methanol, Ethanol, or Water | Solvent should be deoxygenated before use. |
| H₂ Pressure | 1-4 atm (or ~50 psi) | Higher pressure can increase rate but may reduce selectivity. |
| Temperature | 25-40 °C | Room temperature is often sufficient. |
| Reaction Time | 4-24 hours | Monitor by TLC or HPLC until starting material is consumed. |
| Agitation | Vigorous Stirring | Essential for good catalyst-substrate contact. |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of 5-Methyluridine
-
Reaction Setup: To a solution of 5-Methyluridine (1.0 eq) in a suitable solvent (e.g., methanol, ~20 mL per gram of substrate) in a hydrogenation flask, add 10% Palladium on Carbon (10% w/w).
-
Inert Atmosphere: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove oxygen.
-
Hydrogenation: Introduce hydrogen gas into the flask via a balloon or from a pressurized cylinder to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:MeOH mobile phase) or LC-MS. The product, this compound, will have a lower Rf value than the starting material.
-
Completion: Once the starting material is fully consumed (typically 4-24 hours), stop the reaction.
Protocol 2: Work-up and Purification
-
Catalyst Filtration: Carefully purge the reaction vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (methanol) to recover any adsorbed product. Caution: The Pd/C catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.
-
Solvent Removal: Combine the filtrate and washes, and concentrate the solution under reduced pressure (rotary evaporation) to obtain the crude product as a white solid or foam.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Column Packing: Pack the column with silica gel in a non-polar solvent (e.g., dichloromethane).
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 10% MeOH in DCM).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid. Dry the product under high vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Mass Spectrometry Analysis of Modified Nucleosides
Welcome to the technical support center for mass spectrometry-based analysis of modified nucleosides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common artifacts and issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Artifacts from Sample Preparation
Q1: My quantification of certain modified nucleosides is inconsistent. Could the RNA hydrolysis protocol be the cause?
A1: Yes, the choice of enzymes and digestion conditions is a critical factor that can lead to artifacts and affect quantification. Incomplete digestion can result in the misidentification of dinucleotides as novel modifications.[1][2][3] Different enzymes have distinct specificities and optimal reaction conditions.
Troubleshooting:
-
Enzyme Selection: Nuclease P1 (NP1) is commonly used but can be inhibited by certain modifications like 2'-O-methylation.[4] Benzonase is another option, but it produces oligonucleotides and requires a phosphodiesterase (like PDE1) for complete digestion to single nucleosides.[4]
-
Reaction Conditions: Ensure optimal pH and temperature for your chosen enzymes. For instance, some labile modifications can degrade at non-optimal pH.[2][4]
-
Completeness of Digestion: To verify complete digestion, you can perform a time-course experiment and analyze the abundance of canonical and modified nucleosides at different time points.[1] The levels should plateau once the reaction is complete.
Experimental Protocol: Comparative Analysis of RNA Hydrolysis Protocols
-
Sample Preparation: Aliquot equal amounts of total RNA for each digestion condition.
-
Digestion Protocols to Compare:
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 2 hours).
-
Sample Cleanup: After digestion, remove enzymes using a molecular weight cutoff filter (e.g., 10 kDa). Be aware that hydrophobic modifications can sometimes adhere to certain filter materials like polyethersulfone (PES).[4]
-
LC-MS/MS Analysis: Analyze the resulting nucleoside mixtures by LC-MS/MS.
-
Data Analysis: Compare the abundance of canonical and modified nucleosides across the different protocols.
Q2: I am observing a signal for N6-methyladenosine (m6A) even though I expect 1-methyladenosine (B49728) (m1A). What could be happening?
A2: This is likely due to a Dimroth rearrangement, a chemical conversion of m1A to m6A that can occur under alkaline pH conditions during sample preparation or storage.[4] Similarly, 3-methylcytidine (B1283190) (m3C) can convert to 3-methyluridine (B1581624) (m3U).[4]
Troubleshooting:
-
pH Control: Maintain a neutral or slightly acidic pH (around pH 5-7) during RNA hydrolysis and sample handling to minimize this rearrangement.
-
Temperature Control: Perform reactions at a controlled temperature (e.g., 37°C) and avoid prolonged incubation at higher temperatures, which can accelerate the conversion.[4]
Table 1: Effect of pH on the Conversion of m1A to m6A and m3C to m3U
| pH | % m1A remaining after 24h at 21°C | % m6A formed after 24h at 21°C | % m3C remaining after 24h at 21°C | % m3U formed after 24h at 21°C |
| 7.0 | >95% | <5% | >95% | <5% |
| 8.0 | ~50% | ~50% | ~60% | ~40% |
| 9.0 | <10% | >90% | <20% | >80% |
Data summarized from findings presented in related research.[4]
Category 2: Artifacts During Mass Spectrometry Analysis
Q3: I am seeing a peak for the nucleobase in addition to my intact modified nucleoside. Is this normal?
A3: This is a common artifact known as in-source fragmentation (ISF) or in-source decay, where the glycosidic bond between the sugar and the base breaks in the ion source of the mass spectrometer before mass analysis.[5][6][7] This leads to a reduced signal for your target nucleoside and can complicate quantification.
Troubleshooting:
-
Optimize Ion Source Parameters: The primary cause of ISF is excess energy in the ion source.[8]
-
Cone Voltage/Declustering Potential/Fragmentor Voltage: Lower these voltages to reduce the energy of collisions between ions and gas molecules.[8][9]
-
Source Temperature: Higher temperatures can cause thermal degradation. Optimize the source temperature to the lowest value that still provides efficient desolvation.[9]
-
-
"Soft" Ionization: While electrospray ionization (ESI) is considered a soft ionization technique, optimizing the parameters as described above makes it "softer," preserving the intact nucleoside.
Experimental Protocol: Optimization of Ion Source Parameters to Minimize ISF
-
Prepare Standard: Use a pure standard of the modified nucleoside of interest.
-
Systematic Voltage Adjustment: Infuse the standard directly or make repeated injections while systematically decreasing the cone/declustering potential in small increments (e.g., 5-10 V steps).
-
Monitor Ion Intensities: Record the intensity of the precursor ion (the intact nucleoside) and the fragment ion (the nucleobase) at each voltage setting.
-
Plot and Determine Optimum: Plot the intensities of the precursor and fragment ions against the voltage. The optimal voltage will be the one that maximizes the precursor ion signal while minimizing the fragment ion signal.
-
Temperature Optimization: Repeat a similar process for the source temperature, starting from a higher temperature and gradually decreasing it.
Diagram: In-Source Fragmentation Troubleshooting Workflow
A workflow for troubleshooting in-source fragmentation.
Q4: My mass spectra are very complex, with multiple peaks for each analyte (e.g., [M+Na]+, [M+K]+). How can I simplify this?
A4: This is due to the formation of adducts with cations like sodium (Na+) and potassium (K+), which are ubiquitous in biological samples and glassware.[10][11] This splits the analyte signal across multiple species, reducing sensitivity for the desired protonated molecule ([M+H]+) and complicating data interpretation.
Troubleshooting:
-
High-Purity Solvents and Additives: Use LC-MS grade solvents and additives to minimize salt contamination.
-
Mobile Phase Additives: The addition of a small amount of an ammonium (B1175870) salt (e.g., ammonium acetate) can sometimes promote the formation of the [M+NH4]+ adduct, which can be more consistent than sodium or potassium adducts.[12]
-
On-line Cation Exchange: A highly effective method is to use an on-line cation exchange column before the analytical column to remove metal cations from the sample.[10]
-
Sample Preparation: Minimize the use of sodium- and potassium-containing buffers and salts during sample preparation.
Category 3: Chromatographic Issues
Q5: I'm observing poor peak shapes (tailing, fronting, or split peaks) for my modified nucleosides. How can I fix this?
A5: Poor peak shape can be caused by a variety of factors related to the LC system, column, mobile phase, or sample.[13][14][15][16]
Troubleshooting Guide for Poor Peak Shape
| Issue | Common Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions with the column stationary phase.- Column contamination or degradation.[14][15]- Extra-column volume (dead volume).[14] | - Adjust mobile phase pH or buffer concentration.[16]- Use a column with high-purity silica.[14]- Flush the column with a strong solvent or replace it.[14][15]- Use a guard column.[14]- Minimize tubing length and ensure proper fittings.[14] |
| Peak Fronting | - Column overload (injecting too much sample).[14]- Sample solvent stronger than the mobile phase. | - Dilute the sample or reduce injection volume.[14][15]- Dissolve the sample in the initial mobile phase.[14] |
| Split Peaks | - Partially blocked column inlet frit.[14][15]- Sample solvent incompatible with the mobile phase.[13]- Column void or channeling. | - Reverse flush the column (if recommended by the manufacturer).[14]- Filter all samples and mobile phases.[15]- Ensure the sample is fully dissolved in a compatible solvent.[13]- Replace the column.[15] |
Diagram: Logical Troubleshooting of Poor Peak Shape
A decision tree for troubleshooting common peak shape issues.
Q6: My signal intensity is fluctuating between runs, especially for samples from complex matrices like urine or cell lysates. What is the problem?
A6: You are likely experiencing matrix effects , where co-eluting molecules from the sample matrix interfere with the ionization of your target nucleosides.[17][18] This can either suppress or enhance the signal, leading to poor reproducibility and inaccurate quantification.
Troubleshooting:
-
Improve Sample Cleanup: Use solid-phase extraction (SPE) or other sample preparation techniques to remove interfering matrix components.
-
Optimize Chromatography: Modify your LC gradient to better separate the analytes from the bulk of the matrix components.
-
Use Stable Isotope-Labeled Internal Standards: This is the most effective way to correct for matrix effects. A stable isotope-labeled version of your analyte will co-elute and experience the same ionization suppression or enhancement, allowing for accurate normalization of the signal.[18]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to mimic the matrix effects.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to Avoid Artifacts in Mass Spectrometry‐Based Epitranscriptome Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to Avoid Artifacts in Mass Spectrometry-Based Epitranscriptome Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In-source fragmentation of nucleosides in electrospray ionization towards more sensitive and accurate nucleoside analysis. | Semantic Scholar [semanticscholar.org]
- 6. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-source fragmentation of nucleosides in electrospray ionization towards more sensitive and accurate nucleoside analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. nebiolab.com [nebiolab.com]
- 18. chromatographyonline.com [chromatographyonline.com]
How to minimize RNA degradation during 5-Methyl-5,6-dihydrouridine analysis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize RNA degradation during the analysis of 5-Methyl-5,6-dihydrouridine (m5D).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of RNA degradation during experiments?
A1: The primary cause of RNA degradation is contamination with ribonucleases (RNases).[1][2][3][4] RNases are ubiquitous enzymes that are very stable and difficult to inactivate, present on skin, in dust, and in most biological materials.[5] Even minute amounts of RNase contamination can be sufficient to destroy an RNA sample.
Q2: How does the chemical nature of RNA contribute to its instability?
A2: RNA is inherently less stable than DNA due to the presence of a hydroxyl group at the 2' position of the ribose sugar. This 2'-hydroxyl group can facilitate the hydrolysis of the phosphodiester backbone, especially in alkaline conditions, leading to RNA degradation.[6][7]
Q3: Are there specific considerations for the stability of RNA containing modified nucleosides like this compound?
A3: Yes. Modified nucleosides can alter the local RNA structure and stability. For instance, dihydrouridine, a related modification, is known to increase the conformational flexibility of the RNA backbone.[8][9] While specific data on m5D is less abundant, any alteration to the standard RNA structure could potentially affect its susceptibility to enzymatic and chemical degradation.
Q4: What are the ideal short-term and long-term storage conditions for RNA samples?
A4: For short-term storage (up to a few weeks), RNA can be stored at -20°C or -80°C.[10] For long-term storage, -80°C is strongly recommended to maintain RNA integrity.[11][12] It is also crucial to store RNA in an appropriate buffer, such as TE buffer at pH 7.5 or a citrate (B86180) buffer at pH 6, as storage in water can lead to acid-catalyzed hydrolysis.[7]
Q5: How many freeze-thaw cycles can an RNA sample tolerate?
A5: Studies have shown that up to 10 freeze-thaw cycles do not significantly impact RNA integrity when stored at -80°C or -20°C.[10] However, to minimize any potential degradation, it is best practice to aliquot RNA samples into single-use tubes.
Troubleshooting Guide
Problem 1: Significant RNA degradation observed on a gel after extraction.
| Possible Cause | Recommended Solution |
| RNase contamination during sample collection and handling. | Ensure a strict RNase-free work environment.[5][13] Wear gloves and change them frequently.[7] Use certified RNase-free tubes, tips, and reagents.[5][13] Work quickly and keep samples on ice.[12][13] |
| Inefficient cell or tissue disruption. | Completely disrupt cells or tissues to release RNA and allow for immediate inactivation of endogenous RNases by lysis buffer. Inadequate disruption can leave RNases active. |
| Suboptimal lysis buffer. | Use a lysis buffer containing a strong denaturing agent, such as guanidine (B92328) thiocyanate, to inactivate RNases.[4] |
| Delayed processing of biological samples. | Process fresh samples immediately after collection. If immediate processing is not possible, flash-freeze the samples in liquid nitrogen and store them at -80°C.[5] |
Problem 2: Low yield of RNA after purification.
| Possible Cause | Recommended Solution |
| Incomplete RNA precipitation. | Ensure the correct volume of isopropanol (B130326) or ethanol (B145695) is used for precipitation. Incubation at -20°C can improve the recovery of small amounts of RNA. |
| Loss of RNA pellet during washing. | The RNA pellet can be translucent and difficult to see. After centrifugation, carefully aspirate the supernatant without disturbing the pellet. A brief, additional spin can help recollect any dislodged pellet. |
| RNA degradation prior to or during purification. | Refer to the solutions for "Problem 1" to ensure RNA integrity is maintained throughout the process. |
Problem 3: Inconsistent results in downstream applications (e.g., RT-qPCR, sequencing).
| Possible Cause | Recommended Solution |
| Partial RNA degradation. | Even partially degraded RNA can affect the efficiency of downstream enzymatic reactions. Assess RNA integrity using a bioanalyzer before proceeding. A high-quality RNA sample should have a distinct 28S and 18S ribosomal RNA peak (for eukaryotic samples). |
| Presence of inhibitors. | Carryover of salts, ethanol, or phenol (B47542) from the RNA extraction process can inhibit enzymes like reverse transcriptase and polymerases. Ensure the final RNA pellet is properly washed and completely air-dried. |
| RNase contamination in downstream reagents. | Use RNase-free water, buffers, and enzymes for all subsequent steps.[13] Incorporate a potent RNase inhibitor in your reactions.[2][3][14] |
Quantitative Data Summary
Table 1: Effect of Storage Temperature on RNA Integrity
| Storage Temperature | Timeframe | Observation |
| Room Temperature | Up to 7 days | Stable |
| 14-28 days | Degradation observed[10] | |
| 4°C | Up to 28 days | No significant degradation[10] |
| -20°C | Up to 28 days | No significant degradation[10] |
| -80°C | Long-term | High stability[11] |
Table 2: Characteristics of Commercial RNase Inhibitors
| Inhibitor Type | Target RNases | Incompatible with | Key Features |
| Recombinant RNasin® Ribonuclease Inhibitor | RNase A, B, C | - | Non-competitive inhibitor, does not inhibit polymerases or reverse transcriptases.[1] |
| Meridian RNase Inhibitor | RNase A, B, C | - | Active up to 55°C, compatible with a wide range of DTT concentrations and pH.[2] |
| Murine RNase Inhibitor | RNase A, B, C | High DTT concentrations | More resistant to oxidation, suitable for low-DTT applications.[3] |
Experimental Protocols
Protocol 1: Establishing an RNase-Free Work Environment
-
Designate a specific area for RNA work only.[13]
-
Clean the bench space with an RNase decontamination solution, followed by 70% ethanol.[7]
-
Treat non-disposable equipment (e.g., pipettors, gel boxes) with an RNase decontamination solution.[5]
-
Use certified RNase-free disposable plasticware (tubes, pipette tips).[5][13]
-
Always wear gloves and change them frequently, especially after touching non-RNase-free surfaces.[7]
-
Use dedicated RNase-free solutions and reagents. Prepare aqueous solutions with 0.1% DEPC-treated water and then autoclave.[5]
Protocol 2: Total RNA Extraction with Enhanced Stability
-
Sample Collection and Lysis:
-
Excise tissue or collect cells and immediately place them in a lysis buffer containing a strong denaturant like guanidine thiocyanate.
-
For tissues, homogenize quickly on ice.
-
-
RNA Purification:
-
Follow a standard RNA purification protocol (e.g., phenol-chloroform extraction or a column-based kit).
-
During all steps, keep the samples on ice as much as possible.[12]
-
-
Elution and Storage:
-
Elute the RNA in an RNase-free buffer (e.g., TE buffer, pH 7.5) or RNase-free water.[7]
-
Add a recombinant RNase inhibitor to the eluted RNA for extra protection, especially if the sample will be used for sensitive downstream applications.[2][3][14]
-
Aliquot the RNA into single-use tubes to avoid multiple freeze-thaw cycles.
-
Store at -80°C for long-term preservation.[12]
-
Visualizations
Caption: Experimental workflow for minimizing RNA degradation.
Caption: Logical relationships in troubleshooting RNA degradation.
References
- 1. RNase Inhibitors | RNA Protection | RNase Inhibition [promega.com]
- 2. meridianbioscience.com [meridianbioscience.com]
- 3. watchmakergenomics.com [watchmakergenomics.com]
- 4. biocompare.com [biocompare.com]
- 5. lifescience.roche.com [lifescience.roche.com]
- 6. Factors affecting stability of RNA – temperature, length, concentration, pH, and buffering species: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. biotium.com [biotium.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Conformational flexibility in RNA: the role of dihydrouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sustain.ubc.ca [sustain.ubc.ca]
- 11. The Effect of Tropical Temperatures on the Quality of RNA Extracted from Stabilized Whole-Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tips for Working with RNA - University of Mississippi Medical Center [umc.edu]
- 13. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 14. synthego.com [synthego.com]
Best practices for sample preparation for 5-Methyl-5,6-dihydrouridine studies.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Methyl-5,6-dihydrouridine and related dihydrouridine modifications in RNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to other RNA modifications?
This compound is a modified pyrimidine (B1678525) nucleoside. It is a derivative of the more commonly studied 5,6-dihydrouridine (B1360020) (D), which is formed by the reduction of a carbon-carbon double bond in the uracil (B121893) base.[1] Dihydrouridine is one of over 100 known post-transcriptional modifications in RNA and is found in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA).[2][3] Unlike the aromatic canonical bases, the saturation of the uracil ring in dihydrouridine makes it non-planar, which can introduce structural flexibility into the RNA molecule.[1][4] It's important to distinguish this compound from 5-methyluridine (B1664183) (m5U), another common RNA modification where a methyl group is added to the C5 position of the uracil ring without reducing the C5-C6 double bond.[5]
Q2: What is the recommended method for total RNA extraction for dihydrouridine analysis?
For robust analysis of RNA modifications, it is critical to start with high-quality, intact total RNA. Standard extraction methods using guanidinium (B1211019) thiocyanate-phenol-chloroform, such as TRIzol, followed by isopropanol (B130326) or ethanol (B145695) precipitation are effective.[6][7] To ensure the removal of potential contaminants that could interfere with downstream analysis, it is advisable to perform a DNase treatment and subsequent purification steps.
Key considerations for RNA extraction:
-
Purity: Ensure high purity with A260/A280 ratios of ~2.0 and A260/A230 ratios of 2.0-2.2.
-
Integrity: Verify RNA integrity using gel electrophoresis or a bioanalyzer. Degraded RNA will lead to inaccurate quantification of modifications.
-
RNase Contamination: Use RNase-free water, reagents, and labware throughout the procedure to prevent RNA degradation.
Q3: How should I prepare my RNA samples for mass spectrometry analysis?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate detection and quantification of RNA modifications.[8] This requires the enzymatic digestion of the purified RNA into individual nucleosides.
A typical workflow involves:
-
RNA Isolation: Extract high-quality total RNA from your biological sample.[7]
-
RNA Digestion: Hydrolyze the RNA into single nucleosides using a combination of nucleases.[6]
-
Filtration: Remove enzymes and other large molecules that could interfere with the LC-MS/MS analysis.[6]
-
LC-MS/MS Analysis: Inject the nucleoside mixture for separation and quantification.[8]
The following diagram illustrates the general experimental workflow for preparing RNA samples for LC-MS/MS analysis.
Q4: Which enzymes are recommended for digesting RNA into nucleosides?
A two-enzyme digestion approach is commonly used to ensure complete hydrolysis of RNA into its constituent nucleosides. A combination of a phosphodiesterase and a phosphatase is highly effective.[6]
| Enzyme | Type | Function |
| Phosphodiesterase I | Exonuclease | Cleaves phosphodiester bonds to yield nucleoside 5'-monophosphates. |
| Alkaline Phosphatase | Phosphatase | Removes the 5'-phosphate group to yield free nucleosides.[6] |
For detailed methodology, please refer to the Experimental Protocols section.
Troubleshooting Guide
Problem: Low or inconsistent signal for dihydrouridine in LC-MS/MS.
| Potential Cause | Recommended Solution |
| RNA Degradation | Dihydrouridine is susceptible to degradation under certain conditions. The dihydrouracil (B119008) ring can undergo opening upon alkaline treatment.[4] Avoid harsh alkaline conditions during sample preparation. Always work quickly on ice and use RNase inhibitors. |
| Incomplete Enzymatic Digestion | Optimize digestion conditions. Ensure the correct enzyme-to-substrate ratio and incubation time. See the protocol table below for a starting point. Perform a quality control check to confirm complete digestion. |
| Suboptimal LC-MS/MS Parameters | Ensure that the mass spectrometer is properly calibrated and that the parameters (e.g., collision energy) are optimized for the detection of this compound. Use a stable isotope-labeled internal standard if available for accurate quantification. |
| Low Abundance of the Modification | Dihydrouridine can be a low-abundance modification, especially in mRNA.[3] Consider starting with a larger amount of total RNA or enriching for a specific RNA species (e.g., tRNA) where the modification is known to be more prevalent.[2] |
The following decision tree can help troubleshoot a low dihydrouridine signal.
Problem: High variability between technical replicates.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of enzymes or samples. Prepare a master mix for reagents when setting up multiple reactions. |
| Sample Heterogeneity | Ensure the initial RNA sample is thoroughly mixed before aliquoting for digestion. |
| Inconsistent Sample Cleanup | Use a consistent filtration or cleanup method for all samples post-digestion to ensure uniform removal of enzymes and salts.[6] |
| LC-MS/MS Injection Variability | Check the autosampler for any issues. Run quality control standards throughout the sequence to monitor instrument performance. |
Experimental Protocols
Protocol 1: Enzymatic Digestion of RNA to Nucleosides for LC-MS/MS
This protocol is adapted from methodologies used for the analysis of RNA modifications.[6]
| Step | Parameter | Value/Description | Notes |
| 1. Sample Preparation | Starting RNA Amount | 200 ng | Can be scaled up if the target modification is of low abundance. |
| Buffer | 100 mM NH₄OAc (Ammonium Acetate) | ||
| 2. Enzymatic Reaction | Enzyme 1 | Phosphodiesterase I | Add 0.5 mU per 200 ng RNA. |
| Enzyme 2 | Calf Intestinal Alkaline Phosphatase | Add 0.5 U per 200 ng RNA. | |
| Incubation Temperature | 37 °C | ||
| Incubation Time | 2 hours | Time may need optimization depending on RNA source and amount. | |
| 3. Post-Digestion Cleanup | Filtration | 0.22 µm filter (e.g., Millex-GV) | This step is crucial to remove enzymes that can interfere with MS analysis.[6] |
| 4. Analysis | Injection Volume | 5 µL | Inject in triplicate for each sample to assess technical variability.[6] |
Protocol 2: RNA Precipitation
This protocol can be used to concentrate RNA samples or change buffers.[6]
| Step | Reagent | Volume/Concentration | Notes |
| 1. Precipitation | 100% Ethanol | 2 volumes | |
| 3 M Sodium Acetate (pH 5.5) | 1/10 volume | ||
| Glycogen | 2 µL | Acts as a carrier to improve pellet formation.[6] | |
| Incubation | Overnight at -20 °C | For efficient precipitation of small amounts of RNA. | |
| 2. Pelleting | Centrifugation | 12,000 x g for 30 min at 4 °C | |
| 3. Washing | 75% Ethanol | Add to cover pellet | Removes excess salt. |
| Centrifugation | 7,500 x g for 10 min at 4 °C | ||
| 4. Resuspension | Final Step | Air-dry the pellet briefly and resuspend in RNase-free water. | Do not over-dry the pellet as it can be difficult to resuspend. |
References
- 1. pnas.org [pnas.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Expanding the epitranscriptome: Dihydrouridine in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m5U-SVM: identification of RNA 5-methyluridine modification sites based on multi-view features of physicochemical features and distributed representation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry-Based Pipeline for Identifying RNA Modifications Involved in a Functional Process: Application to Cancer Cell Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 5-Methyl-5,6-dihydrouridine (m5U) Sites: A Comparative Guide to Experimental Techniques
For researchers, scientists, and drug development professionals, the accurate identification and validation of 5-Methyl-5,6-dihydrouridine (m5U) sites in RNA is crucial for understanding its role in biological processes and its potential as a therapeutic target. While high-throughput sequencing methods provide a global view of potential m5U sites, experimental validation is an indispensable step to confirm these findings and to elucidate the functional significance of this RNA modification.
This guide provides a comprehensive comparison of current experimental methods for validating m5U sites identified by sequencing. We delve into the principles, protocols, and performance of key techniques, offering a framework for selecting the most appropriate validation strategy for your research needs.
Introduction to m5U and the Need for Validation
This compound (m5U) is a post-transcriptional RNA modification that has been identified in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA). Emerging evidence suggests that m5U plays a significant role in regulating RNA stability, translation, and the stress response. High-throughput sequencing techniques such as miCLIP-seq and FICC-Seq have enabled the transcriptome-wide mapping of potential m5U sites. However, these methods can be prone to false positives and require orthogonal validation to confirm the presence and precise location of the modification.
Comparison of Sequencing-Based Identification Methods
Before delving into validation, it's essential to understand the sequencing methods that identify putative m5U sites. The two most prominent methods are variants of crosslinking and immunoprecipitation (CLIP).
| Method | Principle | Resolution | Advantages | Limitations |
| miCLIP-seq (methylation-iCLIP) | UV crosslinking of the m5U-modifying enzyme (e.g., TRMT2A) to RNA, followed by immunoprecipitation and sequencing of the crosslinked RNA fragments. The modification site is identified by a characteristic mutation or truncation at the crosslink site during reverse transcription. | Single nucleotide | Identifies direct targets of the modifying enzyme. | Can have off-target crosslinking, leading to false positives. The efficiency of crosslinking can vary. |
| FICC-Seq (Fluorouracil-Induced Catalytic Crosslinking-Sequencing) | Cells are treated with 5-Fluorouracil (5FU), a uridine (B1682114) analog. The m5U methyltransferase becomes covalently trapped at 5FU-substituted sites in RNA. Following immunoprecipitation of the enzyme-RNA complex, sequencing reveals the precise location of the stalled enzyme.[1][2] | Single nucleotide | Highly robust and accurate for detecting enzymatic target sites.[1][2] Lower false detection rate compared to miCLIP.[1] | Requires metabolic labeling with 5FU, which could have cellular effects. Dependent on the activity of the specific methyltransferase. |
Experimental Validation Methods: A Head-to-Head Comparison
Once potential m5U sites are identified, several experimental techniques can be employed for validation. The choice of method depends on the desired level of quantification, throughput, and available resources.
| Validation Method | Principle | Throughput | Quantitative? | Key Considerations |
| Antibody-Based Enrichment (MeRIP) followed by qPCR | An antibody specific to m5U is used to immunoprecipitate RNA fragments containing the modification. The enrichment of a specific RNA target is then quantified by quantitative PCR (qPCR). | Low to medium | Semi-quantitative | Crucially dependent on the availability of a highly specific and validated m5U antibody. Cross-reactivity with other modifications is a major concern.[3] |
| Enzyme-Based Site-Specific Cleavage | Methods like RNase H-based assays can be adapted. A chimeric DNA-RNA probe is designed to hybridize to the target RNA, with a single ribonucleotide opposite the putative m5U site. RNase H cleaves the RNA strand of the DNA-RNA hybrid. The presence of m5U can inhibit this cleavage, and the difference in cleavage efficiency can be quantified. | Low | Quantitative | Can provide site-specific information. The efficiency of cleavage inhibition by m5U needs to be empirically determined. |
| Mass Spectrometry (LC-MS/MS) | RNA is enzymatically digested into single nucleosides or short oligonucleotides. Liquid chromatography separates the components, and tandem mass spectrometry identifies and quantifies the modified nucleosides based on their unique mass-to-charge ratio.[4] | Low | Highly quantitative | The gold standard for unequivocal identification and quantification of RNA modifications.[4] Can be technically demanding and requires specialized equipment. Does not inherently provide sequence context for the modification. |
Detailed Experimental Protocols
Antibody-Based Validation: Methylated RNA Immunoprecipitation (MeRIP) followed by qPCR
This protocol outlines the general steps for MeRIP. Note: The success of this method is entirely contingent on the availability of a well-validated, high-affinity, and specific m5U antibody.
-
RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. Fragment the RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-m5U antibody. A negative control with a non-specific IgG antibody is essential.
-
Add protein A/G magnetic beads to capture the antibody-RNA complexes.
-
Wash the beads extensively to remove non-specifically bound RNA.
-
-
RNA Elution and Purification: Elute the enriched RNA from the beads and purify it.
-
Quantitative PCR (qPCR):
-
Reverse transcribe the immunoprecipitated RNA and an input control (a fraction of the fragmented RNA before immunoprecipitation) into cDNA.
-
Perform qPCR using primers flanking the putative m5U site.
-
Calculate the enrichment of the target RNA in the m5U-IP sample relative to the input and the IgG control.
-
Antibody Validation is Paramount: Before performing MeRIP, the specificity of the m5U antibody must be rigorously validated. A dot blot assay is a common method for this.[5]
-
Dot Blot Protocol for Antibody Validation:
-
Spot serial dilutions of in vitro transcribed RNA containing or lacking m5U onto a nitrocellulose membrane.
-
Block the membrane and incubate with the anti-m5U antibody.
-
Wash and incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Develop the blot to visualize the signal. A specific antibody should only show a strong signal for the m5U-containing RNA.[5]
-
Mass Spectrometry-Based Validation
This method provides definitive confirmation and quantification of m5U at a specific site.
-
Target RNA Enrichment: Enrich for the RNA of interest using methods like hybridization with biotinylated probes followed by streptavidin bead capture.
-
Enzymatic Digestion: Digest the enriched RNA into single nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
LC-MS/MS Analysis:
-
Inject the nucleoside mixture into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Separate the nucleosides by reverse-phase chromatography.
-
Detect and quantify m5U and the canonical nucleosides using multiple reaction monitoring (MRM). The transitions for m5U would be specific to its mass and fragmentation pattern.
-
-
Quantification: Calculate the abundance of m5U relative to its unmodified counterpart (uridine) in the target RNA.
Visualizing the Validation Workflow and m5U's Role
To better understand the experimental processes and the biological context of m5U, the following diagrams are provided.
Conclusion: Choosing the Right Validation Strategy
The validation of m5U sites identified by sequencing is a critical step in epitranscriptomics research. The choice of validation method should be guided by the specific research question, available resources, and the desired level of quantitative accuracy.
-
For high-confidence, quantitative validation of a small number of key m5U sites, mass spectrometry is the gold standard. Its ability to unequivocally identify and quantify the modification provides the most robust evidence.
-
Antibody-based methods like MeRIP-qPCR can be a valuable tool for semi-quantitative validation of multiple candidates, but their reliability is entirely dependent on the specificity of the anti-m5U antibody. Rigorous antibody validation is non-negotiable for this approach.
As the field of epitranscriptomics continues to evolve, the development of new and improved validation techniques will be crucial for unraveling the complex roles of RNA modifications like m5U in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limited antibody specificity compromises epitranscriptomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Validation strategies for antibodies targeting modified ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
5-Methyl-5,6-dihydrouridine versus 5-methyluridine in tRNA function.
A comparative analysis of 5-methyl-5,6-dihydrouridine and 5-methyluridine (B1664183) in the context of transfer RNA (tRNA) function is hampered by a notable scarcity of research on this compound within tRNA. In contrast, 5-methyluridine (m5U), particularly at position 54 in the T-loop of tRNA, is a well-documented modification with established roles in tRNA structure and function.
This guide, therefore, provides a detailed comparison of 5-methyluridine (m5U) and the related modification, dihydrouridine (D), to infer the potential functional implications of this compound. Dihydrouridine involves the saturation of the C5-C6 double bond in the uracil (B121893) ring, a structural feature it would share with this compound. By examining the distinct contributions of the methyl group in m5U and the saturated ring in dihydrouridine, we can extrapolate the potential characteristics of this compound in tRNA function.
Structural and Functional Overview
5-Methyluridine (m5U): A Stabilizing Force in the tRNA T-Loop
5-methyluridine, also known as ribothymidine, is a nearly universal modification found at position 54 in the TΨC loop of tRNA.[1][2] Its primary role is to stabilize the tertiary structure of tRNA. The methyl group at the 5th position of the uracil base enhances hydrophobic and stacking interactions, which contributes to the overall stability of the tRNA molecule.[2] This modification has been shown to be important for proper tRNA folding, interaction with the ribosome, and for modulating the rate of protein synthesis.[3][4] The absence of m5U at position 54 can lead to modest destabilization of tRNAs.[3]
Dihydrouridine (D): A Flexible Element in the D-Loop
Dihydrouridine is another common modification in tRNA, typically found in the D-loop.[5][6] Unlike the planar structure of uridine, the saturation of the C5-C6 double bond in dihydrouridine results in a non-planar, puckered ring.[5][7] This unique conformation disrupts base stacking and increases the conformational flexibility of the RNA backbone.[7][8] This flexibility is thought to be crucial for the correct folding of the D-arm and for the overall tertiary structure of tRNA, which is essential for its function in protein synthesis.[9][10] The synthesis of dihydrouridine is catalyzed by a family of enzymes known as dihydrouridine synthases (Dus).[5][6]
Inferred Properties of this compound
Based on the characteristics of m5U and dihydrouridine, this compound would possess both a methyl group at the 5th position and a saturated C5-C6 bond. The presence of the dihydrouracil (B119008) ring would likely confer increased flexibility to the local RNA structure, similar to dihydrouridine. The methyl group, on the other hand, could introduce hydrophobic properties that might influence local interactions, though its effect on stacking would be different from that in the planar m5U. A single mention of 5-methyldihydrouridine has been found in the 23S ribosomal RNA of Clostridium sporogenes, suggesting that this modification can occur in biological systems, although its functional significance remains unexplored.[11]
Quantitative Data on tRNA Modifications
The following tables summarize quantitative data on the effects of 5-methyluridine and dihydrouridine on tRNA properties. No direct quantitative data for this compound in tRNA is currently available.
Table 1: Impact of 5-Methyluridine on tRNA Melting Temperature (Tm)
| tRNA Species | Modification Status | Change in Tm (°C) | Reference |
| Bacterial initiator tRNAfMet | U54 vs. T54 (m5U) | +6 | [2] |
Table 2: Structural Impact of Dihydrouridine on Ribose Conformation
| Nucleoside/Oligonucleotide | Equilibrium Constant (Keq = [C2'-endo]/[C3'-endo]) at 25°C | Reference |
| Dp | 2.08 | [8] |
| D in ApDpA | 10.8 | [8] |
| 5'-terminal A in ApDpA | 1.35 | [8] |
Experimental Protocols
Protocol 1: Quantitative Analysis of tRNA Modifications by HPLC-Coupled Mass Spectrometry
This protocol provides a method for the identification and quantification of modified ribonucleosides in total tRNA.[12][13]
1. tRNA Isolation and Purification:
- Isolate total RNA from cells or tissues of interest using standard RNA extraction methods (e.g., Trizol).
- Purify tRNA from the total RNA pool using anion-exchange high-performance liquid chromatography (HPLC).
2. Enzymatic Hydrolysis of tRNA:
- Digest the purified tRNA to its constituent ribonucleosides using a mixture of nucleases, such as nuclease P1 and bacterial alkaline phosphatase.
- Incubate the reaction mixture at 37°C for 2-4 hours.
3. HPLC Separation of Ribonucleosides:
- Separate the resulting ribonucleosides using reversed-phase HPLC. A C18 column is typically used with a gradient of a suitable mobile phase (e.g., acetonitrile (B52724) in an aqueous buffer).
4. Mass Spectrometry Analysis:
- Couple the HPLC system to a mass spectrometer (e.g., a triple quadrupole mass spectrometer).
- Perform analysis in the positive ion mode using dynamic multiple reaction monitoring (DMRM) for sensitive and specific detection of each ribonucleoside based on its unique parent and fragment ion masses.[12]
5. Quantification:
- Quantify the relative abundance of each modified ribonucleoside by integrating the area under the peak in the chromatogram and normalizing it to the total amount of one of the four canonical ribonucleosides.
Protocol 2: In Vitro Translation Assay
This protocol outlines a general procedure for assessing the translational activity of modified versus unmodified tRNAs using a cell-free translation system.[14][15]
1. Preparation of Translation Components:
- Prepare or obtain a cell-free extract (e.g., rabbit reticulocyte lysate or wheat germ extract) containing ribosomes, translation factors, and aminoacyl-tRNA synthetases.[14]
- Synthesize or purify the mRNA template encoding a reporter protein (e.g., luciferase or GFP).
- Prepare in vitro transcribed tRNAs with and without the desired modification. This can be achieved by using specific tRNA modification enzymes or by chemical synthesis.[16][17]
2. Aminoacylation of tRNA:
- Charge the in vitro transcribed tRNAs with their cognate amino acids using purified aminoacyl-tRNA synthetases.
3. In Vitro Translation Reaction:
- Set up the translation reaction by combining the cell-free extract, mRNA template, aminoacylated tRNAs (modified and unmodified in separate reactions), an energy source (ATP, GTP), and an amino acid mixture (lacking the amino acid corresponding to the charged tRNA).
- Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60-90 minutes).
4. Analysis of Translation Products:
- Stop the reaction and analyze the synthesized protein.
- If using a reporter like luciferase, measure its activity using a luminometer.
- Alternatively, if using a radiolabeled amino acid, the protein products can be separated by SDS-PAGE and visualized by autoradiography to quantify the amount of protein synthesized.
Visualization of Pathways and Workflows
Caption: General pathway of tRNA maturation and the role of modifications in translation.
Caption: Experimental workflow for tRNA modification analysis by LC-MS/MS.
References
- 1. The emerging role of complex modifications of tRNALysUUU in signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Unveiling structural and functional divergences of bacterial tRNA dihydrouridine synthases: perspectives on the evolution scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Contribution of dihydrouridine in folding of the D-arm in tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. Dihydrouridine synthesis in tRNAs is under reductive evolution in Mollicutes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. The Basics: In Vitro Translation | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. In vitro experimental system for analysis of transcription–translation coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods for Confirming the Presence of 5-Methyl-5,6-dihydrouridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of modified nucleosides, such as 5-Methyl-5,6-dihydrouridine (m⁵D), is critical for understanding their roles in cellular processes, disease pathogenesis, and as potential biomarkers. This guide provides a comparative overview of orthogonal analytical methods for the robust confirmation of m⁵D, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate techniques for their specific needs.
Introduction to this compound
This compound is a modified pyrimidine (B1678525) nucleoside found in various RNA species. It is structurally related to the more common dihydrouridine (D), featuring the reduction of the C5-C6 double bond in the uracil (B121893) ring, along with a methyl group at the C5 position. The presence and abundance of such modifications can influence RNA structure, stability, and function, making their precise detection a key aspect of epitranscriptomics and drug development. To ensure the unambiguous identification of m⁵D, employing orthogonal methods that rely on different physicochemical principles is essential.
Comparative Analysis of Analytical Techniques
The confirmation of this compound can be approached through several analytical techniques, each with distinct advantages in terms of sensitivity, selectivity, and the nature of the information provided. The primary methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), sequencing-based methods, and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Method | Principle | Sample Type | Sensitivity | Quantitative Capability | Key Advantages | Limitations |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Enzymatically digested RNA (nucleosides) | Moderate (µg/mL range) | Yes | Robust, widely available, cost-effective for quantification of knowns. | Lower sensitivity and specificity compared to MS; dihydrouridine and its derivatives have a weak chromophore.[1] |
| LC-MS/MS | Chromatographic separation coupled with mass-to-charge ratio and fragmentation pattern analysis. | Enzymatically digested RNA (nucleosides) | High (pmol to fmol range)[2][3] | Yes (with stable isotope standards) | High sensitivity and specificity, structural confirmation through fragmentation.[4] | Higher equipment cost and complexity. |
| Sequencing-Based (D-seq/CRACI-seq) | Chemical modification of dihydrouridine followed by next-generation sequencing to identify modification sites. | Intact RNA | High (dependent on sequencing depth) | Semi-quantitative (stoichiometry at specific sites) | Provides sequence context and localization of the modification.[5][6] | Indirect detection, complex workflow, may not be ideal for absolute quantification in bulk samples. |
| NMR Spectroscopy | Detection of nuclear spin transitions in a magnetic field to elucidate molecular structure. | Purified nucleoside or short RNA oligonucleotides | Low (mg range) | Yes (qNMR) | Unambiguous structure elucidation and conformational analysis. | Low sensitivity, requires large amounts of pure sample, complex data analysis. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on specific instrumentation and sample matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of m⁵D in hydrolyzed RNA samples, provided a reference standard is available.
a. Sample Preparation (RNA Hydrolysis):
-
To 10-20 µg of purified RNA, add nuclease P1 buffer and 2 U of nuclease P1.
-
Incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase buffer and 1 U of bacterial alkaline phosphatase.
-
Incubate at 37°C for an additional 2 hours.
-
Filter the resulting nucleoside mixture through a 0.22 µm filter before injection.
b. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.5).
-
Mobile Phase B: Acetonitrile/water (60:40, v/v).
-
Gradient: A linear gradient from 0% to 50% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm, as dihydrouridine and its derivatives lack strong absorbance at higher wavelengths.[1]
-
Quantification: Based on a calibration curve generated with a pure this compound standard. A limit of quantification in the range of 0.075 µg/mL has been reported for the related compound 5,6-dihydrofluorouracil.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the confirmation and quantification of m⁵D.
a. Sample Preparation:
-
RNA hydrolysis is performed as described for the HPLC-UV method.
-
For quantitative analysis, a known amount of a stable isotope-labeled internal standard (e.g., ¹⁵N₃, ¹³C₁₀-5-Methyl-5,6-dihydrouridine) should be added before hydrolysis.
b. LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution and sensitivity.
-
Column: C18 reverse-phase column suitable for UHPLC (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the nucleosides of interest.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments. The transition would be from the protonated molecular ion [M+H]⁺ to a characteristic fragment ion (typically the nucleobase). For high-resolution instruments, detection is based on the accurate mass of the protonated molecule.
Sequencing-Based Methods (e.g., D-seq)
These methods are designed to identify the location of dihydrouridine (and by extension, m⁵D) within an RNA sequence.
a. D-seq Workflow:
-
RNA Fragmentation: Purified RNA is fragmented to a suitable size (e.g., 100-200 nucleotides).
-
Borohydride (B1222165) Reduction: The fragmented RNA is treated with sodium borohydride (NaBH₄). This reduces the dihydrouridine ring, leading to a product that stalls reverse transcriptase.
-
Library Preparation: A next-generation sequencing library is prepared from the treated RNA. This involves 3' and 5' adapter ligation, reverse transcription, and PCR amplification.
-
Sequencing: The library is sequenced using a high-throughput platform.
-
Data Analysis: The sequencing reads are mapped to a reference transcriptome. The positions where reverse transcription terminated are identified, indicating the locations of dihydrouridine. A comparison with a control sample (without borohydride treatment) is necessary to identify specific termination signals.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation and can provide unambiguous confirmation of m⁵D if a sufficient amount of pure sample is available.
a. Sample Preparation:
-
The this compound must be purified to a high degree (>95%).
-
The sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
b. NMR Analysis:
-
¹H NMR: Provides information on the number and environment of protons in the molecule. The chemical shifts and coupling constants of the ribose and base protons can be used to confirm the structure.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, providing definitive structural assignment.
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Biochemical Pathway of m⁵D Formation
Caption: Proposed enzymatic pathway for the formation of this compound in tRNA.
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical experimental workflow for the confirmation of this compound using LC-MS/MS.
D-seq Experimental Workflow
Caption: Overview of the D-seq experimental workflow for identifying the genomic locations of dihydrouridine modifications.
Conclusion
The confirmation of this compound requires a multi-faceted analytical approach. While HPLC-UV can provide quantitative data in samples with sufficient concentrations, LC-MS/MS stands out as the method of choice for sensitive and specific detection and quantification. For elucidating the position of this modification within an RNA molecule, sequencing-based methods like D-seq are indispensable. Finally, NMR spectroscopy serves as a powerful tool for the unambiguous structural confirmation of the isolated nucleoside. By understanding the principles, advantages, and limitations of each of these orthogonal methods, researchers can design robust experimental strategies to confidently identify and characterize this compound in their biological samples of interest.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative measurement of dihydrouridine in RNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative measurement of dihydrouridine in RNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative CRACI reveals transcriptome-wide distribution of RNA dihydrouridine at base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptome-wide mapping reveals a diverse dihydrouridine landscape including mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of 5-Methyl-5,6-dihydrouridine levels across different species.
A comprehensive analysis of 5,6-dihydrouridine (B1360020) (D), a common post-transcriptional RNA modification, reveals significant variations in its abundance across different species. This guide provides a comparative overview of these levels, details the experimental methodologies for jejich quantification, and illustrates the key biochemical pathways and analytical workflows involved. While the initial query specified "5-Methyl-5,6-dihydrouridine," the predominant and extensively studied modification is 5,6-dihydrouridine. A related but distinct modification, 5-methyldihydrouridine (m5D), also exists. This guide will focus on the more prevalent 5,6-dihydrouridine.
Quantitative Comparison of 5,6-Dihydrouridine Levels
The concentration of 5,6-dihydrouridine, a key component of transfer RNA (tRNA) and more recently discovered in messenger RNA (mRNA), varies significantly between organisms.[1][2][3] These differences are thought to reflect adaptations in RNA structure and stability in response to diverse physiological and environmental conditions.[4][5]
| Species/Group | Tissue/RNA Type | 5,6-Dihydrouridine Level | Reference |
| Human (adult) | Urine (tRNA degradation marker) | 0.48 +/- 0.05 µmol/kg per day | [6] |
| Rat | Urine (tRNA degradation marker) | 2.2 +/- 0.33 µmol/kg per day | [6] |
| Escherichia coli | Unfractionated tRNA | 1.79 mole% (1.4 residues/molecule) | [7] |
| Escherichia coli | 23S rRNA | 0.0396 mole% (1.1 residues/molecule) | [7] |
| Psychrophilic Bacteria | tRNA | Highest levels | [4][5][8] |
| Thermophilic Bacteria | tRNA | Lowest levels | [4][5][8] |
| Saccharomyces cerevisiae | tRNA | Present | [4][9] |
| Mammalian Cells | mRNA | Present, but rare and at low stoichiometry | [10] |
Note: The data presented for human and rat urine reflects the whole-body degradation rate of tRNA, for which 5,6-dihydrouridine is a reliable biomarker.[6] The levels in bacteria highlight the differential abundance of this modification between tRNA and ribosomal RNA (rRNA). The trend observed between psychrophilic (cold-adapted) and thermophilic (heat-adapted) bacteria suggests a role for dihydrouridine in conferring RNA flexibility at low temperatures.[4][5]
Experimental Protocols
The quantification of 5,6-dihydrouridine in biological samples is primarily achieved through sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
Quantification of 5,6-Dihydrouridine in RNA by Isotope Dilution LC-MS
This method provides high accuracy and precision for the determination of 5,6-dihydrouridine content in RNA.[7]
1. RNA Digestion:
- RNA samples are enzymatically hydrolyzed to their constituent nucleosides using a mixture of nucleases (e.g., nuclease P1, phosphodiesterase I) and phosphatases (e.g., alkaline phosphatase).
2. Isotope-Labeled Internal Standards:
- Stable isotope-labeled internal standards, such as [1,3-¹⁵N₂]dihydrouridine, are added to the digested RNA samples in known amounts. This is crucial for accurate quantification by correcting for sample loss during preparation and analysis.[7]
3. Liquid Chromatography Separation:
- The mixture of nucleosides is injected into a high-performance liquid chromatography (HPLC) system.
- A reversed-phase C18 column is typically used to separate the different nucleosides based on their hydrophobicity.
4. Mass Spectrometry Detection:
- The eluting nucleosides from the HPLC are introduced into a mass spectrometer.
- The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the protonated molecular ions of both the unlabeled (from the sample) and the labeled (internal standard) dihydrouridine.[7]
5. Quantification:
- The ratio of the peak areas of the unlabeled and labeled dihydrouridine is used to calculate the amount of dihydrouridine in the original RNA sample.[7]
Other Quantification Methods
-
High-Performance Liquid Chromatography with UV Detection: This method relies on the absorbance of dihydrouridine at a specific wavelength (around 210 nm) for quantification.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, this technique can be used for the quantitative determination of modified nucleosides.[7]
Visualizations
Biosynthesis of 5,6-Dihydrouridine
The formation of 5,6-dihydrouridine is catalyzed by a family of conserved enzymes known as dihydrouridine synthases (Dus).[4][9] These enzymes utilize NADPH as a cofactor to reduce the C5-C6 double bond of a specific uridine (B1682114) residue within an RNA molecule.[1]
References
- 1. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the epitranscriptome: Dihydrouridine in mRNA | PLOS Biology [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Dihydrouridine Synthase 2 from Yeast and the Importance of Modifications for Efficient tRNA Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 5,6-Dihydrouridine: a marker ribonucleoside for determining whole body degradation rates of transfer RNA in man and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Dihydrouridine synthesis in tRNAs is under reductive evolution in Mollicutes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Quantitative CRACI reveals transcriptome-wide distribution of RNA dihydrouridine at base resolution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences of Pseudouridine and Other Uridine-Derived RNA Modifications
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of RNA biology, post-transcriptional modifications add a critical layer of regulation, influencing every aspect of an RNA molecule's life, from its structure and stability to its interactions and ultimate fate. Among the more than 170 known RNA modifications, those derived from uridine (B1682114) play particularly diverse and significant roles. This guide provides a detailed comparison of the functional differences between the most abundant RNA modification, pseudouridine (B1679824) (Ψ), and two other key uridine-derived modifications: 5-methyluridine (B1664183) (m⁵U) and dihydrouridine (D). We also briefly touch upon 5-methyldihydrouridine (m⁵D), a less-studied modification, to provide a comprehensive overview.
This document synthesizes experimental data to objectively compare the impacts of these modifications on RNA structure, stability, translation, and interaction with cellular machinery. Detailed experimental protocols for key analyses are provided to support further research in this dynamic field.
Structural and Functional Overview
The distinct chemical structures of pseudouridine, 5-methyluridine, and dihydrouridine underpin their unique functional roles within the cell.
Pseudouridine (Ψ) , an isomer of uridine, possesses a C-C glycosidic bond instead of the canonical C-N bond, granting it greater conformational flexibility.[1] This unique structure allows for enhanced base stacking and the formation of additional hydrogen bonds, which contribute to the stabilization of RNA secondary and tertiary structures.[2] Pseudouridine is widespread, found in tRNA, rRNA, snRNA, and mRNA, where it influences a range of processes from ribosome biogenesis to pre-mRNA splicing and translation.[3]
5-methyluridine (m⁵U) , also known as ribothymidine, is characterized by a methyl group at the fifth carbon of the uracil (B121893) base. This modification is most famously found in the TΨC loop of virtually all tRNAs, where it plays a role in tRNA stability and folding.[4] While present in mRNA, its abundance is significantly lower than that of pseudouridine.[4][5]
Dihydrouridine (D) is unique due to the saturation of the C5-C6 double bond in the uracil ring, resulting in a non-planar structure.[6] This feature disrupts canonical base stacking and introduces conformational flexibility into the RNA backbone.[6] It is a hallmark of the D-loop of tRNAs and has also been identified in mRNAs, where it can influence splicing.[7]
5-Methyl-5,6-dihydrouridine (m⁵D) is a much less characterized modification. It is essentially a dihydrouridine with an additional methyl group at the 5th position.[8] Due to the limited available research, its precise functions and abundance in different RNA species are not yet well understood.
Comparative Functional Analysis
The functional consequences of these modifications are context-dependent and have been elucidated through a variety of experimental approaches. Below is a summary of their differential impacts on key cellular processes.
Impact on RNA Stability
The stability of an mRNA molecule is a critical determinant of its protein-coding potential. RNA modifications can significantly influence mRNA half-life.
| Modification | Effect on RNA Stability | Supporting Experimental Data |
| Pseudouridine (Ψ) | Generally increases RNA stability. | Ψ-modified mRNAs are more resistant to RNase-mediated degradation.[9] |
| 5-methyluridine (m⁵U) | Contributes to the structural integrity and stability of tRNAs.[10] Its effect on mRNA stability is less clear, but it is implicated in enhancing RNA structure.[11] | The presence of m⁵U at position 54 in tRNAs contributes to their overall stability.[4] |
| Dihydrouridine (D) | Can destabilize helical structures due to its non-planar ring, but can also be found in stable loop structures.[7] Its overall impact on mRNA stability is context-dependent. | The presence of dihydrouridine can disrupt the precise geometry of RNA helices.[7] |
Influence on Translation
The process of translation, or protein synthesis, is a primary target for regulation by RNA modifications.
| Modification | Effect on Translation | Supporting Experimental Data |
| Pseudouridine (Ψ) | Can either enhance or impede translation depending on its location within the mRNA. Complete substitution with Ψ can increase protein production by reducing innate immune responses.[12] | In vitro translation assays show that Ψ can alter the rate of amino acid incorporation and decrease translational fidelity in a context-dependent manner.[13] Fully Ψ-modified mRNAs show enhanced translation in cell lines and mice.[12] |
| 5-methyluridine (m⁵U) | Has a context-dependent effect on translation efficiency.[5] | Artificial incorporation of m⁵U into specific codons has been shown to have minor (zero- to two-fold) effects on the rate of amino acid addition in vitro.[4] |
| Dihydrouridine (D) | Can suppress the translation of specific mRNAs.[14] However, some studies have found no significant impact on translation in in vitro assays.[7] | Depletion of dihydrouridine synthase (DUS) activity or mutation of the target uridine in certain mRNAs resulted in enhanced protein synthesis.[14] |
Modulation of Innate Immune Recognition
The innate immune system has evolved to recognize foreign RNA, a process that can be modulated by nucleoside modifications. This is of particular relevance for the development of mRNA-based therapeutics.
| Modification | Effect on Innate Immunity | Supporting Experimental Data |
| Pseudouridine (Ψ) | Significantly reduces the activation of innate immune sensors like Toll-like receptors (TLRs) and Protein Kinase R (PKR). | mRNAs containing pseudouridine activate PKR to a lesser degree than unmodified mRNAs, leading to enhanced translation.[5][15][16] |
| 5-methyluridine (m⁵U) | Can reduce innate immune stimulation, and this effect can be sequence context-dependent. | Incorporation of m⁵U into mRNAs can lead to reduced activation of pattern recognition receptors. |
| Dihydrouridine (D) | The impact of dihydrouridine on innate immune activation is not as well-characterized as that of pseudouridine or 5-methyluridine. | No direct comparative data on the effect of dihydrouridine on PKR or TLR activation was prominently found in the searched literature. |
Signaling Pathways and Experimental Workflows
The functional consequences of RNA modifications are often mediated through their influence on specific cellular signaling pathways.
Pseudouridine and the PKR Pathway
A well-established role for pseudouridine in mRNA is its ability to dampen the activation of the Protein Kinase R (PKR) pathway. PKR is an interferon-inducible kinase that, upon binding to double-stranded RNA (a hallmark of viral infection), autophosphorylates and subsequently phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event leads to a global shutdown of protein synthesis as a defense mechanism. Unmodified in vitro transcribed mRNA can activate this pathway, limiting its therapeutic potential. The incorporation of pseudouridine reduces the binding of PKR to the mRNA, thereby preventing the downstream phosphorylation cascade and allowing for robust protein expression.
Experimental Workflow: Comparative Analysis of Translation Efficiency
To quantitatively assess the impact of different RNA modifications on translation efficiency, ribosome profiling (Ribo-seq) is a powerful technique. This method provides a snapshot of all the ribosome-protected mRNA fragments in a cell, allowing for a genome-wide analysis of protein synthesis.
Detailed Experimental Protocols
In Vitro Transcription of Modified mRNA
Objective: To synthesize mRNA molecules containing specific modifications for use in in vitro and in vivo experiments.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA polymerase
-
RNase inhibitor
-
NTPs (ATP, GTP, CTP)
-
Modified UTP (e.g., pseudouridine-5'-triphosphate, 5-methyluridine-5'-triphosphate)
-
DNase I
-
RNA purification kit
Protocol:
-
Set up the transcription reaction on ice by combining the linearized DNA template, T7 RNA polymerase, RNase inhibitor, ATP, GTP, CTP, and the desired modified UTP in transcription buffer.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction and incubate for an additional 15 minutes at 37°C to remove the DNA template.
-
Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Assess the quality and concentration of the mRNA using a spectrophotometer and gel electrophoresis.
Pulse-Chase Analysis of mRNA Stability
Objective: To determine the half-life of a specific mRNA molecule within cells.
Materials:
-
Cells of interest
-
Transcription inhibitor (e.g., Actinomycin D)
-
Cell lysis buffer
-
RNA extraction kit
-
RT-qPCR reagents
Protocol:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with a transcription inhibitor (e.g., Actinomycin D) to halt new RNA synthesis. This is time point zero.
-
At various time points after the addition of the inhibitor (e.g., 0, 2, 4, 6, 8 hours), harvest the cells.
-
Lyse the cells and extract total RNA using an RNA extraction kit.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the amount of the target mRNA at each time point.
-
Calculate the mRNA half-life by plotting the natural logarithm of the remaining mRNA percentage against time and fitting the data to a first-order decay model.
In Vitro Translation Assay
Objective: To measure the protein output from a specific mRNA template in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract
-
Modified mRNA template
-
Amino acid mixture (with one or more radiolabeled amino acids, e.g., ³⁵S-methionine)
-
RNase inhibitor
-
Reaction buffer
Protocol:
-
Set up the in vitro translation reaction by combining the cell-free extract, the modified mRNA template, the amino acid mixture, and an RNase inhibitor in the reaction buffer.
-
Incubate the reaction at the optimal temperature for the chosen cell-free system (e.g., 30°C for rabbit reticulocyte lysate) for a defined period (e.g., 60-90 minutes).
-
Stop the reaction by placing it on ice or by adding an inhibitor of protein synthesis.
-
Analyze the synthesized proteins by SDS-PAGE followed by autoradiography or by scintillation counting to quantify the amount of incorporated radiolabeled amino acids.
Conclusion
The study of uridine-derived RNA modifications is a rapidly evolving field with significant implications for our understanding of gene regulation and for the development of novel RNA-based therapeutics. Pseudouridine, 5-methyluridine, and dihydrouridine each impart distinct structural and functional properties to RNA molecules, thereby expanding the functional capacity of the transcriptome. While pseudouridine is well-characterized for its role in enhancing RNA stability and evading innate immunity, 5-methyluridine and dihydrouridine also play crucial, albeit different, roles in fine-tuning RNA function. The limited data on 5-methyldihydrouridine highlights a frontier for future research. A deeper understanding of the interplay between these modifications will undoubtedly pave the way for innovative strategies in drug development and biotechnology.
References
- 1. Assessment of Modulation of Protein Stability Using Pulse-chase Method [bio-protocol.org]
- 2. Stabilization of RNA stacking by pseudouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of main RNA modifications in cancer: N6-methyladenosine, 5-methylcytosine, and pseudouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why U Matters: Detection and functions of pseudouridine modifications in mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the epitranscriptome: Dihydrouridine in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Modulation of Protein Stability Using Pulse-chase Method [en.bio-protocol.org]
- 9. Semi-quantitative detection of pseudouridine modifications and type I/II hypermodifications in human mRNAs using direct long-read sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleic acid sensing and innate immunity: signaling pathways controlling viral pathogenesis and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Expanding the epitranscriptome: Dihydrouridine in mRNA | PLOS Biology [journals.plos.org]
- 14. Investigating the consequences of mRNA modifications on protein synthesis using in vitro translation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Normalized Ribo-Seq for Quantifying Absolute Global and Specific Changes in Translation [bio-protocol.org]
- 16. trilinkbiotech.com [trilinkbiotech.com]
Cross-Validation of Mass Spectrometry and Sequencing for 5-Methyl-5,6-dihydrouridine Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of modified ribonucleosides such as 5-Methyl-5,6-dihydrouridine is crucial for understanding its role in biological processes and its potential as a therapeutic target. This guide provides a comprehensive comparison of two primary analytical techniques: mass spectrometry and next-generation sequencing, offering insights into their respective methodologies, performance, and data outputs.
This document outlines the experimental protocols for both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a sequencing-based approach, presenting a comparative analysis to aid researchers in selecting the most suitable method for their specific needs. While direct cross-validation studies on this compound are not extensively available in published literature, this guide compiles performance characteristics from studies on closely related modifications to provide a robust comparative framework.
Methodological Comparison at a Glance
| Feature | Mass Spectrometry (LC-MS/MS) | Sequencing-Based Methods |
| Principle | Direct detection and quantification of the molecule based on its mass-to-charge ratio. | Indirect detection based on chemical or enzymatic treatment that leaves a specific signature in the sequence. |
| Data Output | Absolute or relative quantification of the total amount of the modification in an RNA sample. | Provides the location of the modification within a specific RNA sequence. Quantification is often relative. |
| Sequence Context | Does not provide information about the location of the modification within the RNA sequence. | Pinpoints the exact location of the modification, enabling the study of its functional context. |
| Sensitivity | High sensitivity, capable of detecting attomole levels of modified nucleosides. | Sensitivity can be limited by the efficiency of the chemical/enzymatic reactions and sequencing depth. |
| Specificity | High specificity due to the unique mass and fragmentation pattern of the molecule. | Specificity depends on the selectivity of the chemical or enzymatic reactions for the target modification. |
| Throughput | Moderate throughput, suitable for analyzing a moderate number of samples. | High throughput, allowing for transcriptome-wide analysis in a single experiment. |
| De Novo Discovery | Can identify unknown modifications based on their mass. | Generally targeted to known modifications for which a specific chemical or enzymatic treatment exists. |
Quantitative Performance
| Performance Metric | Mass Spectrometry (LC-MS/MS) | Sequencing-Based Methods |
| Limit of Detection (LOD) | Picogram to femtogram range. | Dependent on sequencing depth and reaction efficiency; can be challenging for low-abundance transcripts. |
| Limit of Quantification (LOQ) | Typically in the low nanogram per milliliter to picogram per milliliter range. | Quantification is often relative and can be influenced by biases in library preparation and sequencing. |
| Accuracy | High accuracy, often considered the "gold standard" for quantification.[1][2] | Can be affected by the stoichiometry of the chemical/enzymatic reactions and computational analysis pipelines. |
| Precision | High precision with low coefficient of variation (CV). | Precision is influenced by sequencing depth and biological and technical replicates. |
| Linearity | Excellent linearity over a wide dynamic range. | The relationship between signal and modification level can be non-linear and requires careful calibration. |
Experimental Protocols
Mass Spectrometry: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the general workflow for the quantification of this compound (in its nucleoside form, 5-methyluridine (B1664183) or m5U) in RNA samples.
1. RNA Isolation and Purification:
-
Isolate total RNA from cells or tissues using a standard method such as TRIzol extraction or a commercial kit.
-
To analyze a specific RNA species (e.g., mRNA, tRNA), perform enrichment using appropriate methods (e.g., poly(A) selection for mRNA).
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
2. Enzymatic Hydrolysis of RNA:
-
Digest the purified RNA to individual nucleosides using a cocktail of enzymes. A common combination includes nuclease P1, followed by bacterial alkaline phosphatase.
-
The reaction is typically carried out in a buffered solution at 37°C for 1-2 hours.
-
After digestion, remove the enzymes, for instance, by filtration through a 10 kDa molecular weight cutoff filter.
3. LC-MS/MS Analysis:
-
Separate the nucleosides using reverse-phase liquid chromatography (LC). A C18 column is commonly used with a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Introduce the separated nucleosides into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
Perform quantification using multiple reaction monitoring (MRM) in positive ion mode. The specific mass transitions for 5-methyluridine (m5U) would be monitored (e.g., precursor ion m/z 259.2 and product ion m/z 127.1).[3]
-
Generate a standard curve using known concentrations of a 5-methyluridine standard to allow for absolute quantification.
4. Data Analysis:
-
Integrate the peak areas for the specific MRM transitions of 5-methyluridine and the internal standard.
-
Calculate the concentration of 5-methyluridine in the original RNA sample using the standard curve.
Figure 1. Workflow for LC-MS/MS quantification of this compound.
Sequencing-Based Method: Adapted Dihydrouridine Sequencing (D-seq)
While D-seq was developed for dihydrouridine, its chemical principles may be applicable to this compound due to the shared dihydrouracil (B119008) ring, which is susceptible to reduction by sodium borohydride (B1222165).[4] Further validation for the 5-methylated form is recommended.
1. RNA Fragmentation and Poly(A) Selection (for mRNA):
-
Isolate total RNA as described for the LC-MS/MS protocol.
-
Fragment the RNA to a desired size range (e.g., 100-200 nucleotides) using enzymatic or chemical methods.
-
For mRNA analysis, perform poly(A) selection to enrich for mature transcripts.
2. Sodium Borohydride Treatment:
-
Treat the fragmented RNA with sodium borohydride (NaBH4). This step is crucial as it reduces the dihydrouridine ring, leading to a structural change that can be detected during reverse transcription.[4]
-
The reaction is typically performed in a buffered solution at a controlled temperature.
3. Reverse Transcription:
-
Perform reverse transcription on the NaBH4-treated RNA. The modified base is expected to cause the reverse transcriptase to stall and terminate the cDNA synthesis one nucleotide 3' to the modification site.[4]
-
It is important to use a reverse transcriptase that is sensitive to this type of modification.
4. Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the resulting cDNA fragments.
-
Amplify the library using PCR.
-
Perform high-throughput sequencing on a platform such as Illumina.
5. Data Analysis:
-
Align the sequencing reads to a reference transcriptome.
-
Identify positions with a significant pileup of read ends in the NaBH4-treated sample compared to an untreated control. These pileups indicate the locations of the modified nucleosides.
-
The frequency of read termination at a specific site can be used for relative quantification of the modification.
Figure 2. Workflow for sequencing-based detection of this compound.
Signaling Pathways and Logical Relationships
The detection and functional analysis of this compound are part of the broader field of epitranscriptomics, where RNA modifications are understood to regulate gene expression at the post-transcriptional level. The interplay between the "writer" enzymes that install these modifications, the "reader" proteins that recognize them, and the "eraser" enzymes that remove them, constitutes a complex regulatory network.
Figure 3. Conceptual signaling pathway of this compound regulation.
Conclusion
The choice between mass spectrometry and sequencing for the analysis of this compound depends on the specific research question. For accurate and absolute quantification of the total abundance of this modification, LC-MS/MS is the method of choice. For identifying the precise location of the modification within the transcriptome and studying its functional context, a sequencing-based approach, potentially an adaptation of D-seq, would be more appropriate.
Ideally, a cross-validation approach utilizing both techniques on the same samples would provide the most comprehensive understanding. Mass spectrometry can validate the presence and overall abundance of this compound, while sequencing can pinpoint its location and provide insights into its site-specific stoichiometry. As research in epitranscriptomics advances, the development of direct sequencing methods for a wider range of RNA modifications will further enhance our ability to unravel their complex biological roles.
References
- 1. This compound | C10H16N2O6 | CID 21772594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Use of Specific Chemical Reagents for Detection of Modified Nucleotides in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Comparison of 5-Methyl-5,6-dihydrouridine in Healthy Versus Diseased Tissues: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of 5-Methyl-5,6-dihydrouridine (m5D), a modified RNA nucleoside, in the context of healthy and diseased tissues. The document is intended for researchers, scientists, and professionals in drug development, offering available data, experimental methodologies, and insights into its potential biological roles.
Executive Summary
This compound (m5D) is a rare, post-transcriptional RNA modification. While its precise biological function remains under investigation, emerging evidence on related RNA modifications suggests its potential involvement in various cellular processes and disease states. This guide synthesizes the current, albeit limited, quantitative data regarding m5D in different tissue types and provides detailed experimental protocols for its detection and quantification. Due to the scarcity of direct comparative data for m5D, information on its structural precursor, dihydrouridine (D), is presented as a proxy to infer potential trends, with the clear caveat that these may not be directly translatable to m5D.
Quantitative Data on Dihydrouridine (D) and this compound (m5D)
One study has identified this compound as a minor component in the chromosomal RNA of rat ascites tumor, a cancerous tissue.[1] Unfortunately, this study did not provide quantitative data or a comparison with corresponding healthy tissue.
Given the limited direct data on m5D, the following table summarizes findings for the more extensively studied dihydrouridine, which may serve as a preliminary reference point for researchers.
| Tissue Type | Condition | Analyte | Method of Quantification | Key Findings | Reference |
| Various | Healthy vs. Cancer | Dihydrouridine (D) | Not Specified | Increased levels of dihydrouridine modification are associated with cancer. | [2] |
| Urine | Healthy vs. Lymphoma Patients | Dihydrouridine (D) | Not Specified | Dihydrouridine is more significantly abundant in the urine of lymphoma patients. | [2] |
| Rat Ascites Tumor | Diseased | This compound (m5D) | Not Specified | m5D is a minor constituent of chromosomal RNA in this tumor type. | [1] |
Note: The data presented for dihydrouridine should be interpreted with caution and is intended to provide context in the absence of direct quantitative data for this compound.
Putative Biosynthetic Pathway of this compound
The precise enzymatic pathway for the synthesis of this compound in mammals has not been fully elucidated. Based on the known biosynthesis of related modified nucleosides, a putative two-step pathway is proposed. This pathway likely involves the action of two classes of enzymes: an RNA methyltransferase and a dihydrouridine synthase. However, the order of these enzymatic reactions and the specific enzymes involved in the biosynthesis of m5D are yet to be definitively identified.
One plausible pathway involves the initial methylation of a uridine (B1682114) residue within an RNA molecule by an enzyme homologous to the yeast Trm2, such as human TRMT2A, to form 5-methyluridine (B1664183) (m5U). Subsequently, a dihydrouridine synthase (Dus) would catalyze the reduction of the 5,6-double bond of the m5U residue to yield m5D. An alternative pathway could involve the initial reduction of uridine to dihydrouridine by a Dus enzyme, followed by methylation at the 5-position by a methyltransferase.
Experimental Protocols
The gold-standard method for the accurate quantification of modified nucleosides in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol provides a general framework for the quantification of m5D in RNA isolated from tissues.
Quantification of this compound by LC-MS/MS
This protocol outlines the key steps for the sensitive and specific quantification of m5D.
1. RNA Isolation:
-
Isolate total RNA from healthy and diseased tissue samples using a standard method such as TRIzol reagent or a commercial RNA purification kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
2. RNA Digestion:
-
Digest a known amount of total RNA (e.g., 1-5 µg) to its constituent nucleosides using a mixture of nuclease P1 and alkaline phosphatase.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Terminate the reaction by heat inactivation or by adding a quenching solution.
3. Sample Preparation:
-
Remove proteins from the digested sample by centrifugation through a molecular weight cut-off filter (e.g., 10 kDa).
-
Add a known amount of a stable isotope-labeled internal standard of this compound to the sample for accurate quantification.
-
Dilute the sample in an appropriate mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Perform chromatographic separation of the nucleosides using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Couple the LC system to a triple quadrupole mass spectrometer operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for both endogenous m5D and the stable isotope-labeled internal standard using Multiple Reaction Monitoring (MRM).
5. Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of m5D in the samples by comparing the peak area ratio of the endogenous analyte to the internal standard against the standard curve.
-
Normalize the amount of m5D to the total amount of RNA used in the digestion.
Conclusion and Future Directions
The study of this compound is in its nascent stages, with a significant gap in the understanding of its quantitative distribution in healthy and diseased tissues. The limited evidence, primarily from related modifications like dihydrouridine, suggests a potential link between altered m5D levels and disease states such as cancer. However, direct evidence is critically needed to substantiate this hypothesis.
Future research should focus on:
-
Developing and applying sensitive and specific analytical methods for the robust quantification of m5D in a wide range of biological samples.
-
Conducting comprehensive quantitative studies to compare m5D levels in various healthy and diseased human tissues to establish its potential as a biomarker.
-
Elucidating the definitive biosynthetic pathway of m5D, including the identification of the specific enzymes involved, to understand its regulation.
-
Investigating the functional role of m5D in RNA biology and its impact on cellular processes in both normal and pathological conditions.
This guide serves as a foundational resource to stimulate further investigation into the intriguing world of this compound and its potential implications for human health and disease.
References
A Head-to-Head Comparison: Isotope Dilution Liquid Chromatography-Mass Spectrometry for Unrivaled Accuracy in Absolute Quantification
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and reliability in quantitative analysis, Isotope Dilution Liquid Chromatography-Mass Spectrometry (ID-LC-MS) stands as the gold standard. This guide provides an objective comparison of ID-LC-MS with other common quantification techniques, supported by experimental data, to aid in the selection of the most appropriate method for your analytical needs.
In the landscape of analytical chemistry, absolute quantification—the determination of the exact amount of a substance in a sample—is paramount. While several methods are available, they differ significantly in their principles, susceptibility to errors, and achievable accuracy. This guide delves into the nuances of ID-LC-MS, comparing it directly with the widely used external standard and internal standard (non-isotope labeled) calibration methods.
The Principle of Isotope Dilution: A Foundation of Accuracy
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that delivers highly accurate and precise quantification of analytes in complex matrices.[1] The core principle involves adding a known amount of an isotopically labeled version of the analyte, often called an internal standard or "spike," to the sample before any processing.[1] This labeled standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H).
After adding the spike and allowing it to equilibrate with the sample, the mixture undergoes preparation steps like extraction and purification. Because the labeled standard and the native analyte behave identically during these steps, any sample loss will affect both equally. The subsequent analysis by mass spectrometry distinguishes between the native and labeled forms based on their mass-to-charge ratio. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, the original concentration of the analyte can be calculated with exceptional precision, effectively nullifying the impact of sample loss and matrix effects.[1]
Comparative Analysis of Quantification Methods
The choice of quantification strategy significantly impacts the quality of analytical results. Below is a comparison of ID-LC-MS with external and internal standard calibration methods, highlighting their respective strengths and weaknesses.
Quantitative Performance Data
The following tables summarize key performance metrics from studies directly comparing these quantification methods for specific analytes.
Table 1: Comparison of Quantification Methods for Cortisol in Human Serum
| Parameter | External Calibration LC-MS/MS | Isotope Dilution LC-MS/MS (DIDA) |
| Accuracy (Bias %) | Met FDA guidance (<15%) | Met FDA guidance (<15%) |
| Reproducibility (CV %) | Significantly higher CVs | Significantly lower CVs (p < 0.05) |
| Correlation (r) | > 0.999 (compared to DIDA) | > 0.999 (compared to conventional calibration) |
Data sourced from a comparative validation protocol for cortisol. DIDA (Direct Isotope Dilution Analysis) is a form of ID-LC-MS. The study concluded that both methods showed similar accuracy, but the ID-LC-MS approach demonstrated significantly better reproducibility.[2][3]
Table 2: Comparison of Quantification Methods for Ochratoxin A in Flour
| Quantification Method | Accuracy (% of Certified Value) | Key Observation |
| External Standard Calibration | 18-38% lower than certified value | Inaccurate due to matrix suppression effects. |
| Single Isotope Dilution (ID¹MS) | ~6% lower than higher-order IDMS | Simpler but potentially biased by isotopic enrichment uncertainty. |
| Double Isotope Dilution (ID²MS) | Equivalent to ID⁵MS and accurate | Provides accurate quantification by correcting for matrix effects. |
| Quintuple Isotope Dilution (ID⁵MS) | Equivalent to ID²MS and accurate | Offers high accuracy, serving as a reference method. |
Data from a study on Ochratoxin A quantification in a certified reference material (CRM). This study clearly demonstrates the superiority of isotope dilution methods in overcoming matrix effects that plague external calibration.[1]
Table 3: Validation Data for 1-Hydroxypyrene (B14473) in Human Urine
| Parameter | External Standard Calibration | Internal Standard (Deuterium-labeled) Calibration |
| Accuracy | Not explicitly stated as a direct comparison | Method accuracy not less than 85% |
| Precision (Intra-day RSD) | 4.5% - 11.2% | 3.8% - 9.8% |
| Precision (Inter-day RSD) | 7.8% - 13.5% | 6.5% - 12.1% |
| Linearity (R²) | > 0.995 | > 0.998 |
Data from a validation study for 1-hydroxypyrene. The use of a deuterium-labeled internal standard (an application of the isotope dilution principle) generally resulted in better precision and linearity compared to external standard calibration.[4][5]
Experimental Workflows and Protocols
Understanding the practical application of these methods is crucial for implementation in the laboratory.
Visualizing the Workflows
The following diagrams illustrate the distinct experimental workflows for each quantification strategy.
References
- 1. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations--validation for serum cortisol measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparing the effects of different RNA modifications on translation.
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the effects of N6-methyladenosine (m6A), 5-methylcytosine (B146107) (m5C), and Pseudouridine (B1679824) (Ψ) on mRNA translation, supported by experimental data and detailed methodologies.
The post-transcriptional modification of messenger RNA (mRNA) has emerged as a critical layer of gene regulation, profoundly influencing mRNA stability, splicing, and, most notably, translation. These chemical alterations, often referred to as the "epitranscriptome," add a significant degree of complexity to the flow of genetic information. Among the more than 170 known RNA modifications, N6-methyladenosine (m6A), 5-methylcytosine (m5C), and Pseudouridine (Ψ) are three of the most abundant and well-studied modifications in eukaryotic mRNA.[1] Understanding their distinct and sometimes overlapping roles in controlling protein synthesis is paramount for advancing our knowledge of cellular biology and for the development of novel therapeutic strategies.
This guide provides a comprehensive comparison of the effects of m6A, m5C, and Pseudouridine on mRNA translation. We will delve into the molecular mechanisms by which these modifications exert their influence, present quantitative data from key experimental findings, and provide detailed protocols for the techniques used to study them.
The Impact of RNA Modifications on Translation: A Comparative Overview
While all three modifications can influence the efficiency and fidelity of protein synthesis, they do so through distinct mechanisms, often dictated by their location within the mRNA molecule and the specific cellular context.
N6-methyladenosine (m6A): As the most prevalent internal modification in mammalian mRNA, m6A has a multifaceted role in translation.[2] Its effect is primarily mediated by a suite of "reader" proteins that recognize the m6A mark and recruit other factors to modulate translation. The impact of m6A on translation can be both positive and negative. For instance, m6A in the 5' untranslated region (UTR) can promote cap-independent translation, particularly under stress conditions.[3] In contrast, m6A within the coding sequence (CDS) can either enhance or inhibit translation elongation, depending on the context.[3][4] The YTHDF family of proteins are key m6A readers; YTHDF1 is generally associated with enhanced translation by interacting with translation initiation factors, while YTHDF2 is more commonly linked to mRNA decay, which indirectly affects protein output.[2][5]
5-methylcytosine (m5C): Another important modification, m5C, is deposited by NSUN family enzymes.[6] Its role in translation is also context-dependent. m5C modifications within the CDS have been associated with decreased translational activity.[7] However, the m5C reader protein YBX1 can recognize m5C-modified mRNAs and promote their stability and translation, particularly in the context of cancer.[8] The methyltransferase NSUN2 has been shown to enhance the translation of certain mRNAs, including those related to glycolysis, in a codon-frequency-dependent manner.[9]
Pseudouridine (Ψ): Unlike m6A and m5C, which involve the addition of a methyl group, pseudouridine is an isomer of uridine. This modification is introduced by pseudouridine synthases (PUSs).[10] The presence of pseudouridine in mRNA can have varied effects on translation. Some studies suggest that pseudouridylation can slow down translation elongation.[11] Conversely, PUS7-mediated pseudouridylation of tRNA-derived fragments (tRFs) can regulate translation initiation.[8][10] Inactivation of PUS7 has been shown to lead to increased protein biosynthesis.[8]
Quantitative Comparison of Translational Effects
The following tables summarize quantitative data from various studies to provide a clearer picture of the magnitude of the effects these modifications can have on translation. It is important to note that these values can vary significantly depending on the specific mRNA, the cellular context, and the experimental system used.
| RNA Modification | Reader/Writer Protein | Effect on Translation | Quantitative Measurement | Cell/System | Citation |
| m6A | YTHDF1 | Enhancement | Up to 2-fold increase in translation efficiency | HeLa cells | [2] |
| m6A | YTHDF2 | Indirect (via decay) | Increased mRNA abundance upon depletion | HeLa cells | [2] |
| m6A | METTL3 (Writer) | Context-dependent | Depletion decreased translation of targets | HeLa cells | [3] |
| m5C | NSUN2 (Writer) | Enhancement (codon-dependent) | Increased puromycin (B1679871) incorporation | TNBC cells | [9] |
| m5C | NSUN2 (Writer) | Negative correlation in CDS | Lower translational activity | Human cells | [7] |
| Pseudouridine (Ψ) | PUS7 (Writer) | Repression (via tRFs) | Increased protein biosynthesis upon inactivation | Embryonic stem cells | [8] |
| Pseudouridine (Ψ) | PUS7 (Writer) | Increased ribosome occupancy on targets | Ribosome profiling in pus7Δ cells | Yeast | [11] |
Experimental Protocols
Accurate assessment of the impact of RNA modifications on translation relies on robust experimental techniques. Below are detailed methodologies for key experiments cited in this guide.
Ribosome Profiling (Ribo-Seq)
Ribosome profiling provides a genome-wide snapshot of translation by sequencing mRNA fragments protected by ribosomes.[12][13]
1. Cell Lysis and Ribosome Footprinting:
-
Treat cells with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on mRNA.[13]
-
Lyse cells in a buffer containing detergents and salts to maintain ribosome integrity.[13]
-
Treat the lysate with RNase I to digest mRNA not protected by ribosomes. The optimal concentration of RNase I should be determined empirically for each cell type.[14]
-
Stop the digestion by adding a ribonuclease inhibitor.[14]
2. Ribosome Monosome Isolation:
-
Load the digested lysate onto a sucrose (B13894) density gradient (e.g., 10-50%).
-
Centrifuge at high speed to separate polysomes, monosomes, and ribosomal subunits.
-
Fractionate the gradient and monitor absorbance at 260 nm to identify the monosome peak.
-
Collect the fractions corresponding to 80S monosomes.[14]
3. RNA Fragment Extraction and Purification:
-
Extract RNA from the collected monosome fractions using a phenol-chloroform-based method (e.g., Trizol).
-
Isolate the ribosome-protected fragments (RPFs), which are typically 28-30 nucleotides in length, by size-selection on a denaturing polyacrylamide gel.[15]
4. Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the purified RPFs using a commercial kit (e.g., Ribo-Zero).[14]
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA fragments to cDNA.
-
Amplify the cDNA library by PCR.
-
Sequence the library using a high-throughput sequencing platform.
In Vitro Translation Assay
In vitro translation assays allow for the direct assessment of the translational output of a specific modified mRNA.[16][17]
1. Preparation of Modified mRNA:
-
Synthesize mRNA in vitro using a DNA template containing the gene of interest downstream of a T7 promoter.
-
Incorporate modified nucleotides (e.g., N6-methyl-ATP, 5-methyl-CTP, or Pseudouridine-TP) into the transcription reaction.[18]
-
Purify the resulting mRNA and verify its integrity and modification status.
2. In Vitro Translation Reaction:
-
Use a commercially available in vitro translation system, such as rabbit reticulocyte lysate or wheat germ extract. These systems contain all the necessary components for translation (ribosomes, tRNAs, initiation and elongation factors).[19]
-
Add the purified modified mRNA to the translation reaction mixture.
-
Incubate the reaction at the recommended temperature (e.g., 30-37°C) for a specified time (e.g., 60-90 minutes).
3. Analysis of Protein Synthesis:
-
Quantify the synthesized protein using various methods:
-
Radioactive labeling: Incorporate a radiolabeled amino acid (e.g., 35S-methionine) into the reaction and measure radioactivity.
-
Western blotting: Detect the synthesized protein using a specific antibody.
-
Luciferase assay: If the mRNA encodes a reporter protein like luciferase, measure its enzymatic activity.
-
Mass Spectrometry (LC-MS/MS) for RNA Modification Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of RNA modifications.[1][20][21]
1. RNA Isolation and Purification:
-
Isolate total RNA from cells or tissues of interest.
-
Purify mRNA from the total RNA population using oligo(dT) magnetic beads.
2. Enzymatic Digestion to Nucleosides:
-
Digest the purified mRNA into individual nucleosides using a cocktail of enzymes, typically including nuclease P1 and phosphodiesterase I, followed by alkaline phosphatase.[20][22]
3. LC-MS/MS Analysis:
-
Separate the resulting nucleosides using reverse-phase liquid chromatography.
-
Introduce the separated nucleosides into a tandem mass spectrometer.
-
Identify and quantify the canonical and modified nucleosides based on their specific mass-to-charge ratios and fragmentation patterns.[23]
-
Use stable isotope-labeled internal standards for absolute quantification.[21]
Signaling Pathways and Experimental Workflows
The regulation of RNA modifications and their downstream effects on translation are intricately linked to cellular signaling pathways. Below are diagrams of key pathways influenced by these modifications, as well as a workflow for studying their translational impact.
Experimental Workflow for Analyzing Translational Effects of RNA Modifications
Caption: Workflow for studying the impact of RNA modifications on translation.
PI3K/Akt Signaling Pathway
References
- 1. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N6-methyladenosine Modulates Messenger RNA Translation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m6A-Mediated Translation Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PUS7 suppresses tRNA pseudouridylation and glioblastoma tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The RNA Methyltransferase NSUN2 and Its Potential Roles in Cancer [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pseudouridylation of tRNA-Derived Fragments Steers Translational Control in Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PUS7 deficiency in human patients causes profound neurodevelopmental phenotype by dysregulating protein translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. portlandpress.com [portlandpress.com]
- 14. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 15. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 16. Investigating the consequences of mRNA modifications on protein synthesis using in vitro translation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
5-Methyl-5,6-dihydrouridine proper disposal procedures
Proper disposal of 5-Methyl-5,6-dihydrouridine is critical for laboratory safety and environmental protection. As a substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects, it must be managed as hazardous chemical waste from the moment it is generated.[1] Adherence to institutional and regulatory guidelines is mandatory to ensure safe handling and disposal.
Immediate Safety and Handling
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety glasses. Handle the compound in a well-ventilated area and avoid dust formation.[2][3] In case of a spill, collect the spillage to prevent environmental release.[1] After handling, wash your hands thoroughly.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must not be done via drain or regular trash.[4][5] It must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) department.
Step 1: Waste Classification and Segregation
-
Classification : this compound is classified as hazardous due to its acute oral toxicity and its high toxicity to aquatic life.[1]
-
Segregation : Store waste this compound separately from incompatible materials, such as strong oxidizing agents.[2][6] Combining incompatible chemicals can lead to violent reactions.[6]
Step 2: Waste Container Selection and Labeling
-
Container : Use a chemically compatible, leak-proof container with a secure lid.[4][5][7] The container should be in good condition, free from damage.[5] For solid waste, the original container may be used.[7]
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][6] The label should also include the building and room number where the waste was generated.[6]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[4][6][8]
-
Volume Limits : Do not exceed the storage limits for your SAA. Typically, a maximum of 55 gallons of hazardous waste is permitted.[4][8]
-
Container Management : Keep the waste container closed at all times, except when adding waste.[4][8]
Step 4: Arranging for Professional Disposal
-
Contact EHS : Once the container is full or you are ready to dispose of the waste, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[4][8]
-
Documentation : Complete any required hazardous waste disposal forms provided by your EHS office.[4] Laboratory personnel must provide an accurate description of all chemicals being disposed of.[4]
Waste Storage and Container Guidelines
The following table summarizes the key requirements for storing hazardous chemical waste prior to disposal.
| Requirement | Specification | Rationale |
| Container Type | Chemically compatible, leak-proof, with a secure lid. Plastic is often preferred.[5][7][8] | Prevents reactions between the waste and the container, and avoids spills. |
| Container Condition | Must be free from damage or deterioration.[5] | Ensures the integrity of the containment. |
| Labeling | Must include "Hazardous Waste," the full chemical name(s), and the point of generation.[6] | Ensures proper identification for safe handling, storage, and disposal. |
| Storage Location | Designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][6] | Complies with regulations and ensures waste is under the control of laboratory personnel.[5] |
| Storage Limits | Maximum of 55 gallons of hazardous waste per SAA.[4][8] | Regulatory limit for temporary storage outside of a central accumulation area. |
| Container Status | Must be kept closed except when adding waste.[4][8] | Prevents the release of vapors and protects against spills. |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- 1. This compound|23067-10-9|MSDS [dcchemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. odu.edu [odu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
